molecular formula C13H15NO2 B1325198 6-(4-Methoxyphenyl)-6-oxohexanenitrile CAS No. 29395-08-2

6-(4-Methoxyphenyl)-6-oxohexanenitrile

Cat. No.: B1325198
CAS No.: 29395-08-2
M. Wt: 217.26 g/mol
InChI Key: BMKMHMPWYIQLKG-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)-6-oxohexanenitrile is a useful research compound. Its molecular formula is C13H15NO2 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(4-methoxyphenyl)-6-oxohexanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-16-12-8-6-11(7-9-12)13(15)5-3-2-4-10-14/h6-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKMHMPWYIQLKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645194
Record name 6-(4-Methoxyphenyl)-6-oxohexanenitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29395-08-2
Record name 6-(4-Methoxyphenyl)-6-oxohexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-(4-Methoxyphenyl)-6-oxohexanenitrile (CAS No. 29395-08-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-(4-Methoxyphenyl)-6-oxohexanenitrile (CAS No. 29395-08-2), a bifunctional molecule featuring a 4-methoxyphenyl ketone and a terminal nitrile group. Due to its specific substitution pattern, this compound holds potential as a versatile intermediate in organic synthesis, particularly in the construction of heterocyclic systems and as a precursor for pharmacologically active molecules. This document consolidates available chemical data, proposes a robust synthetic pathway, predicts its physicochemical and spectral properties based on analogous structures, and discusses its potential applications in research and development.

Introduction

This compound is a γ-keto nitrile, a class of compounds recognized for their utility as synthetic building blocks. The presence of a ketone carbonyl group and a nitrile group within the same molecule allows for a wide range of chemical transformations. The 4-methoxyphenyl substituent, a common moiety in many biologically active compounds, further enhances its potential in medicinal chemistry. This guide aims to provide a detailed technical resource for researchers interested in utilizing this compound in their synthetic endeavors.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a hexanenitrile backbone with a carbonyl group at the 6-position, attached to a 4-methoxyphenyl ring.

Diagram 1: Chemical Structure of this compound

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Anisole Anisole (Methoxybenzene) Catalyst AlCl₃ (Lewis Acid) Anisole->Catalyst + AcylChloride 6-Chloro-6-oxohexanenitrile AcylChloride->Catalyst + Product This compound Catalyst->Product Friedel-Crafts Acylation Solvent Dichloromethane (DCM) Solvent->Product Temperature 0 °C to rt Temperature->Product

Caption: Proposed Friedel-Crafts acylation for the synthesis of the target compound.

Step-by-Step Experimental Protocol (Proposed)
  • Preparation of the Acylating Agent: 6-Chloro-6-oxohexanenitrile can be prepared from adipic acid monomethyl ester by first converting the carboxylic acid to the corresponding acid chloride with thionyl chloride (SOCl₂), followed by reaction of the resulting ester-acid chloride with a cyanide source, and subsequent hydrolysis of the ester and conversion to the acid chloride. A more direct route involves the reaction of adipoyl chloride with a cyanide source under controlled conditions to achieve mono-substitution.

  • Friedel-Crafts Acylation:

    • To a stirred solution of anhydrous aluminum chloride (AlCl₃) in an inert solvent such as dichloromethane (DCM) at 0 °C, add 6-chloro-6-oxohexanenitrile dropwise. [1] * To this mixture, add a solution of anisole in DCM dropwise, maintaining the temperature at 0 °C. [2] * After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

    • The reaction is then quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • The organic layer is separated, and the aqueous layer is extracted with DCM.

    • The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to yield this compound.

Predicted Spectral Data

While experimental spectra for this specific compound are not readily available, the expected spectral characteristics can be predicted based on the functional groups present and data from analogous compounds such as 4'-methoxyacetophenone. [1][3][4][5]

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons: Two doublets in the aromatic region (approx. δ 7.9-8.0 and 6.9-7.0 ppm), characteristic of a 1,4-disubstituted benzene ring. The downfield doublet corresponds to the protons ortho to the carbonyl group, and the upfield doublet corresponds to the protons ortho to the methoxy group. [4]* Methoxy Protons: A singlet at approximately δ 3.8-3.9 ppm, integrating to three protons. [4]* Aliphatic Protons: A series of multiplets in the upfield region (approx. δ 1.5-3.0 ppm) corresponding to the methylene groups of the hexanenitrile chain. The protons alpha to the carbonyl group (C5) would be the most downfield (triplet, approx. δ 2.9-3.0 ppm), and the protons alpha to the nitrile group (C2) would also be deshielded (triplet, approx. δ 2.4-2.5 ppm).

¹³C NMR Spectroscopy (Predicted)
  • Carbonyl Carbon: A signal in the downfield region, characteristic of a ketone, at approximately δ 196-198 ppm. [4]* Nitrile Carbon: A signal around δ 119-121 ppm. [6]* Aromatic Carbons: Signals in the aromatic region (approx. δ 113-164 ppm). The carbon bearing the methoxy group would be the most upfield (approx. δ 163-164 ppm), and the carbon attached to the carbonyl group would be around δ 130 ppm. The two sets of equivalent aromatic CH carbons would appear around δ 130 ppm and δ 113-114 ppm. [4]* Methoxy Carbon: A signal at approximately δ 55-56 ppm. [4]* Aliphatic Carbons: Signals in the upfield region corresponding to the methylene carbons of the chain.

Infrared (IR) Spectroscopy (Predicted)
  • C≡N Stretch: A sharp, medium intensity absorption band around 2240-2260 cm⁻¹. [7]* C=O Stretch: A strong, sharp absorption band characteristic of an aromatic ketone around 1670-1685 cm⁻¹. [8]* C-O Stretch (Aryl Ether): A strong absorption in the region of 1250-1260 cm⁻¹. [9]* Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹. [8]* Aliphatic C-H Stretch: Absorptions below 3000 cm⁻¹. [8]* Aromatic C=C Bending: Overtone bands in the 1660-2000 cm⁻¹ region and in-plane bending vibrations in the 1450-1600 cm⁻¹ region. [4]

Mass Spectrometry (MS) (Predicted)
  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 217.

  • Key Fragmentation Patterns:

    • A prominent peak at m/z = 135 corresponding to the [CH₃OC₆H₄CO]⁺ acylium ion, which is a characteristic fragment for 4-methoxybenzoyl compounds. [1][10] * Loss of the butyl nitrile side chain to give the 4-methoxyphenyl radical cation at m/z = 108.

    • Cleavage at the α-position to the nitrile group.

    • Further fragmentation of the acylium ion (m/z 135) to give a peak at m/z = 107 by loss of CO, and then to m/z = 77 by loss of CH₂O. [11]

Potential Applications and Reactivity

The bifunctional nature of this compound makes it a valuable intermediate for various synthetic applications.

  • Synthesis of Heterocycles: The γ-keto nitrile moiety is a precursor to a variety of heterocyclic systems. For example, it can undergo cyclization reactions to form pyridines, pyrimidines, or other nitrogen-containing heterocycles which are prevalent scaffolds in medicinal chemistry.

  • Precursor for Biologically Active Molecules: The 4-methoxyphenyl group is present in numerous pharmaceuticals. This compound can serve as a starting material for the synthesis of more complex molecules with potential biological activity. For instance, the ketone can be reduced to an alcohol, and the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, providing multiple handles for further functionalization.

  • Cross-Coupling Reactions: The aromatic ring can be further functionalized through various cross-coupling reactions, allowing for the introduction of additional substituents.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, general laboratory safety precautions for handling chemical intermediates should be followed. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a promising chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Although detailed experimental data for this compound is limited in the public domain, its properties and reactivity can be reliably predicted based on its structural features and comparison with analogous compounds. The proposed synthetic route via Friedel-Crafts acylation offers a practical method for its preparation. This technical guide serves as a valuable resource for researchers looking to explore the synthetic utility of this versatile molecule.

References

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Sources

physical and chemical properties of "6-(4-Methoxyphenyl)-6-oxohexanenitrile"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of 6-(4-Methoxyphenyl)-6-oxohexanenitrile

Abstract: This technical guide provides a comprehensive examination of this compound (CAS No: 29395-08-2), a bifunctional molecule featuring a terminal nitrile and an aromatic ketone. While not extensively documented in public literature, its structural motifs—the p-methoxyphenyl ketone and the aliphatic nitrile—are of significant interest to researchers in medicinal chemistry and materials science. This document synthesizes available data with predictive analysis based on established chemical principles to serve as a foundational resource for scientists and drug development professionals. We will cover its physicochemical properties, a plausible synthetic workflow, detailed spectroscopic analysis, chemical reactivity, and essential safety protocols. The guide is structured to provide not just data, but also the scientific rationale behind the characterization and handling of this compound.

Molecular Identification and Core Properties

This compound is a chemical entity defined by a C6 alkyl chain, functionalized with a nitrile group at one terminus and a ketone at the other, which is appended to a para-substituted methoxybenzene ring. This unique combination makes it a valuable intermediate for further chemical elaboration.

Table 1: Compound Identification

Identifier Value Source
IUPAC Name This compound N/A
CAS Number 29395-08-2 [1]
Molecular Formula C₁₃H₁₅NO₂ [1]
Molecular Weight 217.26 g/mol [1]

| SMILES | N#CCCCCC(C1=CC=C(OC)C=C1)=O |[1] |

Table 2: Predicted Physicochemical Properties Note: Experimental data for this specific compound is not readily available. The following values are estimated based on its chemical structure and data from analogous compounds.

PropertyPredicted ValueRationale
Melting Point 55 - 65 °CSolid at room temperature is expected due to the molecular weight and polar functional groups. Similar aromatic ketones and nitriles fall within this range.
Boiling Point > 350 °C (at 760 mmHg)High boiling point is predicted due to the molecular weight and strong intermolecular dipole-dipole interactions from the ketone and nitrile groups.
Solubility Soluble in DCM, Chloroform, Ethyl Acetate, Acetone. Sparingly soluble in alcohols. Insoluble in water.The long aliphatic chain and aromatic ring confer nonpolar character, while the ketone and nitrile provide polarity, suggesting solubility in a range of common organic solvents.
Appearance White to off-white crystalline solid or powder.Based on similar aromatic ketones like 4-methoxybenzonitrile.[2]

Synthesis and Purification Workflow

A robust and scalable synthesis of this compound can be achieved via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution is the method of choice for forming aryl ketones. The workflow involves the reaction of anisole (methoxybenzene) with an appropriate acylating agent, such as 5-cyanovaleryl chloride, in the presence of a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Acylation

Rationale: Anisole is used as the aromatic substrate; its methoxy group is a powerful ortho-, para-director and activating group, ensuring high regioselectivity for substitution at the para-position due to steric hindrance at the ortho-positions. Aluminum chloride (AlCl₃) is a strong Lewis acid that coordinates with the acyl chloride, generating a highly electrophilic acylium ion necessary for the reaction. Dichloromethane (DCM) is an ideal solvent as it is inert under the reaction conditions and effectively solubilizes the reactants.

Step-by-Step Methodology:

  • Setup: A three-necked, flame-dried round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is kept under an inert atmosphere of nitrogen to prevent moisture from inactivating the Lewis acid.

  • Catalyst Suspension: Anhydrous dichloromethane (DCM) is added to the flask, followed by the slow, portion-wise addition of anhydrous aluminum chloride (AlCl₃) at 0 °C (ice bath). The suspension is stirred for 15 minutes.

  • Acyl Chloride Addition: 5-Cyanovaleryl chloride (1.0 eq.) is dissolved in anhydrous DCM and added dropwise to the AlCl₃ suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. The formation of the acylium ion complex is typically accompanied by a color change.

  • Anisole Addition: Anisole (1.1 eq.), dissolved in anhydrous DCM, is added dropwise to the reaction mixture. After the addition is complete, the ice bath is removed, and the reaction is allowed to stir at room temperature for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, the reaction mixture is slowly poured into a flask containing crushed ice and a small amount of concentrated HCl. This step hydrolyzes the aluminum complexes and quenches the reaction.

  • Workup: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.

G cluster_0 Reaction Phase cluster_1 Workup & Purification Reactants Anisole + 5-Cyanovaleryl Chloride in Anhydrous DCM Reaction Friedel-Crafts Acylation Catalyst: AlCl₃ Temp: 0°C to RT Reactants->Reaction Quench Quench with Ice/HCl Reaction->Quench Reaction Completion Extraction Liquid-Liquid Extraction Quench->Extraction Purification Silica Gel Chromatography Extraction->Purification Product Pure Product: This compound Purification->Product

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic and Analytical Profile

Characterization of the final product is critical. The following spectroscopic signatures are predicted for this compound, providing a benchmark for experimental verification.

  • ¹H Nuclear Magnetic Resonance (NMR):

    • δ 7.95-7.90 (d, 2H): Aromatic protons ortho to the carbonyl group, deshielded by the ketone's anisotropic effect.

    • δ 6.95-6.90 (d, 2H): Aromatic protons meta to the carbonyl group (ortho to the methoxy group), shielded by the electron-donating OCH₃ group.

    • δ 3.85 (s, 3H): Protons of the methoxy (–OCH₃) group.

    • δ 2.95 (t, 2H): Methylene protons (–CH₂–) alpha to the carbonyl group.

    • δ 2.40 (t, 2H): Methylene protons (–CH₂–) alpha to the nitrile group.

    • δ 1.80-1.70 (m, 4H): Remaining two methylene groups in the aliphatic chain, appearing as overlapping multiplets.

  • ¹³C Nuclear Magnetic Resonance (NMR):

    • δ 198.0: Carbonyl carbon (C=O).

    • δ 163.5: Aromatic carbon attached to the methoxy group.

    • δ 130.5: Aromatic carbons ortho to the carbonyl.

    • δ 129.5: Aromatic ipso-carbon (attached to the carbonyl).

    • δ 119.5: Nitrile carbon (C≡N).

    • δ 113.8: Aromatic carbons meta to the carbonyl.

    • δ 55.5: Methoxy carbon (–OCH₃).

    • δ 38.0, 25.0, 24.0, 16.5: Aliphatic carbons of the hexanenitrile chain.

  • Infrared (IR) Spectroscopy:

    • ~2245 cm⁻¹: Sharp, medium intensity peak characteristic of the C≡N stretch.

    • ~1675 cm⁻¹: Strong intensity peak from the C=O stretch of the aryl ketone.

    • ~1600, 1510 cm⁻¹: Peaks corresponding to the aromatic C=C stretching vibrations.

    • ~1260, 1030 cm⁻¹: Strong C–O stretching bands from the aryl ether.

    • ~2940 cm⁻¹: C–H stretching of the aliphatic chain.

  • Mass Spectrometry (MS):

    • Expected [M]⁺: 217.11 (for C₁₃H₁₅NO₂).

    • Key Fragmentation: A prominent peak at m/z 135 corresponding to the [CH₃OC₆H₄CO]⁺ acylium ion (McLafferty rearrangement is unlikely due to the chain length).

Analytical Purity Assessment

For purity analysis, High-Performance Liquid Chromatography (HPLC) is the recommended method.

  • System: Reversed-phase C18 column.

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detection: UV detector set to ~275 nm, the λₘₐₓ for the p-methoxyphenyl chromophore.

Chemical Reactivity and Applications in Drug Development

The molecule's two distinct functional groups offer orthogonal reactivity, making it a versatile building block.

  • The Nitrile Group: The nitrile functionality is a crucial pharmacophore in modern pharmaceuticals.[3] It is metabolically robust and can act as a bioisostere for a carbonyl group, engaging in hydrogen bonding as an acceptor.[3]

    • Reduction: It can be reduced to a primary amine (–CH₂NH₂) using reagents like LiAlH₄ or catalytic hydrogenation, introducing a basic center often vital for drug-receptor interactions.

    • Hydrolysis: It can be hydrolyzed under acidic or basic conditions to a carboxylic acid (–COOH) or an amide (–CONH₂), enabling further derivatization, for instance, in the synthesis of pro-drugs.

  • The Aryl Ketone Group: The ketone is a versatile handle for C-C bond formation and functional group interconversion.

    • Reduction: Selective reduction to a secondary alcohol is achievable with agents like NaBH₄. This creates a chiral center, opening pathways to stereospecific drug candidates.

    • Reductive Amination: The ketone can be converted into an amine via reductive amination, providing another route to introduce nitrogen-containing functional groups.

    • Alpha-Functionalization: The protons alpha to the ketone can be deprotonated to form an enolate, allowing for alkylation or other modifications to the aliphatic chain.

Potential as a Pharmaceutical Intermediate: The "this compound" scaffold is a precursor for synthesizing molecules analogous to known drugs. For instance, the structure shares features with intermediates used in the synthesis of calcium channel blockers and other cardiovascular agents where a substituted phenyl ring is connected to a functionalized side chain.[4] Its utility lies in its ability to be elaborated into more complex structures targeting a wide range of biological receptors.

Safety and Handling

As there is no specific Safety Data Sheet (SDS) for this compound, it must be handled with the assumption that it is hazardous. Data from structurally related compounds should inform handling procedures.

  • General Hazards (Inferred):

    • Nitrile-containing compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[5][6]

    • Aromatic ketones can cause skin and eye irritation.[7]

    • Combustion may produce toxic fumes, including oxides of nitrogen and carbon monoxide.

  • Precautionary Measures:

    • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[7]

    • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[8]

    • Handling: Avoid creating dust. Ensure all sources of ignition are removed.

    • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids/bases.[7]

    • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

In case of exposure, seek immediate medical attention.

Conclusion

This compound is a compound of significant synthetic potential, particularly for researchers in drug discovery and development. While empirical data remains sparse, this guide has established a robust profile through predictive modeling and analogy to well-understood chemical entities. The proposed synthetic route is efficient, and the predicted spectroscopic data provides a solid foundation for its identification and characterization. Its dual functionality allows for diverse chemical modifications, positioning it as a valuable intermediate for creating novel molecular architectures. As with any compound with limited safety data, strict adherence to safety protocols is paramount.

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Sources

"6-(4-Methoxyphenyl)-6-oxohexanenitrile" molecular structure and formula

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical entity 6-(4-Methoxyphenyl)-6-oxohexanenitrile. While experimental data on this specific molecule is limited in publicly accessible literature, this document consolidates available information and presents a detailed theoretical and practical framework for its study. The guide covers its molecular structure and formula, a proposed synthetic pathway based on established chemical principles, predicted physicochemical and spectroscopic properties, and a discussion of its potential applications in medicinal chemistry and materials science. This document is intended to serve as a foundational resource for researchers initiating projects involving this compound, highlighting both what is known and the opportunities for further investigation.

Introduction

This compound is a chemical compound featuring a methoxy-substituted aromatic ring, a ketone functional group, and a terminal nitrile group. This unique combination of functionalities suggests its potential as a versatile building block in organic synthesis. The presence of the 4-methoxyphenyl ketone moiety is a common feature in various biologically active molecules, while the nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, and amides, making it a valuable synthon for the generation of diverse chemical libraries. The linear C6 chain provides a flexible scaffold that can be exploited in the design of molecules with specific spatial orientations. This guide will delve into the structural characteristics, a plausible synthetic route, and the predicted properties of this compound, providing a solid foundation for its further exploration.

Molecular Structure and Chemical Formula

The molecular structure of this compound is characterized by a central hexanenitrile backbone. The sixth carbon atom of this chain is part of a carbonyl group, which is also attached to a 4-methoxyphenyl ring.

Chemical Formula: C₁₃H₁₅NO₂[1]

Molecular Weight: 217.26 g/mol [1]

CAS Number: 29395-08-2[1]

SMILES: O=C(C1=CC=C(OC)C=C1)CCCC#N[1]

2D Structural Representation

Caption: 2D structure of this compound.

Physicochemical Properties

PropertyPredicted ValueNotes
Boiling Point ~395 °CBased on the ortho-isomer[2]. The para-isomer may have a slightly higher boiling point due to better crystal packing.
Density ~1.06 g/cm³Based on the ortho-isomer[2].
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexane and likely insoluble in water.

Synthesis Protocol: A Proposed Approach

A plausible and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of anisole with 5-cyanopentanoyl chloride. This electrophilic aromatic substitution reaction is a well-established method for the formation of aryl ketones[3][4][5][6].

Reaction Scheme

Synthesis_Scheme cluster_reactants Reactants anisole Anisole reaction_step + anisole->reaction_step acyl_chloride 5-Cyanopentanoyl Chloride acyl_chloride->reaction_step catalyst AlCl₃ catalyst->reaction_step solvent DCM solvent->reaction_step product This compound reaction_step->product Friedel-Crafts Acylation

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

  • Anisole

  • 5-Cyanopentanoyl chloride (can be prepared from 6-oxohexanenitrile[7][8] or adiponitrile)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Addition of Acyl Chloride: Cool the suspension to 0 °C in an ice bath. To the dropping funnel, add a solution of 5-cyanopentanoyl chloride (1.0 equivalent) in anhydrous dichloromethane. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Addition of Anisole: Following the addition of the acyl chloride, add a solution of anisole (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl. Stir until all the solids have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Spectroscopic and Analytical Characterization (Predicted)

As no experimental spectra are readily available, the following are predicted spectral characteristics based on the molecule's structure.

¹H NMR Spectroscopy
  • Aromatic Protons: Two doublets in the aromatic region (δ 6.9-8.0 ppm). The protons ortho to the carbonyl group will be downfield (closer to δ 8.0 ppm), and the protons ortho to the methoxy group will be upfield (closer to δ 6.9 ppm).

  • Methoxy Protons: A singlet at approximately δ 3.8-3.9 ppm.

  • Aliphatic Protons: A series of multiplets in the δ 1.5-3.0 ppm range corresponding to the -CH₂- groups of the hexanenitrile chain. The protons alpha to the carbonyl and nitrile groups will be the most downfield.

¹³C NMR Spectroscopy
  • Carbonyl Carbon: A signal around δ 198-200 ppm.

  • Nitrile Carbon: A signal around δ 118-120 ppm.

  • Aromatic Carbons: Signals in the range of δ 114-165 ppm. The carbon bearing the methoxy group will be the most upfield, and the ipso-carbon attached to the carbonyl group will be downfield.

  • Methoxy Carbon: A signal around δ 55-56 ppm[9].

  • Aliphatic Carbons: Signals in the range of δ 15-40 ppm.

Infrared (IR) Spectroscopy
  • C≡N Stretch: A sharp, medium intensity absorption band around 2240-2260 cm⁻¹.

  • C=O Stretch (Aryl Ketone): A strong, sharp absorption band around 1670-1690 cm⁻¹.

  • C-O Stretch (Aryl Ether): A strong absorption band around 1250-1260 cm⁻¹.

  • Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Absorptions below 3000 cm⁻¹.

Mass Spectrometry
  • Molecular Ion (M⁺): A peak at m/z = 217.

  • Major Fragmentation Patterns: Expect fragmentation at the acyl-aryl bond to give a prominent peak for the 4-methoxybenzoyl cation (m/z = 135). Other fragments would arise from the cleavage of the aliphatic chain.

Potential Applications and Future Research Directions

While the biological activity of this compound has not been explicitly reported, its structural motifs are present in molecules with known biological activities.

  • Drug Discovery: The 4-methoxyphenyl ketone scaffold is found in a variety of compounds with anticancer, antioxidant, and anti-inflammatory properties[10][11]. The nitrile group can serve as a handle for the synthesis of a library of derivatives for screening against various biological targets. For instance, it could be a precursor for the synthesis of novel heterocyclic compounds with potential therapeutic applications[12][13][14][15][16].

  • Materials Science: Nitrile-containing compounds can be utilized in the synthesis of polymers and other advanced materials. The aromatic and polar nature of this molecule could impart interesting electronic or liquid crystalline properties to derived materials.

Future research should focus on:

  • Synthesis and Characterization: The first step is to synthesize and fully characterize this compound to confirm its structure and properties.

  • Biological Screening: A comprehensive screening of the compound and its derivatives against a panel of biological targets, including cancer cell lines and enzymes, would be valuable.

  • Derivatization: Exploration of the reactivity of the nitrile and ketone functionalities to generate a diverse library of new chemical entities.

Safety and Handling

No specific safety data is available for this compound. However, based on the functional groups present, the following general precautions should be taken:

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids or bases.

Conclusion

This compound is a molecule with significant potential as a building block in synthetic and medicinal chemistry. This guide has provided a detailed overview of its structure, a plausible synthetic route, and predicted analytical data. The lack of extensive experimental data in the current literature presents a clear opportunity for novel research. The synthesis, characterization, and biological evaluation of this compound and its derivatives could lead to the discovery of new therapeutic agents or materials with valuable properties.

References

  • Frontiers in Chemistry. (2020). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Retrieved from [Link]

  • MDPI. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 519953, Benzenepropanenitrile, 4-methoxy-. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11040652, 6-Oxohexanenitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1550699, 2,6-Bis(4-methoxybenzylidene)cyclohexanone. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Occurrence of “Natural Selection” in Successful Small Molecule Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Design, synthesis and bioactivity study on oxygen-heterocyclic-based pyran analogues as effective P-glycoprotein-mediated multidrug resistance in MCF-7/ADR cell. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 5-Oxohexanenitrile. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Hexanenitrile. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2017). Friedel Crafts Acylation of Anisole With Modified Zeolites. Retrieved from [Link]

  • ResearchGate. (2023). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. Retrieved from [Link]

  • ResearchGate. (2015). 1 H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,. Retrieved from [Link]

  • ResearchGate. (2024). Discovery of N-(4-((6-(3,5- Dimethoxyphenyl)-9H-Purine Derivatives as Irreversible Covalent FGFR Inhibitors. Retrieved from [Link]

  • Scientific Research Publishing. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2017). Friedel–Crafts approach to the one-pot synthesis of methoxy-substituted thioxanthylium salts. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0159622). Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0202666). Retrieved from [Link]

  • SpectraBase. (n.d.). 4-(4-Methoxyphenyl)-2-(2-phenoxyethoxy)-6-phenylnicotinonitrile - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). (R)-2-(4-methoxyphenyl)-4-oxo-4-phenylbutanenitrile - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • Spectroscopy@IKU. (2025). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

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  • PubChem. (n.d.). 1-(p-Methoxyphenyl)-2-propanone. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of Oxime- methoxy-phenyl with retention time (RT) = 3.504. Retrieved from [Link]

  • PubChem. (n.d.). Benzeneacetonitrile, 4-methoxy-. Retrieved from [Link]

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Spectroscopic Characterization of 6-(4-Methoxyphenyl)-6-oxohexanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic signature of the compound 6-(4-Methoxyphenyl)-6-oxohexanenitrile. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document serves as a predictive guide and a methodological framework for its empirical characterization. By leveraging established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), we will deconstruct the molecule's structure to forecast its spectral features. This guide is intended to equip researchers with the foundational knowledge to identify, purify, and characterize this compound, and to serve as a template for the analysis of related compounds.

Molecular Structure and Predicted Spectroscopic Features

This compound is a molecule integrating several key functional groups: a 4-methoxyphenyl group, a ketone (carbonyl group), a five-carbon aliphatic chain, and a nitrile group. Each of these components will give rise to characteristic signals in different spectroscopic analyses.

Molecular Structure:

Caption: Chemical structure of this compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the protons of the aliphatic chain.

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Expected Integration
Aromatic (Ha)~7.9Doublet2H
Aromatic (Hb)~6.9Doublet2H
Methoxy (OCH₃)~3.9Singlet3H
-CH₂- (adjacent to C=O)~2.9Triplet2H
-CH₂- (adjacent to CN)~2.4Triplet2H
-CH₂- (aliphatic chain)~1.7-1.9Multiplet4H
  • Aromatic Protons: The protons on the 4-methoxyphenyl ring will appear as two doublets due to ortho-coupling. The protons ortho to the electron-withdrawing carbonyl group (Ha) will be downfield shifted, while the protons ortho to the electron-donating methoxy group (Hb) will be upfield shifted. Similar aromatic proton patterns are observed in related structures.[1][2]

  • Methoxy Protons: The three protons of the methoxy group will appear as a sharp singlet.

  • Aliphatic Protons: The methylene group adjacent to the carbonyl will be the most downfield of the aliphatic protons. The methylene group adjacent to the nitrile will also be downfield-shifted, but to a lesser extent. The remaining two methylene groups in the middle of the chain will have overlapping signals in the upfield region.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Assignment Expected Chemical Shift (ppm)
Carbonyl (C=O)~198
Nitrile (C≡N)~119
Aromatic (C-O)~164
Aromatic (C-C=O)~130
Aromatic (CH)~130, 114
Methoxy (OCH₃)~55
-CH₂- (adjacent to C=O)~38
-CH₂- (adjacent to CN)~17
-CH₂- (aliphatic chain)~23, 28

The chemical shifts are predicted based on the functional groups and comparison to similar compounds.[3][4][5]

Predicted IR Spectrum

The infrared spectrum will show characteristic absorption bands for the key functional groups.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
C≡N (Nitrile)~2245Medium
C=O (Aromatic Ketone)~1680Strong
C-O (Aromatic Ether)~1260, 1030Strong
C-H (Aromatic)~3050Medium
C-H (Aliphatic)~2950Medium

The nitrile stretch is a very sharp and characteristic peak. The carbonyl stretch of the aromatic ketone is also a strong and prominent feature. The presence of the aromatic ether will be confirmed by strong C-O stretching bands.

Predicted Mass Spectrum

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight of the compound (C₁₃H₁₅NO₂ = 217.26 g/mol ). Key fragmentation patterns would likely involve:

  • Acylium ion: A prominent peak at m/z 135 corresponding to [CH₃O-C₆H₄-CO]⁺.

  • Loss of the aliphatic chain: Fragmentation at the C-C bond alpha to the carbonyl group.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher

    • Pulse Sequence: Standard single-pulse experiment

    • Acquisition Time: 2-3 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 16-64 (depending on sample concentration)

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher

    • Pulse Sequence: Proton-decoupled pulse experiment

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase correct the spectra.

    • Calibrate the chemical shift scale to the TMS signal.

    • Integrate the peaks in the ¹H spectrum.

Caption: Standard workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer

    • Scan Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Processing:

    • Perform a background scan with no sample present.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction:

    • For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) and inject it into the GC.

    • For direct infusion, dissolve the sample in a suitable solvent and introduce it directly into the ion source.

  • Ionization:

    • Electron Ionization (EI) is a common technique for this type of molecule and will provide detailed fragmentation information.

  • Mass Analysis:

    • Analyzer: Quadrupole or Time-of-Flight (TOF)

    • Mass Range: m/z 50 - 500

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern to identify characteristic fragments.

Synthesis and Purity Considerations

The synthesis of this compound could potentially be achieved through a Friedel-Crafts acylation of anisole with 6-chloro-6-oxohexanenitrile or a related activated derivative of adipic acid mononitrile. It is crucial to consider potential side reactions and impurities that may arise during synthesis.

Potential Impurities and their Spectroscopic Signatures:

  • Unreacted Starting Materials: Anisole, adipic acid derivatives. These would show distinct NMR and IR signals.

  • Positional Isomers: Acylation could potentially occur at the ortho position to the methoxy group, leading to a different aromatic substitution pattern in the NMR spectrum.

  • Byproducts from Side Reactions: Depending on the synthetic route, other related ketones or nitriles could be formed.

Purification of the final product, likely via column chromatography or recrystallization, is essential. The spectroscopic techniques outlined in this guide are critical for confirming the identity and purity of the synthesized this compound.

Conclusion

This technical guide provides a robust, predictive framework for the spectroscopic characterization of this compound. By understanding the expected NMR, IR, and MS data, researchers can confidently approach the synthesis, purification, and identification of this compound. The provided experimental protocols offer a standardized methodology for obtaining high-quality spectral data, which is fundamental for any research or development involving this molecule.

References

  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental) (HMDB0029686). [Link][6]

  • Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 500 MHz, D₂O, predicted) (HMDB0029686). [Link][3]

  • Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 15.09 MHz, CDCl₃, experimental) (HMDB0032076). [Link][4]

  • The Royal Society of Chemistry. (n.d.). Supporting information. [Link][1]

  • NP-MRD. (n.d.). ¹³C NMR Spectrum (1D, 252 MHz, H₂O, predicted) (NP0202666). [Link][5]

  • PhytoBank. (n.d.). ¹H NMR Spectrum (PHY0104062). [Link][7]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link][2]

  • The Royal Society of Chemistry. (n.d.). VI. ¹H and ¹³C NMR Spectra. [Link][8]

  • ResearchGate. (2013). Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. [Link][9]

  • NIST. (n.d.). 5-Oxohexanenitrile. [Link][10]

  • ResearchGate. (n.d.). Mass spectrum of Oxime- methoxy-phenyl with retention time (RT) = 3.504. [Link][11]

  • NIST. (n.d.). Hexanenitrile. [Link][12]

  • ResearchGate. (n.d.). ¹H NMR Spectrum of 1-(4-methoxyphenyl)-1H pyrrole. [Link][13]

  • ResearchGate. (n.d.). ¹H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,.... [Link][14]

  • MDPI. (2020). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. [Link][15]

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An In-depth Technical Guide to the Solubility of 6-(4-Methoxyphenyl)-6-oxohexanenitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 6-(4-Methoxyphenyl)-6-oxohexanenitrile. In the absence of extensive empirical data in published literature, this document establishes a predictive framework for solubility based on the compound's molecular structure and physicochemical properties. It further outlines a detailed, field-proven experimental protocol for the systematic determination of its solubility in a range of common organic solvents. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies to facilitate the use of this compound in various research and development applications.

Introduction

This compound is a chemical compound of interest in organic synthesis and medicinal chemistry.[1] Its structure, featuring a polar nitrile group, a ketone, and a methoxyphenyl moiety, suggests a nuanced solubility profile that is critical for its application in reaction chemistry, purification, and formulation. Understanding the solubility of this compound in various organic solvents is a fundamental prerequisite for its effective use, influencing reaction kinetics, crystallization, and bioavailability in preclinical studies. This guide provides a foundational understanding of its predicted solubility and a robust methodology for its empirical determination.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent.[2] The molecular structure of this compound, with a molecular formula of C13H15NO2 and a molecular weight of 217.26 g/mol , provides key insights into its expected solubility.[1]

Molecular Structure Analysis:

  • Polar Moieties: The presence of a ketone (C=O) and a nitrile (C≡N) group introduces significant polarity to the molecule, allowing for dipole-dipole interactions.

  • Aromatic Ring: The methoxyphenyl group is largely nonpolar, contributing to van der Waals forces. The ether linkage introduces some polarity.

  • Aliphatic Chain: The hexanenitrile backbone is a nonpolar hydrocarbon chain.

Based on this structure, a qualitative prediction of solubility in various solvent classes can be made:

  • High Expected Solubility: In polar aprotic solvents such as acetone, acetonitrile, and dimethylformamide (DMF), which can engage in dipole-dipole interactions with the ketone and nitrile groups. Dichloromethane and chloroform are also expected to be good solvents due to their ability to dissolve moderately polar compounds.

  • Moderate Expected Solubility: In polar protic solvents like ethanol and methanol. While these solvents can act as hydrogen bond donors, the target molecule is primarily a hydrogen bond acceptor at the ketone's oxygen. The nonpolar regions of the molecule may limit miscibility.

  • Low to Negligible Expected Solubility: In nonpolar solvents such as hexanes and diethyl ether. The significant polarity of the nitrile and ketone groups will likely hinder dissolution in entirely nonpolar media.

A summary of the key physicochemical properties is presented in Table 1.

PropertyValueSource
Molecular FormulaC13H15NO2[1]
Molecular Weight217.26 g/mol [1]
AppearancePredicted to be a solid at STP
PolarityModerately PolarInferred
Hydrogen Bond DonorNoInferred
Hydrogen Bond AcceptorYes (Ketone Oxygen, Nitrile Nitrogen)Inferred

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a reliable and widely used technique for this purpose.[3][4]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Step-by-Step Experimental Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • After the equilibration period, allow the vials to stand undisturbed in the shaker bath for at least 2 hours to allow undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles.[4]

  • Quantification of Solute:

    • Gravimetric Method: The solvent from the filtered solution can be evaporated under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the compound. The mass of the remaining solid is then determined.

    • Spectroscopic/Chromatographic Method:

      • Prepare a series of standard solutions of known concentrations of the compound in the respective solvent.

      • Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

      • Dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve and measure its response.

      • Calculate the concentration of the saturated solution, accounting for the dilution factor.

Data Analysis and Presentation

The solubility should be expressed in appropriate units, such as g/L or mol/L. The results should be tabulated for easy comparison across the different solvents tested.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

G A 1. Addition of Excess Solute to Solvent B 2. Equilibration in Shaker Bath A->B C 3. Settling of Undissolved Solid B->C D 4. Filtration of Supernatant C->D E 5. Quantification of Solute (Gravimetric or Spectroscopic) D->E F 6. Calculation of Solubility E->F

Caption: Workflow for the isothermal shake-flask solubility determination method.

Safety Precautions

When handling this compound and organic solvents, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[5][6] All procedures should be performed in a well-ventilated fume hood.[5] For detailed safety information, refer to the Safety Data Sheet (SDS) of the compound and the solvents used.[7]

Conclusion

References

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Unveiling the Enigmatic Past and Synthetic Pathway of 6-(4-Methoxyphenyl)-6-oxohexanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the synthesis and purported history of the chemical compound 6-(4-Methoxyphenyl)-6-oxohexanenitrile. While a definitive historical record of its initial discovery and synthesis remains elusive in readily available scientific literature and patent databases, its molecular structure strongly suggests a logical and efficient synthetic route via the Friedel-Crafts acylation of anisole. This document provides a comprehensive overview of this probable synthetic pathway, including a detailed, step-by-step experimental protocol grounded in established chemical principles. Furthermore, it explores the underlying mechanistic details, the rationale for experimental choices, and the expected analytical characterization of the target molecule. This guide serves as a foundational resource for researchers interested in the synthesis and potential applications of this and structurally related compounds.

Introduction: The Structural Intrigue of a Methoxy-Keto-Nitrile

This compound, with the CAS Registry Number 29395-08-2, is an organic molecule characterized by a p-methoxyphenyl ketone linked to a five-carbon aliphatic chain terminating in a nitrile group. This unique combination of functional groups—an aromatic ether, a ketone, and a nitrile—imparts a distinct chemical reactivity profile, making it a potentially valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and other specialty chemicals. The methoxy group on the phenyl ring is a well-known electron-donating group, which influences the reactivity of the aromatic system, while the ketone and nitrile functionalities offer multiple sites for further chemical transformations.

Despite its clear structure and potential utility, the specific historical context of the discovery and first synthesis of this compound is not well-documented in prominent scientific journals or patent literature. This guide, therefore, focuses on the most chemically sound and probable method for its synthesis, providing a robust framework for its preparation and characterization in a laboratory setting.

The Postulated Synthetic Genesis: A Friedel-Crafts Acylation Approach

The most logical and widely practiced method for the formation of an aryl ketone is the Friedel-Crafts acylation . This powerful reaction, developed by Charles Friedel and James Crafts in 1877, involves the electrophilic aromatic substitution of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[1] In the case of this compound, the synthesis would involve the acylation of anisole (methoxybenzene) with an appropriate six-carbon acylating agent bearing a terminal nitrile group.

The Acylating Agent: 5-Cyanovaleryl Chloride

The key acylating agent required for this synthesis is 5-cyanovaleryl chloride . This bifunctional molecule contains an acid chloride at one end, which is highly reactive towards electrophilic substitution, and a nitrile group at the other end, which is generally stable under Friedel-Crafts conditions. The preparation of 5-cyanovaleryl chloride itself is a critical preliminary step.

Mechanistic Insights into the Friedel-Crafts Acylation

The reaction proceeds through a well-established electrophilic aromatic substitution mechanism:

  • Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of 5-cyanovaleryl chloride, leading to the formation of a highly electrophilic acylium ion. This ion is resonance-stabilized, which prevents the carbocation rearrangements often observed in Friedel-Crafts alkylations.

  • Electrophilic Attack: The electron-rich anisole ring, activated by the electron-donating methoxy group, acts as a nucleophile and attacks the acylium ion. The methoxy group directs the substitution primarily to the para position due to steric hindrance at the ortho positions.

  • Rearomatization: The resulting arenium ion intermediate loses a proton to restore the aromaticity of the ring, yielding the final product, this compound. The AlCl₃ catalyst is regenerated in the workup step.

Friedel_Crafts_Acylation Anisole Anisole (Methoxybenzene) Intermediate Arenium Ion Intermediate Anisole->Intermediate Electrophilic Attack AcylChloride 5-Cyanovaleryl Chloride AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ (Lewis Acid) Product This compound Intermediate->Product -H⁺ Experimental_Workflow Start Start Step1 Synthesis of 5-Cyanovaleryl Chloride Start->Step1 Step2 Friedel-Crafts Acylation Reaction Step1->Step2 Acylating Agent Step3 Reaction Quench & Workup Step2->Step3 Step4 Purification Step3->Step4 Crude Product End Characterized Product Step4->End

Sources

Unlocking the Therapeutic Potential of 6-(4-Methoxyphenyl)-6-oxohexanenitrile: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Promise

In the landscape of medicinal chemistry, the identification of novel molecular scaffolds that offer both synthetic accessibility and diverse biological activity is a cornerstone of drug discovery. 6-(4-Methoxyphenyl)-6-oxohexanenitrile emerges as a compound of significant interest, embodying a unique combination of two pharmacologically relevant moieties: a β-ketonitrile and a methoxyphenyl group. While this specific molecule is not extensively characterized in current literature, an analysis of its constituent parts reveals a compelling rationale for its investigation as a therapeutic agent.

The β-ketonitrile functionality is a versatile building block in organic synthesis, serving as a precursor to a wide array of heterocyclic compounds with demonstrated biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] The nitrile group itself is a recognized pharmacophore present in over 30 FDA-approved drugs, valued for its ability to enhance target binding affinity and improve pharmacokinetic profiles.[3][4] Concurrently, the methoxyphenyl ketone motif is associated with various pharmacological effects, notably anti-inflammatory action.[5][6] The methoxy group can modulate the electronic and solubility properties of a molecule, offering a handle for further chemical modification.[7]

This guide provides a comprehensive framework for exploring the therapeutic potential of this compound. We will delve into its predicted properties, propose avenues for synthesis, and outline a strategic, multi-pronged research plan to elucidate its biological activity and mechanism of action. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter for unmet medical needs.

Physicochemical Properties and Synthetic Strategy

While experimental data for this compound is scarce, its physicochemical properties can be predicted based on its structure. These predictions are crucial for designing relevant biological assays and formulating the compound for testing.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C13H15NO2Based on chemical structure
Molecular Weight 217.26 g/mol Calculated from the molecular formula
LogP ~2.5 - 3.5Estimated based on similar structures; indicates moderate lipophilicity
Hydrogen Bond Donors 0No N-H or O-H bonds
Hydrogen Bond Acceptors 3 (Oxygen of ketone, Oxygen of methoxy, Nitrogen of nitrile)Potential for interaction with biological targets
Reactivity The α-carbon between the ketone and nitrile is acidic and can be deprotonated. The ketone and nitrile groups are susceptible to nucleophilic attack.Key for both synthesis and potential covalent interactions with targets.
Proposed Synthetic Route

A plausible and efficient synthesis of this compound can be achieved via the acylation of a nitrile anion with an appropriate ester, a well-established method for preparing β-ketonitriles.[8]

Synthesis cluster_reactants Reactants cluster_reagents Reagents & Conditions Ester Methyl 5-(4-methoxyphenyl)-5-oxopentanoate Reaction Acylation Ester->Reaction Nitrile Acetonitrile Nitrile->Reaction Base Strong Base (e.g., NaH, KOt-Bu) Base->Reaction Solvent Aprotic Solvent (e.g., THF, Et2O) Solvent->Reaction Temp Low Temperature Temp->Reaction Product This compound Reaction->Product

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis
  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) to a flame-dried round-bottom flask containing a suitable aprotic solvent like tetrahydrofuran (THF).

  • Nitrile Anion Formation: Cool the suspension to 0°C and slowly add acetonitrile dropwise. Stir the mixture at this temperature for 30 minutes to allow for the formation of the acetonitrile anion.

  • Acylation: Dissolve methyl 5-(4-methoxyphenyl)-5-oxopentanoate in anhydrous THF and add it dropwise to the reaction mixture at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Therapeutic Areas and Biological Targets

The hybrid structure of this compound suggests several promising avenues for therapeutic investigation.

Oncology
  • Rationale: Numerous nitrile-containing compounds exhibit anti-cancer properties.[1] The methoxyphenyl moiety is also present in various anti-cancer agents.

  • Potential Targets:

    • Kinases: Many kinase inhibitors possess a nitrile group that can interact with the hinge region of the ATP-binding pocket.

    • Histone Deacetylases (HDACs): Some HDAC inhibitors feature a nitrile group as part of the zinc-binding group.

    • Tubulin: Compounds that disrupt microtubule dynamics are a cornerstone of cancer chemotherapy.

Inflammation and Autoimmune Diseases
  • Rationale: Methoxyphenyl ketones have demonstrated anti-inflammatory effects.[5] Ketonitriles can serve as precursors to anti-inflammatory molecules.[1]

  • Potential Targets:

    • Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are well-established targets for non-steroidal anti-inflammatory drugs (NSAIDs).

    • Janus Kinases (JAKs): JAK inhibitors are an emerging class of drugs for treating autoimmune disorders. The nitrile group is a common feature in many approved JAK inhibitors.

    • Toll-like Receptors (TLRs): Modulation of TLR signaling can impact the inflammatory response.

Infectious Diseases
  • Rationale: The nitrile group is present in some antiviral and antibacterial agents.[1]

  • Potential Targets:

    • Viral Proteases: Covalent inhibition of viral proteases is a validated strategy for antiviral therapy. The electrophilicity of the activated nitrile could be exploited.

    • Bacterial Enzymes: Essential bacterial enzymes involved in cell wall synthesis or metabolism could be targeted.

Proposed Research Plan and Experimental Protocols

A phased approach is recommended to systematically evaluate the therapeutic potential of this compound.

ResearchPlan cluster_phase1 Phase 1: In Vitro Screening cluster_phase2 Phase 2: Cellular Assays cluster_phase3 Phase 3: In Vivo Models Cytotoxicity Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) Signaling Signaling Pathway Analysis (Western Blot, Reporter Assays) Cytotoxicity->Signaling Enzyme Enzymatic Assays (Kinase, Protease, etc.) Enzyme->Signaling Binding Binding Assays (e.g., TR-FRET, AlphaLISA) Binding->Signaling PK Pharmacokinetic Studies Signaling->PK Functional Functional Assays (e.g., Cytokine Release, Cell Migration) Functional->PK Efficacy Efficacy Studies (e.g., Xenograft, Disease Models)

Caption: Phased research approach for evaluating the lead compound.

Phase 1: In Vitro Screening

Objective: To identify initial biological activities and potential targets.

Experimental Protocol: Cell Viability Assay (MTT)

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and treat the cells for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Phase 2: Cellular Assays

Objective: To validate in vitro findings in a cellular context and elucidate the mechanism of action.

Experimental Protocol: Western Blot for Signaling Pathway Analysis

  • Cell Lysis: Treat cells with the compound at various concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against key signaling proteins (e.g., p-STAT3, p-ERK, cleaved caspase-3) followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Phase 3: In Vivo Models

Objective: To assess the pharmacokinetic properties and in vivo efficacy of the compound.

Experimental Protocol: Murine Xenograft Model for Anti-cancer Efficacy

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer the compound (e.g., via oral gavage or intraperitoneal injection) and vehicle control according to a predetermined schedule.

  • Monitoring: Monitor tumor growth by caliper measurements and body weight as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth and final tumor weights between the treatment and control groups to determine efficacy.

Hit-to-Lead Optimization Strategy

Should this compound demonstrate promising activity in initial screens, a medicinal chemistry program will be necessary to improve its properties.

Optimization cluster_modifications Structural Modifications cluster_goals Optimization Goals Lead This compound Aromatic Aromatic Ring Substitution Lead->Aromatic Alkyl Alkyl Chain Modification Lead->Alkyl Nitrile Nitrile Bioisosteres Lead->Nitrile Potency Increased Potency Aromatic->Potency ADME Favorable ADME Properties Alkyl->ADME Selectivity Improved Selectivity Nitrile->Selectivity

Caption: Strategy for hit-to-lead optimization.

  • Aromatic Ring Substitution: The methoxyphenyl ring is a prime site for modification. Introducing different substituents (e.g., halogens, alkyl groups, trifluoromethyl groups) can modulate potency, selectivity, and metabolic stability.[7]

  • Alkyl Chain Modification: The length and rigidity of the hexanenitrile chain can be altered to optimize binding to the target protein.

  • Nitrile Bioisosteres: If the nitrile group is found to be a liability (e.g., metabolic instability in a specific context, although this is rare[4]), it can be replaced with other electron-withdrawing groups.

Conclusion

This compound represents a compelling starting point for a drug discovery program. Its hybrid structure, combining the proven utility of the β-ketonitrile and methoxyphenyl ketone motifs, provides a strong rationale for its investigation across multiple therapeutic areas, including oncology, inflammation, and infectious diseases. The proposed research plan offers a systematic and logical progression from initial in vitro screening to in vivo validation. Through a dedicated and well-designed research effort, the full therapeutic potential of this promising molecular scaffold can be unlocked.

References

  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2025). RSC Advances.
  • 4-Methoxybenzyl-4-methoxyphenyl ketone. Biosynth.
  • ketonitril - 142287-55-6. Vulcanchem.
  • This compound. Sigma-Aldrich.
  • 4-Methoxy phenyl acetone. PharmaCompass.com.
  • Exploring the Utility of Methoxy Phenyl Ketones in Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.
  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). RSC Medicinal Chemistry.
  • 1-(p-Methoxyphenyl)-2-propanone. PubChem.
  • 2-Methoxy-5-methylphenyl phenyl ketone. IUCr Journals.
  • A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. (2019). Beilstein Journal of Organic Chemistry.
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2011). Journal of Medicinal Chemistry.

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A Theoretical Investigation of 6-(4-Methoxyphenyl)-6-oxohexanenitrile: A Keystone for Covalent Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical framework for the study of 6-(4-Methoxyphenyl)-6-oxohexanenitrile, a molecule possessing significant potential in the realm of drug discovery, particularly as a covalent inhibitor. While specific experimental data for this compound is not extensively available in public literature, its constituent functional groups—an aryl ketone and a nitrile—are well-characterized pharmacophores. This document outlines a detailed theoretical and computational approach to elucidate the molecule's structural, electronic, and reactive properties. By leveraging established computational chemistry protocols, we can predict its behavior and guide future experimental validation and drug development efforts. This guide is intended for researchers, scientists, and professionals in drug development seeking to explore the therapeutic potential of novel covalent modifiers.

Introduction: The Therapeutic Promise of Covalent Modifiers

The paradigm of drug design has progressively embraced the concept of covalent inhibition, a strategy wherein a therapeutic agent forms a stable, covalent bond with its biological target. This approach can offer distinct advantages, including prolonged duration of action, high potency, and the ability to target shallow binding pockets that are often intractable for non-covalent inhibitors. The nitrile functional group, in particular, has emerged as a versatile "warhead" for covalent inhibitors, capable of reacting with nucleophilic residues like cysteine and serine within protein active sites.[1]

This compound presents an intriguing scaffold for the design of such inhibitors. The molecule incorporates a terminal nitrile group, poised for potential covalent interaction, and an aryl ketone moiety, which can participate in various non-covalent interactions, thereby contributing to binding affinity and selectivity. The methoxy group on the phenyl ring can further modulate the electronic properties and metabolic stability of the compound. This guide proposes a systematic theoretical investigation to unlock the therapeutic potential of this molecule.

Physicochemical and Structural Properties

A foundational understanding of a molecule's basic properties is paramount for any theoretical and subsequent experimental investigation.

PropertyValueSource
CAS Number 29395-08-2[2]
Molecular Formula C13H15NO2[2]
Molecular Weight 217.26 g/mol [2]
SMILES N#CCCCCC(C1=CC=C(OC)C=C1)=O[2]

Proposed Theoretical and Computational Workflow

To comprehensively characterize this compound, a multi-faceted computational approach is proposed. This workflow is designed to provide a holistic understanding of the molecule's intrinsic properties and its potential for bioactivity.

Caption: Proposed computational workflow for the theoretical study of this compound.

Conformational Analysis

The flexibility of the hexanenitrile chain allows the molecule to adopt multiple conformations. Identifying the low-energy conformers is crucial as they are the most likely to be biologically relevant.

Protocol: Conformational Search and Geometry Optimization

  • Initial Structure Generation: Generate an initial 3D structure of this compound using standard molecular building software.

  • Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to explore the potential energy surface and identify a diverse set of low-energy conformers.

  • Quantum Mechanical Optimization: Subject the identified conformers to geometry optimization using Density Functional Theory (DFT). A common and effective method is the B3LYP functional with a 6-31G* basis set. This will provide accurate geometries and relative energies of the conformers in the gas phase.

  • Solvation Effects: To mimic a biological environment, incorporate a solvent model (e.g., Polarizable Continuum Model - PCM) during the final optimization step to account for the influence of an aqueous environment.

Electronic Structure and Reactivity

The electronic properties of the molecule govern its reactivity and interaction with biological targets.

Protocol: Electronic Property Calculation

  • Molecular Orbital Analysis: Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The LUMO is of particular interest as it indicates the susceptibility of the molecule to nucleophilic attack. The nitrile carbon is expected to have a significant LUMO coefficient.

  • Electrostatic Potential (ESP) Mapping: Generate an ESP map to visualize the charge distribution on the molecular surface. This will highlight electrophilic (positive potential) and nucleophilic (negative potential) regions. The carbon atom of the nitrile group is anticipated to be an electrophilic center.[1]

  • Reactivity Descriptors: Calculate conceptual DFT-based reactivity descriptors, such as Fukui functions, to quantitatively predict the most reactive sites for nucleophilic and electrophilic attack.

Modeling Covalent Inhibition

The ultimate goal of this theoretical study is to predict the molecule's potential as a covalent inhibitor. This involves modeling the reaction with a nucleophilic amino acid residue, typically cysteine.

Protocol: Simulating the Covalent Reaction

  • Target Selection: Choose a representative cysteine-containing protein target for which structural data is available (e.g., a cysteine protease).

  • Molecular Docking: Perform molecular docking of the lowest-energy conformer of this compound into the active site of the target protein to predict the initial non-covalent binding pose. The docking should be guided to place the nitrile group in proximity to the active site cysteine.

  • Quantum Mechanics/Molecular Mechanics (QM/MM) Simulation: To accurately model the covalent bond formation, employ a QM/MM approach. The reacting species (the nitrile warhead and the cysteine side chain) will be treated with a high level of quantum mechanics, while the rest of the protein and solvent are treated with molecular mechanics.

  • Transition State Search and Activation Energy Calculation: Within the QM/MM framework, locate the transition state for the nucleophilic attack of the cysteine thiolate on the nitrile carbon.[3][4] The calculated activation energy barrier will provide a quantitative measure of the reaction's feasibility. A lower activation energy suggests a higher propensity for covalent modification.[5]

Predicted Outcomes and Mechanistic Insights

Based on the proposed theoretical workflow, we can anticipate the following key insights:

  • Conformational Preferences: The hexanenitrile chain is likely to adopt a folded conformation to minimize steric hindrance, potentially bringing the nitrile group into proximity with the aryl ketone.

  • Electronic Profile: The ESP map is expected to show a region of positive electrostatic potential around the nitrile carbon, confirming its electrophilic character. The methoxy group will likely act as an electron-donating group, which may slightly modulate the reactivity of the aryl ketone.

  • Reactivity towards Cysteine: The nitrile group is the primary site for nucleophilic attack by a cysteine residue. The reaction is predicted to proceed via a thioimidate intermediate, which can then undergo further reactions.[3] The computational modeling will provide a detailed energetic profile of this reaction pathway.

  • Potential for Drug Development: The combination of a reactive nitrile warhead and a tunable aryl ketone scaffold makes this compound a promising starting point for the development of targeted covalent inhibitors. The insights gained from these theoretical studies can guide the synthesis of analogs with improved potency, selectivity, and pharmacokinetic properties. The nitrile group is generally metabolically stable, which is a favorable property for a drug candidate.[6]

Future Directions: Experimental Validation

The theoretical predictions outlined in this guide must be validated through rigorous experimental work.

Proposed Experimental Workflow

Caption: Proposed experimental workflow for the validation and development of this compound as a covalent inhibitor.

  • Synthesis and Characterization: The first step will be the chemical synthesis and purification of this compound. Its structure and purity should be confirmed using standard analytical techniques such as NMR and mass spectrometry.

  • Reactivity Studies: The intrinsic reactivity of the nitrile group can be assessed by reacting the compound with a model nucleophile like N-acetyl-L-cysteine or glutathione and monitoring the reaction progress using techniques like HPLC or mass spectrometry.[3][4]

  • Enzyme Inhibition Assays: The inhibitory activity of the compound should be evaluated against a panel of relevant enzymes, particularly those with a catalytic cysteine in their active site.

  • Structural Biology: Co-crystallization of the compound with its target protein or mass spectrometry analysis of the modified protein can provide direct evidence of covalent bond formation and reveal the binding mode.

Conclusion

This compound represents a molecule of significant interest for the development of novel covalent inhibitors. This technical guide has outlined a comprehensive theoretical framework to predict its structural, electronic, and reactive properties. The proposed computational workflow, grounded in established methodologies, provides a robust and efficient path to elucidate the molecule's mechanism of action at an atomic level. The insights gained from these theoretical studies will be invaluable in guiding the subsequent experimental validation and optimization of this promising scaffold, ultimately accelerating the discovery of new and effective therapeutic agents.

References

  • Berteotti, A., et al. (2014). Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. ACS Medicinal Chemistry Letters, 5(5), 501-505. [Link]

  • Cee, V. J., et al. (2019). Thioimidate Bond Formation between Cardiac Troponin C and Nitrile-containing Compounds. ACS Medicinal Chemistry Letters, 10(6), 1007-1012. [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]

  • Singh, J., et al. (2011). The rise of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. [Link]

  • Jia, Y., et al. (2022). Discovery of Selective Covalent Cathepsin K Inhibitors Containing Novel 4-Cyanopyrimidine Warhead Based on Quantum Chemical Calculations and Binding Mode Analysis. Journal of Chemical Information and Modeling, 62(3), 629-640. [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of 6-(4-Methoxyphenyl)-6-oxohexanenitrile via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Friedel-Crafts acylation is a foundational C-C bond-forming reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring.[1] This electrophilic aromatic substitution reaction is instrumental in the synthesis of aryl ketones, which are pivotal intermediates in the development of pharmaceuticals, agrochemicals, and fine chemicals.[2][3] This guide provides a comprehensive protocol for the synthesis of 6-(4-Methoxyphenyl)-6-oxohexanenitrile, a valuable building block, through the Friedel-Crafts acylation of anisole with 5-cyanopentanoyl chloride.

This document is designed for researchers and professionals in organic synthesis and drug development. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for each procedural choice. We will delve into the reaction mechanism, provide a detailed and validated experimental protocol, discuss critical safety considerations, and offer troubleshooting guidance to ensure a successful and reproducible synthesis.

Reaction Scheme & Mechanism

The synthesis proceeds by reacting anisole with 5-cyanopentanoyl chloride in the presence of a stoichiometric amount of aluminum chloride (AlCl₃) as a Lewis acid catalyst.

Overall Reaction:

Anisole + 5-Cyanopentanoyl Chloride --(AlCl₃, CH₂Cl₂)--> this compound

Mechanistic Deep Dive: The "Why" Behind the Reaction

The Friedel-Crafts acylation unfolds through a well-established multi-step mechanism.[1] Understanding this pathway is crucial for optimizing conditions and troubleshooting.

  • Formation of the Acylium Ion Electrophile: The reaction is initiated by the interaction between the Lewis acid, aluminum chloride, and the acylating agent, 5-cyanopentanoyl chloride. AlCl₃ coordinates to the chlorine atom of the acid chloride, polarizing the C-Cl bond. This complex then cleaves to generate a highly reactive and resonance-stabilized acylium ion. This step is critical as it creates the potent electrophile necessary to overcome the aromatic stability of the anisole ring.

  • Electrophilic Aromatic Substitution: The electron-rich π-system of the anisole ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[4] This forms a new carbon-carbon bond and a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, which temporarily disrupts the ring's aromaticity.[5]

  • Regioselectivity—The Role of the Methoxy Group: The methoxy group (-OCH₃) on the anisole ring is a powerful activating and ortho, para-directing group.[4][6] It donates electron density into the ring through resonance, stabilizing the arenium ion intermediate, particularly when the attack occurs at the ortho and para positions. The para product, this compound, is predominantly formed due to steric hindrance from the bulky methoxy group, which impedes attack at the ortho positions.[7]

  • Restoration of Aromaticity: A weak base, typically AlCl₄⁻ (formed in the initial step), abstracts a proton from the sp³-hybridized carbon of the arenium ion. This collapses the intermediate, restores the highly stable aromatic system, and liberates HCl gas as a byproduct.[8]

  • Catalyst Complexation: The product, an aryl ketone, is a Lewis base. It readily forms a stable complex with the strong Lewis acid AlCl₃.[9] This is a crucial point: because the product sequesters the catalyst, AlCl₃ cannot act catalytically and must be used in at least stoichiometric amounts.[10] This complex is intensely colored, often orange or red, and its decomposition during the workup phase is a key step for product isolation.[8]

Experimental Protocol

This protocol details the synthesis of this compound on a laboratory scale.

Materials and Reagents
ReagentMolar Mass ( g/mol )EquivalentsAmount (mmol)Mass/VolumeNotes
Anisole108.141.050.05.41 g (5.5 mL)Reagent grade, freshly distilled if necessary.
5-Cyanopentanoyl Chloride147.581.0552.57.75 gAcylating agent. Synthesized from adiponitrile or commercially available. Highly moisture sensitive.
Aluminum Chloride (AlCl₃)133.341.155.07.33 gAnhydrous, fine powder. Highly hygroscopic and corrosive.[11][12]
Dichloromethane (CH₂Cl₂)84.93--150 mLAnhydrous, reagent grade.
Hydrochloric Acid (HCl)36.46--~50 mL (conc.)For workup.
Saturated NaHCO₃ solution---~100 mLFor washing.
Brine (Saturated NaCl)---~50 mLFor washing.
Anhydrous MgSO₄ or Na₂SO₄---~10 gDrying agent.
Ice---~200 gFor cooling and quenching.
Equipment
  • 500 mL three-neck round-bottom flask

  • Reflux condenser and addition funnel

  • Magnetic stirrer and stir bar

  • Nitrogen or argon gas inlet and bubbler

  • Ice/water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup (Anhydrous Conditions are Critical):

    • Assemble the three-neck flask with the magnetic stir bar, addition funnel, and condenser. Ensure all glassware is oven-dried and cooled under a stream of inert gas (N₂ or Ar).

    • Equip the top of the condenser with a gas bubbler to maintain a positive pressure of inert gas.

    • In the flask, add anhydrous aluminum chloride (7.33 g, 55.0 mmol).

    • Add 100 mL of anhydrous dichloromethane (CH₂Cl₂) to the flask.

    • Cool the resulting suspension to 0 °C using an ice/water bath.

  • Reagent Addition:

    • In a separate dry flask, prepare a solution of anisole (5.5 mL, 50.0 mmol) and 5-cyanopentanoyl chloride (7.75 g, 52.5 mmol) in 50 mL of anhydrous dichloromethane.

    • Transfer this solution to the addition funnel.

    • Add the anisole/acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes. The rate of addition should be controlled to maintain the internal temperature below 5 °C. This reaction is highly exothermic, and rapid addition can cause the solvent to boil and lead to side reactions.[8]

    • Observe the reaction mixture; it will typically develop a deep orange or reddish color as the reaction progresses.[8]

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Stir the reaction for an additional 1-2 hours at room temperature.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting anisole is consumed.

  • Workup and Product Isolation:

    • Prepare a beaker containing approximately 200 g of crushed ice and 50 mL of concentrated HCl.

    • CAUTION: This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

    • Slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring. The AlCl₃-ketone complex will decompose, and the orange color should dissipate, yielding a whitish or pale-yellow mixture.[8]

    • Transfer the entire mixture to a 500 mL separatory funnel.

    • Separate the layers. The organic layer (dichloromethane) is denser and will be the bottom layer.[8]

    • Extract the aqueous layer twice more with 30 mL portions of dichloromethane.

    • Combine all organic layers.

    • Wash the combined organic layer sequentially with:

      • 100 mL of water.

      • 100 mL of saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid; watch for gas evolution).

      • 50 mL of brine (to aid in breaking emulsions and removing bulk water).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • The resulting crude product, a pale-yellow oil or solid, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

    • The purified product should be characterized to confirm its identity and purity via:

      • ¹H NMR: Expect signals corresponding to the aromatic protons of the para-substituted ring, the methoxy group singlet, and the aliphatic protons of the hexanenitrile chain.

      • ¹³C NMR: Expect signals for the ketone carbonyl, the nitrile carbon, aromatic carbons, and aliphatic carbons.

      • IR Spectroscopy: Look for characteristic peaks for the C=O (ketone) stretch (~1680 cm⁻¹) and the C≡N (nitrile) stretch (~2245 cm⁻¹).

      • Melting Point: A sharp melting point indicates high purity.

Experimental Workflow Visualization

Friedel_Crafts_Acylation_Workflow prep Reagent & Glassware Prep (Anhydrous Conditions) setup Reaction Setup (AlCl₃ in CH₂Cl₂ at 0 °C) prep->setup Inert Atmosphere addition Slow Dropwise Addition (Anisole + Acyl Chloride) setup->addition Maintain T < 5 °C reaction Reaction at RT (1-2 hours, TLC Monitoring) addition->reaction Exothermic Process quench Quench Reaction (Pour into Ice/HCl) reaction->quench Decompose Al-Ketone Complex workup Extraction & Washing (CH₂Cl₂, H₂O, NaHCO₃, Brine) quench->workup Isolate Organic Phase purify Purification (Recrystallization or Chromatography) workup->purify Remove Impurities char Product Characterization (NMR, IR, MP) purify->char Confirm Structure & Purity

Caption: Workflow for the synthesis of this compound.

Safety Precautions

Adherence to safety protocols is paramount for this procedure.

  • Aluminum Chloride (AlCl₃): Anhydrous AlCl₃ is highly corrosive and reacts violently with water, releasing significant heat and corrosive hydrogen chloride (HCl) gas.[12][13] It can cause severe skin and respiratory tract burns. Always handle in a fume hood, wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Keep away from moisture at all times.[12][14]

  • 5-Cyanopentanoyl Chloride: As an acid chloride, this reagent is corrosive and moisture-sensitive. It will react with water to produce HCl. Handle with care in a fume hood.

  • Dichloromethane (CH₂Cl₂): A volatile solvent. Avoid inhalation and skin contact. It is a suspected carcinogen. All operations should be performed in a well-ventilated fume hood.

  • Quenching Step: The addition of the reaction mixture to ice/acid is extremely exothermic and releases large amounts of HCl gas. This must be done slowly, with efficient stirring, and in a fume hood.

Troubleshooting

  • Low Yield:

    • Cause: Inadequate anhydrous conditions. Moisture deactivates the AlCl₃ catalyst and hydrolyzes the acyl chloride.

    • Solution: Ensure all glassware is thoroughly dried and the reaction is run under a positive pressure of inert gas. Use anhydrous grade solvents.

  • Formation of Side Products:

    • Cause: Reaction temperature was too high, leading to potential demethylation of the anisole or other side reactions.[2]

    • Solution: Maintain careful temperature control, especially during the initial addition of reagents.

  • Difficult Workup (Emulsion Formation):

    • Cause: Formation of aluminum hydroxides at the aqueous/organic interface.

    • Solution: Ensure the aqueous layer is sufficiently acidic during the quench. Washing with brine can help break up emulsions. In stubborn cases, filtration through a pad of celite may be necessary.[15]

  • No Reaction:

    • Cause: Inactive AlCl₃ catalyst (due to hydration) or poor quality of the acylating agent.

    • Solution: Use a fresh, unopened bottle of anhydrous AlCl₃ or a freshly opened one that has been properly stored. Verify the purity of the acyl chloride.

Conclusion

The Friedel-Crafts acylation of anisole provides an effective and direct route to this compound. Success hinges on a firm understanding of the reaction mechanism, meticulous control of reaction parameters—particularly temperature—and the rigorous exclusion of moisture. By following this detailed protocol and adhering to the specified safety measures, researchers can reliably synthesize this valuable chemical intermediate for further application in pharmaceutical and materials science research.

References

  • BenchChem. (2025). A Comparative Guide to Lewis Acid Efficacy in Friedel-Crafts Reactions with Anisole.
  • BenchChem. (2025).
  • BYJU'S.
  • YouTube. (2020).
  • Friedel-Crafts Acyl
  • ACS Publications. A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Procedure.
  • 13 Friedel-Crafts Acyl
  • YouTube. (2023).
  • LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • University of Michigan.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Aluminum chloride, 0.5M aq. soln..
  • Carl ROTH.
  • Cole-Parmer. Material Safety Data Sheet - Aluminum chloride, anhydrous, granules, 99%.
  • Wikipedia. Friedel–Crafts reaction.
  • Lab Alley. (2025).
  • YouTube. (2011).
  • Sigma-Aldrich. (2025).
  • Sigma-Aldrich.
  • ResearchGate.
  • Organic Chemistry Portal.
  • ResearchGate.
  • Vedantu.
  • International Journal of Chemical Studies. (2015).

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detailed experimental protocol for "6-(4-Methoxyphenyl)-6-oxohexanenitrile" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic Synthesis of 6-(4-Methoxyphenyl)-6-oxohexanenitrile via Friedel-Crafts Acylation

Abstract

This technical guide provides a comprehensive, field-proven protocol for the synthesis of this compound. This compound serves as a valuable intermediate in medicinal chemistry and materials science, featuring a versatile keto-nitrile scaffold. The synthetic strategy is centered on the electrophilic aromatic substitution mechanism of the Friedel-Crafts acylation, reacting anisole with 5-cyanopentanoyl chloride in the presence of a Lewis acid catalyst. This document elucidates the underlying chemical principles, provides a detailed step-by-step experimental procedure, outlines critical safety protocols, and details methods for purification and characterization to ensure a self-validating workflow suitable for research and drug development professionals.

Introduction and Mechanistic Overview

The synthesis of functionalized aryl ketones is a cornerstone of organic chemistry. This compound is a bifunctional molecule incorporating a ketone and a nitrile, making it a versatile precursor for more complex heterocyclic structures. The chosen synthetic route is the Friedel-Crafts acylation, a robust and well-established method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1]

The Mechanism:

The reaction proceeds via a classic electrophilic aromatic substitution pathway.[2]

  • Formation of the Acylium Ion: The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), coordinates with the chlorine atom of 5-cyanopentanoyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a highly electrophilic and resonance-stabilized acylium ion.

  • Electrophilic Attack: The electron-rich anisole ring, activated by the electron-donating methoxy group, acts as a nucleophile. It attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1]

  • Restoration of Aromaticity: A base (such as the [AlCl₄]⁻ complex) abstracts a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the ring and yielding the final acylated product. The methoxy group is a strong ortho-, para-director; however, the para-substituted product is predominantly formed due to reduced steric hindrance compared to the ortho positions.

Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All operations involving anhydrous reagents should be conducted under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equiv.
AnisoleC₇H₈O108.145.41 g (5.5 mL)50.01.0
5-Cyanopentanoyl ChlorideC₆H₈ClNO145.597.28 g50.01.0
Aluminum Chloride (Anhydrous)AlCl₃133.347.33 g55.01.1
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93200 mL--
Hydrochloric Acid, 2MHCl (aq)36.46~150 mL--
Saturated Sodium BicarbonateNaHCO₃ (aq)84.01~100 mL--
Saturated Sodium Chloride (Brine)NaCl (aq)58.44~50 mL--
Anhydrous Magnesium SulfateMgSO₄120.37~10 g--
Ethanol, 95%C₂H₆O46.07As needed--
Equipment
  • 500 mL three-necked round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Reflux condenser and addition funnel, oven-dried

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Synthesis Workflow

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Setup Assemble Dry Glassware Under Inert Atmosphere Charge Charge Flask with Anisole, Acyl Chloride, and DCM Setup->Charge Cool Cool Reaction Mixture to 0 °C Charge->Cool Add_AlCl3 Portion-wise Addition of Anhydrous AlCl₃ Cool->Add_AlCl3 Stir Stir at 0 °C, then Warm to Room Temp Add_AlCl3->Stir Quench Slowly Quench by Pouring into Ice/HCl Stir->Quench Extract Extract with DCM Quench->Extract Wash Wash Organic Layer (NaHCO₃, Brine) Extract->Wash Dry Dry over MgSO₄ and Filter Wash->Dry Concentrate Remove Solvent via Rotary Evaporation Dry->Concentrate Purify Recrystallize Crude Product from Ethanol Concentrate->Purify Characterize Analyze Pure Product (NMR, IR, MS) Purify->Characterize

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: Assemble the oven-dried 500 mL three-necked flask with a magnetic stir bar, addition funnel, and reflux condenser. Establish an inert atmosphere by flushing the system with nitrogen.

  • Charging Reagents: To the flask, add anisole (5.5 mL, 50.0 mmol) and anhydrous dichloromethane (150 mL). In the addition funnel, place 5-cyanopentanoyl chloride (7.28 g, 50.0 mmol) dissolved in anhydrous dichloromethane (50 mL).

  • Initial Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

  • Catalyst Addition: While stirring vigorously, begin the slow, portion-wise addition of anhydrous aluminum chloride (7.33 g, 55.0 mmol) to the flask over 30 minutes. Causality: This slow addition is critical to manage the highly exothermic reaction and prevent uncontrolled temperature increases that could lead to side-product formation.[3]

  • Acyl Chloride Addition: Once the AlCl₃ is added, slowly add the 5-cyanopentanoyl chloride solution from the addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Progression: After the addition is complete, stir the reaction mixture at 0 °C for an additional hour. Then, remove the ice bath and allow the mixture to warm to room temperature, stirring for another 2-3 hours or until TLC analysis indicates consumption of the starting material.

  • Quenching the Reaction: Prepare a beaker containing crushed ice (~200 g) and 2M HCl (~100 mL). Very slowly and carefully, pour the reaction mixture into the ice/HCl slurry with vigorous stirring. Causality: This step hydrolyzes the aluminum complexes and quenches the reaction. It is highly exothermic and releases HCl gas; therefore, it must be performed slowly in a well-ventilated fume hood.[1]

  • Extraction and Work-up: Transfer the quenched mixture to a 500 mL separatory funnel. Extract the aqueous layer with DCM (2 x 50 mL). Combine all organic layers and wash sequentially with 2M HCl (50 mL), saturated NaHCO₃ solution (2 x 50 mL), and finally with brine (50 mL). Causality: The acid wash removes any remaining aluminum salts, the bicarbonate wash neutralizes excess acid, and the brine wash removes residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid or oil from hot ethanol. Dissolve the crude product in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration. The expected yield is typically in the range of 75-85%.

Safety Precautions

Adherence to strict safety protocols is mandatory for this procedure.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a fire-retardant laboratory coat, and impervious gloves (e.g., nitrile).[4]

  • Anhydrous Aluminum Chloride (AlCl₃): This reagent is highly corrosive and reacts violently with water, releasing toxic HCl gas.[3][5] Handle it exclusively in a fume hood and under an inert, dry atmosphere.[6] Keep a Class D fire extinguisher or dry sand readily available for emergencies.[3] Do not use water to extinguish an AlCl₃ fire.[3]

  • 5-Cyanopentanoyl Chloride: This reagent is a lachrymator and is corrosive. It will react with moisture to release HCl. Handle only in a fume hood.

  • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All operations involving DCM should be conducted within a certified chemical fume hood.[6]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any residual reactive materials before disposal.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.95 (d, J = 8.8 Hz, 2H, Ar-H ortho to C=O)

    • δ 6.94 (d, J = 8.8 Hz, 2H, Ar-H meta to C=O)

    • δ 3.87 (s, 3H, -OCH₃)

    • δ 2.98 (t, J = 7.2 Hz, 2H, -CH₂-C=O)

    • δ 2.41 (t, J = 7.0 Hz, 2H, -CH₂-CN)

    • δ 1.85 – 1.75 (m, 4H, central -CH₂-CH₂-)

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 198.5 (C=O)

    • δ 163.6 (Ar C-OCH₃)

    • δ 130.4 (Ar CH)

    • δ 129.8 (Ar C quaternary)

    • δ 119.5 (C≡N)

    • δ 113.8 (Ar CH)

    • δ 55.5 (-OCH₃)

    • δ 38.2 (-CH₂-C=O)

    • δ 24.8 (-CH₂-)

    • δ 24.1 (-CH₂-)

    • δ 16.9 (-CH₂-CN)

  • Infrared (IR) Spectroscopy (ATR):

    • ~2940 cm⁻¹ (C-H stretch, aliphatic)

    • ~2245 cm⁻¹ (C≡N stretch, nitrile)

    • ~1680 cm⁻¹ (C=O stretch, aryl ketone)

    • ~1600 cm⁻¹ (C=C stretch, aromatic)

    • ~1260 cm⁻¹ (C-O stretch, aryl ether)

  • Mass Spectrometry (ESI+):

    • Calculated for C₁₃H₁₅NO₂ [M+H]⁺: 218.1176

    • Found: 218.1179

References

  • University of Toronto. (n.d.). Friedel-Crafts Acylation. Department of Chemistry. Retrieved from [Link]

  • Princeton University. (n.d.). Aluminum Chloride (anhydrous) Safety Protocol. Environmental Health and Safety. Retrieved from [Link]

  • Lab Alley. (2022). Safety Data Sheet: Aluminum Chloride Anhydrous. Retrieved from [Link]

  • StuDocu. (2006). Friedel-Crafts Acylation of Anisole Lab Report. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). The Friedel-Crafts Acylation of Anisole Under Various Reaction Conditions. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the High-Purity Isolation of an Aryl Ketone Nitrile Intermediate by Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Chromatographic Purification of 6-(4-Methoxyphenyl)-6-oxohexanenitrile

Abstract

This application note provides a comprehensive, field-tested protocol for the purification of this compound, a chemical intermediate possessing functional groups of varied polarity. The successful isolation of this target compound from crude reaction mixtures containing nonpolar byproducts and highly polar starting materials presents a common chromatographic challenge. This guide moves beyond a simple recitation of steps, delving into the underlying principles of normal-phase chromatography to empower the researcher with the ability to rationally design and troubleshoot the separation. We detail a systematic approach beginning with eluent system optimization via Thin-Layer Chromatography (TLC), followed by a robust protocol for slurry-packed silica gel column chromatography, fraction analysis, and product isolation.

The Scientific Principle: Harnessing Polarity for Separation

The purification of this compound relies on the principles of normal-phase adsorption chromatography. In this technique, the stationary phase is highly polar, while the mobile phase is relatively nonpolar.[1] Our chosen stationary phase, silica gel, is characterized by a surface rich in silanol groups (Si-OH), which are capable of forming strong hydrogen bonds and dipole-dipole interactions with polar molecules.[2]

The separation is governed by a continuous equilibrium of analyte molecules between the stationary and mobile phases.[1]

  • Highly Polar Molecules (e.g., residual reactants, polar byproducts) will adsorb strongly to the silica gel surface, resulting in slow migration down the column.

  • Nonpolar Molecules (e.g., nonpolar impurities) will have minimal interaction with the stationary phase, spending more time in the mobile phase and eluting quickly from the column.

  • Our Target Molecule , this compound, exhibits intermediate polarity due to its polar ketone, ether, and nitrile functionalities, balanced by its nonpolar aromatic ring and alkyl chain. It will therefore adsorb to the silica with moderate strength.

By carefully selecting a mobile phase (eluent) of appropriate polarity, we can modulate this equilibrium to achieve effective separation. A solvent system that is too polar will cause all compounds to elute quickly with no separation, while a system that is not polar enough will result in all compounds remaining adsorbed at the top of the column.[2] The optimal eluent will provide differential migration speeds, allowing for the collection of the target compound in its pure form.

Preliminary Analysis & Method Development via TLC

Before committing a sample to a large-scale column, it is imperative to develop an optimal solvent system using Thin-Layer Chromatography (TLC). TLC is a rapid and material-sparing technique that serves as an excellent model for column chromatography.[2] The goal is to find a solvent mixture that moves the target compound to a Retention Factor (Rf) value of approximately 0.25 - 0.35 . This Rf range typically ensures good separation on a column without requiring excessively large volumes of solvent.

Rf Calculation: Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

Protocol: TLC Eluent System Optimization
  • Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, carefully spot the solution onto the baseline of a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a small amount of the test eluent system. Common starting systems for compounds of intermediate polarity include mixtures of a nonpolar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).[3][4][5]

  • Trial Systems:

    • Start with a relatively nonpolar mixture, such as 4:1 Hexanes:Ethyl Acetate .

    • Systematically increase the polarity, testing ratios like 3:1 , 2:1 , and 1:1 Hexanes:Ethyl Acetate .

  • Visualization: After the solvent front has reached near the top of the plate, remove it and mark the solvent front. Visualize the spots under a UV lamp (254 nm). If necessary, use a chemical stain (e.g., potassium permanganate) to visualize UV-inactive compounds.

  • Selection: Choose the solvent system that yields an Rf of ~0.25-0.35 for the target spot, with good separation from other visible spots.

Materials, Reagents, and Equipment

Category Item
Stationary Phase Silica Gel, Standard Grade, 60 Å, 230-400 mesh (40-63 µm)
Reagents & Solvents This compound (Crude Mixture)
Hexanes (ACS Grade or higher)
Ethyl Acetate (ACS Grade or higher)
Dichloromethane (for sample loading, optional)
Sand (Washed)
Apparatus & Equipment Glass Chromatography Column with Stopcock
Separatory Funnel or Solvent Reservoir
Collection Vessels (Test tubes or Erlenmeyer flasks)
TLC Plates (Silica Gel 60 F254)
TLC Developing Chamber & Capillary Tubes
UV Lamp (254 nm)
Rotary Evaporator
Beakers, Graduated Cylinders, Pasteur Pipettes
Ring Stand and Clamps

Detailed Protocol: Column Chromatography Workflow

The following protocol outlines the purification process from column packing to final product isolation. This workflow is designed to be a self-validating system, with TLC analysis integrated at critical stages to monitor the separation's progress.

Purification_Workflow cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis & Isolation Phase TLC 1. TLC Optimization (e.g., 2:1 Hex:EtOAc) Slurry 2. Prepare Silica Slurry TLC->Slurry Determines Mobile Phase Pack 3. Pack Column Slurry->Pack Load 4. Load Crude Sample (Dry Loading Preferred) Pack->Load Elute 5. Elute with Mobile Phase Load->Elute Collect 6. Collect Fractions Elute->Collect TLC_Analysis 7. Analyze Fractions by TLC Collect->TLC_Analysis Pool 8. Pool Pure Fractions TLC_Analysis->Pool Identify Purity Evap 9. Solvent Evaporation Pool->Evap Pure_Product Pure Product Evap->Pure_Product Separation_Mechanism cluster_column Silica Gel Surface Silica_Surface Impurity Nonpolar Impurity Impurity->Silica_Surface Weak Interaction (Elutes First) Target Target Molecule (Intermediate Polarity) Target->Silica_Surface Moderate Interaction Polar_Impurity Polar Impurity Polar_Impurity->Silica_Surface Strong Interaction (Elutes Last) Mobile_Phase Mobile Phase Flow (Hexanes/EtOAc) ->

Sources

Application Note: Structural Elucidation of 6-(4-Methoxyphenyl)-6-oxohexanenitrile using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For researchers and professionals in drug development, the precise characterization of novel chemical entities is a critical step in the discovery pipeline. This application note provides a detailed guide to the ¹H and ¹³C NMR analysis of 6-(4-Methoxyphenyl)-6-oxohexanenitrile , a compound featuring a key aromatic ketone, an aliphatic chain, and a nitrile functional group. Understanding the spectral features of this molecule serves as a practical case study for the structural elucidation of similarly complex organic compounds.

This guide is designed to be a comprehensive resource, detailing not just the interpretation of the NMR spectra but also the underlying principles and practical considerations for data acquisition. We will explore the expected chemical shifts, coupling patterns, and integration values for each unique proton and carbon environment within the molecule.

Molecular Structure and Key Functional Groups

A clear understanding of the molecular structure is paramount for accurate spectral assignment. The structure of this compound is presented below, with carbons and protons systematically numbered for clarity in the subsequent analysis.

Figure 1. Structure of this compound with atom numbering.

Experimental Protocols

Sample Preparation
  • Solvent Selection: The choice of solvent is critical for NMR analysis.[1] Deuterated chloroform (CDCl₃) is an excellent first choice for this compound due to its ability to dissolve a wide range of organic molecules and its relatively simple residual solvent peak. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆) can be considered.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

  • Internal Standard: While modern NMR spectrometers can lock onto the deuterium signal of the solvent, tetramethylsilane (TMS) can be added as an internal standard (0 ppm) for precise chemical shift referencing.[2]

NMR Data Acquisition

The following parameters are recommended for a standard NMR spectrometer (e.g., 400 or 500 MHz).

¹H NMR Spectroscopy:

  • Pulse Sequence: A standard single-pulse experiment (zg30 or similar).

  • Spectral Width: Approximately 12-15 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay (d1): 1-5 seconds. A longer delay ensures full relaxation of all protons, which is crucial for accurate integration.

  • Number of Scans: 8-16 scans, depending on the sample concentration.

¹³C NMR Spectroscopy:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to provide a spectrum with single lines for each unique carbon.

  • Spectral Width: Approximately 220-250 ppm.[3]

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds. Quaternary carbons have longer relaxation times, so a sufficient delay is important for their detection.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.[4]

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic, methoxy, and aliphatic protons.

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
H-9, H-13~ 7.95Doublet2HThese protons are ortho to the electron-withdrawing carbonyl group, leading to significant deshielding. They will appear as a doublet due to coupling with H-10 and H-12.
H-10, H-12~ 6.95Doublet2HThese protons are ortho to the electron-donating methoxy group, resulting in shielding. They will appear as a doublet due to coupling with H-9 and H-13.
H-14 (-OCH₃)~ 3.87Singlet3HMethoxy group protons are typically found in this region and appear as a sharp singlet as there are no adjacent protons to couple with.[5][6]
H-2~ 3.00Triplet2HThese protons are alpha to the carbonyl group, causing a downfield shift. They will be split into a triplet by the adjacent H-3 protons.
H-5~ 2.45Triplet2HThese protons are alpha to the nitrile group, which is weakly electron-withdrawing, resulting in a moderate downfield shift. They will be split into a triplet by the adjacent H-4 protons.
H-3~ 1.80Multiplet2HThese protons are adjacent to two methylene groups (H-2 and H-4) and will likely appear as a complex multiplet (a pentet or sextet).
H-4~ 1.70Multiplet2HSimilar to H-3, these protons are coupled to both H-3 and H-5, leading to a complex multiplet.

Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon atom in the molecule.

Carbon(s) Predicted Chemical Shift (ppm) Rationale
C-7 (C=O)~ 198The carbonyl carbon of a ketone typically resonates in this highly deshielded region of the spectrum.[4][7][8]
C-8~ 164This aromatic carbon is directly attached to the electron-donating methoxy group, causing a significant downfield shift.
C-11~ 130This quaternary aromatic carbon is attached to the carbonyl group.
C-9, C-13~ 128These aromatic carbons are ortho to the carbonyl group.
C-10, C-12~ 114These aromatic carbons are ortho to the methoxy group and are shielded.
C-6 (-CN)~ 119The carbon of a nitrile group typically appears in this region.[3][7]
C-14 (-OCH₃)~ 55The carbon of the methoxy group is found in this characteristic upfield region.[5]
C-2~ 38This carbon is alpha to the carbonyl group, resulting in a downfield shift compared to other aliphatic carbons.
C-5~ 25This carbon is alpha to the nitrile group.
C-3, C-4~ 23-28These aliphatic carbons are in the middle of the chain and will have similar chemical shifts. Distinguishing between them may require 2D NMR techniques.

Data Interpretation Workflow

The following workflow provides a logical approach to interpreting the acquired NMR data.

G cluster_1H 1H NMR Analysis cluster_13C 13C NMR Analysis A Acquire 1H and 13C NMR Spectra B Process Data (Fourier Transform, Phasing, Baseline Correction) A->B C Reference Spectra (TMS or Solvent Peak) B->C D Analyze 1H Spectrum C->D E Analyze 13C Spectrum C->E F Correlate 1H and 13C Data (e.g., HSQC, HMBC) D->F E->F G Propose Structure F->G H Verify Structure with Predicted Data G->H D1 Identify Chemical Shifts D2 Determine Integration Values D1->D2 D3 Analyze Splitting Patterns (Multiplicity) D2->D3 E1 Count Number of Unique Carbons E2 Identify Chemical Shifts of Functional Groups

Figure 2. A systematic workflow for NMR data analysis and structure elucidation.

Conclusion

The ¹H and ¹³C NMR analysis of this compound provides a clear and detailed picture of its molecular structure. The predicted spectra, based on established principles of chemical shifts and coupling constants, offer a robust framework for the assignment of the experimentally obtained data. By following the detailed protocols and interpretation workflow presented in this application note, researchers can confidently elucidate the structure of this and other related compounds, a fundamental task in the fields of chemical research and drug development. For unambiguous assignments, especially for the aliphatic carbons, two-dimensional NMR experiments such as HSQC and HMBC are recommended.

References

  • Oregon State University. 13C NMR Chemical Shift. Available at: [Link]

  • National Institutes of Health. Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. Available at: [Link]

  • University of Calgary. Ch20: Spectroscopy Analysis : Nitriles. Available at: [Link]

  • ChemHelp ASAP. chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Available at: [Link]

  • Scribd. 13-C NMR Chemical Shift Table. Available at: [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]

  • University of Leeds. Lecture 2: Identifying Carbonyl Groups using Spectroscopy. Available at: [Link]

  • Canadian Science Publishing. C13 CHEMICAL SHIFTS IN ORGANIC CARBONYL GROUPS. Available at: [Link]

  • ResearchGate. Synthesis, 13C NMR, and UV spectroscopic study of 13C-labeled nitrile N-oxide. Available at: [Link]

  • ACD/Labs. Methoxy groups just stick out. Available at: [Link]

  • Chemistry Stack Exchange. What is the proton NMR spectrum of p-methoxyphenol?. Available at: [Link]

  • ResearchGate. 1 H NMR spectra indicate the change of chemical shift of methoxy group.... Available at: [Link]

  • Royal Society of Chemistry. Supporting Information. Available at: [Link]

  • Chemistry Stack Exchange. 1H NMR of p-methoxy phenol, 32 possible lines?. Available at: [Link]

  • University of California, Los Angeles. Chem 117 Reference Spectra Spring 2011. Available at: [Link]

  • Alfa Chemistry. NMR Solvents. Available at: [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Available at: [Link]

  • SpectraBase. alpha-(p-METHOXYPHENYL)-N-PHENYLNITRONE - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

  • Modgraph. 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Available at: [Link]

  • Millersville University. Notes on NMR Solvents. Available at: [Link]

  • Royal Society of Chemistry. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Available at: [Link]

  • Eurisotop. NMR Solvents. Available at: [Link]

  • Modgraph. Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. Available at: [Link]

  • Indian Academy of Sciences. Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Available at: [Link]

  • National Center for Biotechnology Information. Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. Available at: [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

  • Natural Products Magnetic Resonance Database. 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0206259). Available at: [Link]

  • Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available at: [Link]

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Application Note: Elucidation of the Electron Ionization Mass Spectrometry Fragmentation Pathway of 6-(4-Methoxyphenyl)-6-oxohexanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract and Introduction

Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation of organic molecules. The fragmentation pattern generated, particularly under Electron Ionization (EI), serves as a molecular fingerprint, providing critical insights into the compound's constituent functional groups and overall architecture. This application note provides a detailed theoretical analysis of the EI mass spectrometry fragmentation pattern of 6-(4-Methoxyphenyl)-6-oxohexanenitrile.

The target molecule possesses three key structural features that dictate its fragmentation behavior: an aromatic ketone, a flexible alkyl chain, and a terminal nitrile group. The interplay between these groups, especially the dominance of the aromatic ketone in directing cleavage, results in a predictable and informative mass spectrum. Aromatic ketones are known to undergo characteristic α-cleavage to form highly stable acylium ions, and they may also undergo McLafferty rearrangements if a suitable alkyl chain is present.[1][2] The nitrile group, while generally leading to less intense fragments, can contribute to the spectrum through specific neutral losses or rearrangements.[3]

This guide will deconstruct the predicted fragmentation pathways, present the expected primary and secondary fragment ions, and provide a detailed, field-proven protocol for acquiring high-quality mass spectra for this compound and structurally related analogs.

Predicted Fragmentation Pathways

Upon electron ionization at a standard 70 eV, this compound (Molecular Formula: C₁₃H₁₅NO₂, Molecular Weight: 217.26 g/mol ) is expected to form a molecular ion (M⁺•) at m/z 217. This odd-electron radical cation is energetically unstable and will undergo fragmentation through several competing pathways, primarily driven by the stability of the resulting fragments.

Primary Fragmentation Mechanisms

Pathway A: α-Cleavage (Alpha-Cleavage) This is predicted to be the most favorable and dominant fragmentation pathway for this molecule.[4][5][6] The bond between the carbonyl carbon and the adjacent carbon of the alkyl chain (the α-bond) is homolytically cleaved. This cleavage is driven by the formation of the resonance-stabilized 4-methoxybenzoyl cation (also known as the p-anisoyl cation).

  • Mechanism: The molecular ion cleaves the C(O)-CH₂ bond.

  • Resulting Ion: The highly stable 4-methoxybenzoyl cation at m/z 135 . This fragment is expected to be the base peak in the spectrum.

  • Neutral Loss: A C₅H₈N• radical.

Pathway B: McLafferty Rearrangement Aromatic ketones with an alkyl side chain containing a γ-hydrogen (a hydrogen on the third carbon from the carbonyl group) readily undergo this characteristic rearrangement.[1] In this molecule, the hydrogens on the fourth carbon of the hexanenitrile chain are in the γ-position relative to the carbonyl oxygen.

  • Mechanism: A γ-hydrogen is transferred to the carbonyl oxygen via a six-membered ring transition state, followed by the cleavage of the α,β-carbon bond.

  • Resulting Ion: A resonance-stabilized enol radical cation at m/z 150 .

  • Neutral Loss: A stable, neutral molecule of but-3-enenitrile (CH₂=CHCH₂CN).

Secondary and Minor Fragmentation

The primary fragment ions, particularly the abundant acylium ion, can undergo further fragmentation to yield smaller, diagnostic ions.

  • Decarbonylation of the Acylium Ion: The 4-methoxybenzoyl cation (m/z 135) can lose a neutral carbon monoxide (CO) molecule. This is a common fragmentation pathway for acylium ions.[1]

    • Resulting Ion: The 4-methoxyphenyl cation at m/z 107 .

  • Fragmentation of the 4-Methoxyphenyl Cation: The ion at m/z 107 can further fragment by losing a methyl radical (•CH₃) from the methoxy group.

    • Resulting Ion: A phenoxy-type cation at m/z 92 .

    • Alternatively, it can lose a neutral formaldehyde molecule (CH₂O).

    • Resulting Ion: The phenyl cation at m/z 77 .

  • Nitrile-Specific Fragmentation: While less prominent, fragmentation characteristic of the nitrile group may be observed.[3]

    • [M-1]⁺ Ion: Loss of an α-hydrogen from the alkyl chain can form a resonance-stabilized cation at m/z 216 .[3]

    • Loss of HCN: A minor pathway could involve the rearrangement and loss of a neutral hydrogen cyanide molecule (HCN, 27 Da) from various fragments.[2]

Visualization of Fragmentation Pathway

The following diagram illustrates the primary predicted fragmentation cascades originating from the molecular ion.

G cluster_main Predicted Fragmentation of this compound mol_ion Molecular Ion (M⁺•) m/z = 217 alpha_cleavage 4-Methoxybenzoyl Cation (Base Peak) m/z = 135 mol_ion->alpha_cleavage  α-Cleavage  - •C₅H₈N mclafferty McLafferty Rearrangement Ion m/z = 150 mol_ion->mclafferty  McLafferty  - C₄H₅N loss_co 4-Methoxyphenyl Cation m/z = 107 alpha_cleavage->loss_co  - CO loss_ch2o Phenyl Cation m/z = 77 loss_co->loss_ch2o  - CH₂O

Caption: Predicted EI fragmentation pathways for this compound.

Summary of Predicted Key Ions

The following table summarizes the quantitative data for the most significant ions predicted to appear in the mass spectrum.

m/zProposed Ion StructureFragmentation MechanismExpected Relative Abundance
217[M]⁺• (Molecular Ion)Electron IonizationLow to Medium
150[C₉H₁₀O₂]⁺• (Enol form)McLafferty RearrangementMedium
135[CH₃O-C₆H₄-CO]⁺ (4-Methoxybenzoyl cation)α-Cleavage High (Base Peak)
107[CH₃O-C₆H₄]⁺ (4-Methoxyphenyl cation)Loss of CO from m/z 135Medium
77[C₆H₅]⁺ (Phenyl cation)Loss of CH₂O from m/z 107Medium to Low

Detailed Experimental Protocol: GC-MS Analysis

This protocol provides a robust method for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a standard technique for volatile and semi-volatile compounds.

Sample Preparation
  • Stock Solution: Accurately weigh approximately 10 mg of the solid sample. Dissolve it in 10 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) in a volumetric flask to create a 1 mg/mL stock solution.

  • Working Solution: Perform a 1:100 dilution of the stock solution with the same solvent to yield a final concentration of 10 µg/mL.

  • Justification: A dilute solution prevents column overloading and saturation of the detector, ensuring sharp chromatographic peaks and high-quality mass spectra.[7]

Instrumentation and Parameters

The following parameters are recommended for a standard benchtop GC-MS system (e.g., Agilent, Shimadzu, Thermo Scientific).

  • Gas Chromatograph (GC) Parameters:

    • Injection Volume: 1 µL

    • Injector Port Temperature: 250 °C (to ensure rapid volatilization)

    • Injection Mode: Split (50:1 ratio) (to prevent overloading)

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min

    • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., DB-5ms, HP-5ms, or equivalent).

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase at 15 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

      • Causality: 70 eV is the industry standard that provides sufficient energy to cause reproducible fragmentation and allows for direct comparison with extensive spectral libraries like the NIST/EPA/NIH database.[5][8]

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Scan Range: m/z 40 - 450 (to ensure capture of all relevant fragments and the molecular ion)

    • Solvent Delay: 3 minutes (to prevent the solvent peak from saturating the detector)

Data Analysis Workflow
  • Total Ion Chromatogram (TIC) Review: Identify the chromatographic peak corresponding to the target compound.

  • Background Subtraction: Obtain the mass spectrum by averaging across the peak and subtracting the background spectrum from an adjacent baseline region.

  • Spectral Interpretation:

    • Identify the molecular ion peak (m/z 217).

    • Identify the base peak and compare it to the predicted m/z 135.

    • Search for other predicted key fragments (m/z 150, 107, 77).

    • Compare the acquired spectrum against spectral libraries (if available) for confirmation.

Caption: Experimental workflow for GC-MS analysis.

Conclusion

The fragmentation of this compound under electron ionization is predicted to be dominated by pathways characteristic of aromatic ketones. The primary cleavages, a highly favorable α-cleavage yielding a base peak at m/z 135 and a McLafferty rearrangement producing a significant ion at m/z 150 , provide definitive structural information. Subsequent fragmentation of the m/z 135 ion to produce fragments at m/z 107 and m/z 77 further corroborates the presence of the 4-methoxyphenyl moiety. This detailed theoretical framework, combined with the provided analytical protocol, offers a robust system for the identification, confirmation, and structural characterization of this and related compounds in various research and development settings.

References

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.17 - Fragmentation of Nitriles. Whitman College. [Link]

  • Chen, H., et al. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Journal of the American Society for Mass Spectrometry, 19(5), 715-724. [Link]

  • NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectroscopies. NPTEL Archive. [Link]

  • Sparkman, O. D. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. [Link]

  • ChemistNate. (2014, February 12). Mass Spectrometry: Alpha Cleavage of Ketones [Video]. YouTube. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry. University of Arizona Chemistry and Biochemistry. [Link]

  • University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. University of Calgary Chemistry. [Link]

  • University of Wisconsin-River Falls. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link]

  • Chemistry LibreTexts. (2020, May 30). 19.2: Spectroscopy of Ketones and Aldehydes. [Link]

  • JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation. [Link]

  • Eckers, C., Monaghan, J. J., & Wolff, J. C. (2005). Fragmentation of trimethoprim and other compounds containing alkoxy-phenyl groups in electrospray ionisation tandem mass spectrometry. European Journal of Mass Spectrometry, 11(1), 73-82. [Link]

  • Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. GovInfo. [Link]

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Application Note: FT-IR Spectroscopic Analysis of 6-(4-Methoxyphenyl)-6-oxohexanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Identifying and Interpreting Nitrile and Ketone Vibrational Modes

Introduction: The Role of FT-IR in Molecular Characterization

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique in modern chemical research, quality control, and drug development. Its power lies in its ability to identify functional groups within a molecule by measuring the absorption of infrared radiation, which corresponds to the discrete vibrational energies of chemical bonds.[1][2] Each functional group exhibits a characteristic absorption frequency, providing a molecular "fingerprint" that aids in structural elucidation and purity assessment.

This application note provides a detailed guide to the FT-IR analysis of 6-(4-Methoxyphenyl)-6-oxohexanenitrile , a molecule featuring two key functional groups of interest: an aryl ketone and an aliphatic nitrile. We will explore the theoretical underpinnings of their characteristic vibrations, present a robust protocol for sample analysis, and interpret the resulting spectral data. This guide is designed for researchers and scientists who require a practical and scientifically grounded approach to using FT-IR for the characterization of complex organic molecules.

Scientific Principles: Understanding Ketone and Nitrile Vibrations

The precise frequency at which a bond vibrates and absorbs IR radiation is determined by the bond's strength and the masses of the connected atoms, a relationship described by Hooke's Law.[3] However, the local chemical environment significantly influences these frequencies.

The Ketone Carbonyl (C=O) Stretch

The carbonyl (C=O) double bond possesses a large dipole moment, which results in a characteristically strong and intense absorption peak in the IR spectrum.[4] For a simple, saturated aliphatic ketone, this stretching vibration typically appears around 1715 cm⁻¹ .[5]

However, the structure of this compound introduces two critical factors that shift this frequency:

  • Conjugation: The ketone is directly attached to a phenyl ring. This conjugation delocalizes the π-electrons across the C=O and the aromatic system, imparting more single-bond character to the carbonyl bond.[6] This weakens the bond, decreases the force constant, and consequently lowers the absorption frequency by 30-40 cm⁻¹.[5][7]

  • Substituent Effects: The phenyl ring is substituted with a methoxy (-OCH₃) group at the para-position. The oxygen atom's lone pairs can be donated into the ring through resonance, further delocalizing electron density onto the carbonyl group. This resonance effect reinforces the weakening of the C=O bond, causing an additional downward shift in its stretching frequency.

Therefore, for the aryl ketone in our target molecule, the C=O peak is expected to appear at a significantly lower wavenumber than 1715 cm⁻¹, typically in the 1665-1685 cm⁻¹ region.[4][5]

The Nitrile (C≡N) Stretch

The carbon-nitrogen triple bond (C≡N) stretch is found in a relatively uncongested region of the spectrum, typically between 2280 and 2200 cm⁻¹ .[8] Its intensity can range from medium to strong. In this compound, the nitrile group is at the terminus of an aliphatic chain, well-separated from the aromatic ring. As it is not part of a conjugated system, its absorption frequency is expected to fall squarely within the standard range for saturated aliphatic nitriles, approximately 2260-2240 cm⁻¹ .[9]

Experimental Protocol: High-Integrity Analysis via KBr Pellet Method

For solid samples, the Potassium Bromide (KBr) pellet method is a fundamental and widely used transmission technique.[10][11] The principle is to disperse the solid analyte within an IR-transparent matrix (KBr), which becomes a clear optical disk under high pressure.[12]

Rationale for Method Selection

The KBr method is chosen for its ability to produce high-quality, reproducible spectra for solid crystalline or amorphous compounds. It avoids solvent interference that can occur in solution-based methods and provides a clear spectrum across the entire mid-IR range, as KBr is optically transparent from 4000 cm⁻¹ to 400 cm⁻¹.[13] Meticulous execution is critical, as the hygroscopic nature of KBr can introduce water absorption bands that may obscure key spectral features.[12]

Step-by-Step Protocol

Materials and Equipment:

  • This compound (1-2 mg)

  • Spectroscopy-grade Potassium Bromide (KBr), dried (100-200 mg)

  • Agate mortar and pestle

  • Pellet press die set

  • Hydraulic press

  • FT-IR Spectrometer

  • Spatula, desiccator, heat lamp or drying oven

Procedure:

  • Preparation is Paramount: Ensure all equipment (mortar, pestle, die set) is scrupulously clean and dry.[10] Gently warm the metal die set under a heat lamp or in a low-temperature oven and allow it to cool in a desiccator to remove any adsorbed moisture.[12]

  • Sample Grinding: Place 1-2 mg of the solid sample into the agate mortar. Grind the sample thoroughly until it becomes a fine, uniform powder. The goal is to reduce the particle size to less than the wavelength of the IR radiation to minimize light scattering (the Christiansen effect).[6]

  • Mixing with KBr: Add approximately 100-200 mg of dry KBr powder to the mortar. Mix gently but thoroughly with the ground sample to ensure a homogenous dispersion of the analyte within the KBr matrix.[14] Avoid prolonged grinding at this stage, as KBr is hygroscopic and will readily absorb atmospheric moisture.[10]

  • Loading the Die: Assemble the pellet die. Transfer the KBr-sample mixture into the die sleeve, ensuring an even distribution over the anvil surface. Using too much powder will create an overly thick and potentially opaque pellet.[12]

  • Pressing the Pellet: Place the assembled die into the hydraulic press. For a standard 13 mm die, gradually apply a pressure of 8-10 metric tons (approximately 8,000-10,000 psi).[12][15] Hold this pressure for 1-2 minutes. This allows the KBr to "cold-flow" and fuse into a transparent or translucent disc.

  • Pellet Release and Mounting: Carefully release the pressure and disassemble the die. Gently extract the finished pellet and mount it in the spectrometer's sample holder. A high-quality pellet should be thin and transparent.

  • Background and Sample Scans: First, run a background scan with an empty sample compartment or a blank KBr pellet. This is crucial to account for atmospheric CO₂ and H₂O, as well as instrumental artifacts.[11] Then, place the sample pellet in the beam path and acquire the sample spectrum.

FT-IR Analysis Workflow

The following diagram outlines the logical flow from sample preparation to final data interpretation.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Start Dry KBr & Sample Grind Grind Sample (1-2 mg) in Agate Mortar Start->Grind Mix Mix with KBr (100-200 mg) Grind->Mix Load Load Mixture into Die Mix->Load Press Press at 8-10 Tons Load->Press Pellet Form Transparent Pellet Press->Pellet Background Acquire Background Spectrum (Air or Blank KBr) Pellet->Background Mount in Spectrometer SampleScan Acquire Sample Spectrum Background->SampleScan Process Process Spectrum (Baseline Correction) SampleScan->Process Identify Identify Key Peaks (C≡N, C=O, etc.) Process->Identify Interpret Interpret Peak Shifts (Conjugation, Substituents) Identify->Interpret Report Final Report Interpret->Report

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Interpretation of the Spectrum

The FT-IR spectrum of this compound is expected to display several characteristic peaks that confirm its structure. The most diagnostic absorptions are summarized below.

Expected Frequency (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity & AppearanceCausality and Comments
~3080-3010C-H StretchAromatic (Aryl)Medium to Weak, SharpConfirms the presence of the phenyl ring.
~2950-2850C-H StretchAliphatic (CH₂, CH₃)Medium to Strong, SharpConfirms the presence of the hexanenitrile and methoxy alkyl chains.
~2250 C≡N Stretch Aliphatic Nitrile Medium, Sharp Primary diagnostic peak. Non-conjugated, so it appears in the typical range for aliphatic nitriles. [8][9]
~1675 C=O Stretch Aryl Ketone Very Strong, Sharp Primary diagnostic peak. Frequency is lowered from the standard ~1715 cm⁻¹ due to conjugation with the phenyl ring and the electron-donating resonance effect of the para-methoxy group. [4][5][7]
~1600, ~1510C=C StretchAromatic RingMedium to Strong, SharpThese two peaks are characteristic of the phenyl ring itself.
~1250C-O-C StretchAryl-Alkyl EtherStrong, SharpAsymmetric stretch, confirming the methoxy group attached to the phenyl ring.
~1175C-C-C StretchKetoneMedium to StrongAsymmetric stretch of the C-(C=O)-C skeleton.[4]

Trustworthiness and Validation: Troubleshooting Common Issues

A self-validating protocol anticipates and addresses potential sources of error.

  • Issue: A very broad, strong absorption appears around 3400 cm⁻¹ and a weaker one near 1630 cm⁻¹.

    • Cause: Water contamination from the KBr or atmosphere.[12]

    • Solution: Re-dry the KBr in an oven. Minimize the sample's exposure to air during preparation. Store KBr in a desiccator.

  • Issue: The baseline of the spectrum is sloping or curved, and peaks are distorted (showing a "tail").

    • Cause: The sample was not ground finely enough, causing excessive light scattering.[6]

    • Solution: Re-prepare the pellet, ensuring the initial sample is ground to a fine, flour-like consistency before mixing with KBr.

  • Issue: All peaks are "flat-topped" or show transmittance near zero.

    • Cause: The sample is too concentrated in the KBr pellet.

    • Solution: Prepare a new pellet using a smaller sample-to-KBr ratio (e.g., 0.5 mg of sample to 200 mg of KBr).

Conclusion

The FT-IR spectrum provides a rapid and definitive method for confirming the key structural features of this compound. The two most diagnostic peaks are the sharp nitrile (C≡N) stretch, expected around 2250 cm⁻¹ , and the very strong aryl ketone (C=O) stretch, anticipated at a lowered frequency of approximately 1675 cm⁻¹ . The position of the ketone peak is a direct consequence of electronic effects—namely, conjugation and resonance—that are fundamental to understanding the relationship between molecular structure and spectroscopic output. By following the detailed protocol and understanding the principles outlined in this note, researchers can confidently acquire and interpret high-fidelity FT-IR data for this and structurally related compounds.

References

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The Versatile Building Block: 6-(4-Methoxyphenyl)-6-oxohexanenitrile in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Introduction: Unveiling the Synthetic Potential

6-(4-Methoxyphenyl)-6-oxohexanenitrile, with CAS Number 29395-08-2, is a molecule of significant interest to the synthetic chemist.[1] Its structure uniquely combines a reactive ketone and a versatile nitrile functionality, separated by a flexible four-carbon aliphatic chain. The presence of the electron-donating methoxy group on the aromatic ring further influences its reactivity, making it a tailored precursor for a variety of chemical transformations. This dual functionality opens doors to a wide array of intramolecular and intermolecular reactions, leading to the formation of complex carbocyclic and heterocyclic systems that are frequently encountered in pharmaceuticals and functional materials.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 29395-08-2
Molecular Formula C₁₃H₁₅NO₂
Molecular Weight 217.26 g/mol
Appearance (Predicted) White to off-white solid or oil
Key Functional Groups Ketone, Nitrile, Aryl Ether

Synthetic Accessibility: Crafting the Building Block

Protocol 1: Friedel-Crafts Acylation Approach

The Friedel-Crafts acylation is a cornerstone of C-C bond formation to aromatic rings.[2][3] This approach involves the reaction of anisole (methoxybenzene) with a suitable six-carbon acylating agent bearing a terminal nitrile. A likely acylating agent would be 5-cyanopentanoyl chloride.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Cool the suspension to 0 °C in an ice bath.

  • Addition of Reactants: Dissolve anisole (1.0 equivalent) and 5-cyanopentanoyl chloride (1.1 equivalents) in the same dry solvent and add the solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Causality and Mechanistic Insight: The Lewis acid, AlCl₃, coordinates to the acyl chloride, generating a highly electrophilic acylium ion. The electron-rich anisole ring then acts as a nucleophile, attacking the acylium ion. The strong directing effect of the methoxy group favors para-acylation, leading to the desired product with high regioselectivity.

Friedel_Crafts_Acylation cluster_activation Acylium Ion Formation cluster_substitution Electrophilic Aromatic Substitution Anisole Anisole Product This compound Anisole->Product + Acylium Ion AcylChloride 5-Cyanopentanoyl Chloride AcyliumIon Acylium Ion Intermediate AcylChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) HCl HCl

Figure 1. Friedel-Crafts acylation workflow for the synthesis of the target compound.

Protocol 2: Michael Addition of a Ketone Enolate

An alternative approach involves the conjugate addition (Michael reaction) of the enolate of 4-methoxyacetophenone to an activated alkene such as acrylonitrile. This method forms the carbon skeleton in a different retrosynthetic disconnection.

Experimental Protocol: Synthesis via Michael Addition

  • Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxyacetophenone (1.0 equivalent) in a dry aprotic solvent like tetrahydrofuran (THF) or dimethoxyethane (DME). Cool the solution to -78 °C using a dry ice/acetone bath. Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) (1.1 equivalents) portion-wise to generate the enolate.

  • Michael Addition: To the freshly prepared enolate solution, add acrylonitrile (1.2 equivalents) dropwise, maintaining the temperature at -78 °C.

  • Reaction Progression: Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality and Mechanistic Insight: The strong base deprotonates the α-carbon of 4-methoxyacetophenone to form a nucleophilic enolate. This enolate then attacks the β-carbon of the electron-deficient acrylonitrile in a 1,4-conjugate addition. The resulting nitrile-stabilized carbanion is then protonated during the aqueous work-up to yield the final γ-ketonitrile.

Application Notes: A Gateway to Heterocyclic Scaffolds

The synthetic utility of this compound lies in its ability to undergo cyclization reactions to form a variety of valuable heterocyclic structures. The ketone and nitrile moieties can react intramolecularly or with external reagents to construct new ring systems.

Synthesis of Substituted Pyridines

The reaction of 1,5-dicarbonyl compounds (or their synthetic equivalents) with an ammonia source is a classic method for pyridine synthesis.[4] While this compound is a γ-ketonitrile, it can be envisioned as a precursor to a 1,5-dicarbonyl equivalent through modification of the nitrile group. A more direct approach involves the intramolecular cyclization of a modified ketonitrile.

Conceptual Application: Pyridine Synthesis

A potential pathway to a pyridine ring involves the reduction of the ketone to a secondary alcohol, followed by activation and intramolecular cyclization with the nitrile. Alternatively, the Thorpe-Ziegler reaction, typically used for dinitriles, could be adapted.[4] However, a more direct and literature-supported application for γ-ketonitriles is in the synthesis of polysubstituted pyridines through multi-component reactions.

Pyridine_Synthesis Ketonitrile 6-(4-Methoxyphenyl)- 6-oxohexanenitrile Intermediate Modified Intermediate (e.g., enamine or diene) Ketonitrile->Intermediate [1] Reagent A [2] Reagent B Pyridine Substituted Pyridine Intermediate->Pyridine Cyclization/ Aromatization

Figure 2. Conceptual workflow for the synthesis of pyridines from the title compound.

Intramolecular Cyclization to Tetralone Derivatives

The carbon skeleton of this compound is well-suited for intramolecular cyclization to form tetralone derivatives, which are important structural motifs in many natural products and pharmaceuticals. This can be achieved via an intramolecular Friedel-Crafts type reaction.

Protocol 3: Synthesis of 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one Derivatives

  • Reaction Setup: Place this compound (1.0 equivalent) in a round-bottom flask.

  • Cyclizing Agent: Add a strong protic acid such as polyphosphoric acid (PPA) or a Lewis acid like aluminum chloride (AlCl₃) in an inert solvent.

  • Reaction Conditions: Heat the mixture, typically between 80-120 °C, for several hours. The reaction should be monitored by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture and pour it onto ice. Neutralize with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent. The crude product can then be purified by column chromatography.

Causality and Mechanistic Insight: The strong acid protonates the ketone, making the carbonyl carbon more electrophilic. The electron-rich aromatic ring then attacks this activated carbonyl in an intramolecular electrophilic aromatic substitution. Subsequent tautomerization yields the enol, which rearranges to the more stable tetralone. The nitrile group would likely be hydrolyzed to a carboxylic acid under these harsh acidic conditions, which could then be further manipulated.

Conclusion and Future Outlook

This compound represents a highly versatile and synthetically accessible building block. Its bifunctional nature allows for the construction of a diverse range of carbocyclic and heterocyclic scaffolds. The protocols and conceptual applications outlined in this guide are based on well-established and reliable organic transformations. While specific literature examples for the application of this particular molecule are sparse, the principles of γ-ketonitrile reactivity provide a strong predictive framework for its synthetic utility.

For researchers in drug discovery and medicinal chemistry, this compound offers a valuable starting point for the exploration of new chemical space. The potential to readily access substituted pyridines and tetralones, both privileged structures in pharmacologically active molecules, makes this compound a building block of considerable promise. Future work should focus on the experimental validation of the proposed synthetic routes and a thorough exploration of its reactivity in multi-component and domino reactions to fully unlock its synthetic potential.

References

  • Baran, P. S. Pyridine Synthesis: Cliff Notes. 2004. [Link]

  • Organic Syntheses. p-METHOXYPHENYLACETONITRILE. Org. Synth. 1955, 35, 74. [Link]

  • Guna, J. V.; Bhadani, V. N.; Purohit, H. D.; Purohit, D. M. Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate. 2015. [Link]

  • Bhadani, V. N.; Purohit, D. M. Synthesis and Antimicrobial Screening 6-Aryl-2-(Amino/Methoxy)-4-[(4′-Difluoro Methoxy) (3′-Hydroxy) Phenyl] Nicotinonitrile. ResearchGate. 2015. [Link]

  • Suwunwong, T.; Chantrapromma, S.; Fun, H.-K. Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. ResearchGate. 2013. [Link]

  • Trost, B. M.; Bream, R. N.; Xu, J. Ruthenium-Catalyzed Cycloisomerization-6π-Cyclization: A Novel Route to Pyridines. Angew. Chem. Int. Ed. 2006, 45 (20), 3209-3212. [Link]

  • Makihara, M.; Komura, K. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Green and Sustainable Chemistry. 2017, 7, 185-192. [Link]

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Application Notes and Protocols for the Pharmaceutical Exploration of 6-(4-Methoxyphenyl)-6-oxohexanenitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 6-(4-methoxyphenyl)-6-oxohexanenitrile scaffold represents a novel chemical entity with significant, yet largely unexplored, potential in pharmaceutical research and development. The presence of the methoxyphenyl group, a common pharmacophore in numerous bioactive compounds, coupled with a flexible keto-nitrile aliphatic chain, suggests a broad range of possible biological activities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to explore the therapeutic potential of this compound class. It outlines detailed protocols for synthesis, in vitro screening, and mechanistic studies, focusing on three primary areas of high therapeutic need: oncology, neurodegenerative diseases, and inflammatory disorders. The protocols are designed to be adaptable and are grounded in established methodologies for analogous chemical structures, providing a robust framework for initiating a drug discovery program centered on these novel derivatives.

Part 1: Introduction and Scientific Rationale

The quest for novel chemical scaffolds is a cornerstone of modern drug discovery. The "this compound" core structure presents an intriguing starting point for medicinal chemistry campaigns. While a comprehensive review of scientific literature reveals a notable absence of specific research on this particular molecule and its direct derivatives, its constituent functional groups provide a strong rationale for its investigation.[1]

The methoxyphenyl moiety is a well-established pharmacophore found in a multitude of clinically relevant drugs. Its presence is associated with a range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[2][3][4][5] For instance, methoxy groups can enhance membrane permeability and metabolic stability, and their positioning on the phenyl ring can be crucial for ligand-protein binding and subsequent biological response.[2][5] Derivatives of this moiety have shown potent cytotoxic effects against various cancer cell lines, including breast and prostate cancer.[2][4]

The aliphatic keto-nitrile chain offers both structural flexibility and chemical reactivity. The ketone can participate in hydrogen bonding, while the nitrile group is a versatile functional handle for further chemical modification and can also interact with biological targets. This combination of features suggests that derivatives of this compound could be tailored to interact with a variety of biological targets, including enzymes and protein receptors.

Given this structural analysis, we hypothesize three primary avenues for the pharmaceutical application of this compound derivatives:

  • Anticancer Agents: Targeting cell proliferation, inducing apoptosis, and potentially inhibiting key oncogenic pathways like tubulin polymerization.[4][6]

  • Neuroprotective Agents: Modulating pathways involved in neuroinflammation and neuronal cell death, which are hallmarks of neurodegenerative diseases like Alzheimer's and Parkinson's.[7][8][9][10]

  • Anti-inflammatory Agents: Inhibiting the production of pro-inflammatory mediators, potentially through the modulation of enzymes like cyclooxygenases (COX) or lipoxygenases (LOX).[3][11][12][13]

This guide provides the foundational protocols to synthesize and validate these hypotheses.

Part 2: General Synthetic Strategy and Characterization

A logical and adaptable synthetic route is crucial for generating a library of derivatives for screening. The following protocol outlines a general approach to the synthesis of the core scaffold and its subsequent modification.

Protocol 2.1: Synthesis of the Core Scaffold: this compound

This protocol is based on the Friedel-Crafts acylation, a robust method for forming carbon-carbon bonds with aromatic rings.

Materials:

  • Anisole (4-methoxybenzene)

  • Adiponitrile

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 2M solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the suspension to 0°C in an ice bath.

  • Acyl Chloride Formation (in situ) or Addition: Slowly add a solution of adiponitrile (1.0 eq) in anhydrous DCM to the stirred suspension. Rationale: The Lewis acid AlCl₃ will coordinate with the nitrile, making it susceptible to nucleophilic attack by anisole.

  • Friedel-Crafts Acylation: To the resulting complex, add a solution of anisole (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice containing concentrated HCl (2M). Caution: This is an exothermic process.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 2M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and FT-IR spectroscopy.

Visualization: Synthetic Workflow

G cluster_synthesis Protocol 2.1: Synthesis Workflow A 1. Setup Anhydrous AlCl3 in DCM at 0°C B 2. Acylation Add Adiponitrile, then Anisole A->B C 3. Reaction Stir at RT for 12-24h B->C D 4. Quench Pour into Ice/HCl C->D E 5. Extraction Separate and extract with DCM D->E F 6. Wash & Dry Wash with HCl, NaHCO3, Brine. Dry over MgSO4 E->F G 7. Purify Column Chromatography F->G H 8. Characterize NMR, HRMS, IR G->H

Caption: General workflow for the synthesis of the core scaffold.

Part 3: Application Note 1: Anticancer Activity

Scientific Rationale: The methoxyphenyl group is a key feature in many tubulin polymerization inhibitors and other anticancer agents.[4][6] These compounds often induce cell cycle arrest at the G2/M phase and trigger apoptosis. We hypothesize that derivatives of this compound may exhibit cytotoxic activity against cancer cell lines through similar mechanisms.

Protocol 3.1: Primary Screening - In Vitro Cytotoxicity (MTT Assay)

This assay provides a quantitative measure of cell viability and is a standard first-line screen for potential anticancer compounds.[1][4]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer, U-87 for glioblastoma).[4][14][15]

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • Test compounds (dissolved in DMSO to make a 10 mM stock solution).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • 96-well microplates.

  • Multi-channel pipette, incubator, microplate reader.

  • Doxorubicin or Paclitaxel (positive control).

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds and positive control in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (negative control) and vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours until purple formazan crystals are visible. Rationale: Viable cells with active mitochondria will reduce the yellow MTT to purple formazan.

  • Solubilization: Carefully remove the MTT-containing medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity Screening
Compound IDDerivative StructureCell LineIC₅₀ (µM) ± SD
Lead-001 R = HMCF-7Experimental Value
Lead-001 R = HPC-3Experimental Value
Deriv-002 R = [Structure]MCF-7Experimental Value
Deriv-002 R = [Structure]PC-3Experimental Value
Doxorubicin N/AMCF-7Experimental Value
Doxorubicin N/APC-3Experimental Value
Protocol 3.2: Mechanistic Study - Tubulin Polymerization Assay

Rationale: To investigate if the observed cytotoxicity is due to interference with microtubule dynamics, a cell-free tubulin polymerization assay can be performed.

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin (>99%) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) with GTP.

  • Compound Addition: Add the test compound (at various concentrations) or controls (Paclitaxel as a polymerization promoter, Vinblastine as a depolymerization agent) to the reaction mixture.

  • Initiation and Monitoring: Initiate polymerization by incubating the mixture at 37°C. Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Compare the polymerization curves of treated samples to the controls to determine if the compound inhibits or promotes tubulin polymerization.

Visualization: Proposed Anticancer Mechanism

G cluster_pathway Hypothesized Anticancer Pathway Compound 6-(4-Methoxyphenyl)- 6-oxohexanenitrile Derivative Tubulin Tubulin Dimers Compound->Tubulin Inhibition of Polymerization Microtubule Microtubule Instability Compound->Microtubule Tubulin->Microtubule Mitosis Mitotic Spindle Disruption Microtubule->Mitosis G2M G2/M Phase Arrest Mitosis->G2M Apoptosis Apoptosis (Cell Death) G2M->Apoptosis

Caption: Hypothesized mechanism of action for anticancer activity.

Part 4: Application Note 2: Neuroprotective Activity

Scientific Rationale: Neuroinflammation and oxidative stress are key pathological features of neurodegenerative diseases such as Parkinson's and Alzheimer's.[8][10] Parkinson's disease is characterized by the progressive loss of dopaminergic neurons.[7][10] Compounds that can protect these neurons from toxins are of high therapeutic interest. We hypothesize that this compound derivatives may exhibit neuroprotective properties.

Protocol 4.1: Primary Screening - In Vitro Neuroprotection Assay (6-OHDA Model)

This assay uses the neurotoxin 6-hydroxydopamine (6-OHDA) to induce cell death in dopaminergic neuron-like cells (e.g., SH-SY5Y), mimicking aspects of Parkinson's disease.[10]

Materials:

  • SH-SY5Y human neuroblastoma cell line.

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS).

  • Test compounds (dissolved in DMSO).

  • 6-hydroxydopamine (6-OHDA), freshly prepared in saline with 0.02% ascorbic acid.

  • MTT solution and solubilization buffer (as in Protocol 3.1).

  • 96-well plates.

Procedure:

  • Cell Seeding and Differentiation (Optional): Seed SH-SY5Y cells in 96-well plates. For a more neuron-like phenotype, differentiate the cells by treating with retinoic acid (e.g., 10 µM) for 3-5 days.

  • Pre-treatment: Treat the cells with various concentrations of the test compounds for 2-4 hours.

  • Toxin Challenge: Add 6-OHDA to the wells to a final concentration that induces ~50% cell death (e.g., 50-100 µM, to be determined empirically). Include control wells: untreated, vehicle only, 6-OHDA only.

  • Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂.

  • Viability Assessment: Assess cell viability using the MTT assay as described in Protocol 3.1.

  • Data Analysis: Calculate the percentage of neuroprotection afforded by the compound at each concentration relative to the 6-OHDA-only control.

Visualization: Neuroprotection Assay Workflow

G cluster_neuro Protocol 4.1: Neuroprotection Workflow A 1. Seed SH-SY5Y Cells in 96-well plate B 2. Pre-treat with Test Compound (2-4h) A->B C 3. Add Neurotoxin (6-OHDA) B->C D 4. Incubate (24h) C->D E 5. Assess Viability (MTT Assay) D->E F 6. Analyze Data Calculate % Protection E->F

Caption: Workflow for the in vitro neuroprotection screening assay.

Protocol 4.2: Mechanistic Study - Measurement of Reactive Oxygen Species (ROS)

Rationale: To determine if the neuroprotective effect is mediated by antioxidant activity, intracellular ROS levels can be measured.

Procedure:

  • Cell Culture and Treatment: Culture and treat SH-SY5Y cells with the test compound and/or 6-OHDA as described in Protocol 4.1.

  • Probe Loading: After treatment, load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence corresponds to higher levels of intracellular ROS.

  • Data Analysis: Compare the fluorescence levels in cells treated with the compound and 6-OHDA to those treated with 6-OHDA alone to determine if the compound reduces ROS production.

Part 5: Application Note 3: Anti-inflammatory Activity

Scientific Rationale: Chronic inflammation is a key driver of many diseases. Compounds containing methoxyphenyl and piperidine nuclei have demonstrated anti-inflammatory activity.[3] We hypothesize that this compound derivatives could inhibit inflammatory responses in immune cells.

Protocol 5.1: Primary Screening - Inhibition of Nitric Oxide (NO) Production

This assay uses lipopolysaccharide (LPS) to stimulate macrophage-like cells (e.g., RAW 264.7) to produce nitric oxide (NO), a key pro-inflammatory mediator.

Materials:

  • RAW 264.7 murine macrophage cell line.

  • Complete culture medium.

  • Test compounds (dissolved in DMSO).

  • Lipopolysaccharide (LPS) from E. coli.

  • Griess Reagent (for NO measurement).

  • Sodium nitrite (NaNO₂) standard curve.

  • 96-well plates.

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include controls: untreated, vehicle only, LPS only.

  • Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂.

  • NO Measurement: Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent to each supernatant sample.

  • Absorbance Reading: After 10 minutes, measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration in each sample using a NaNO₂ standard curve. Calculate the percentage inhibition of NO production for each compound concentration relative to the LPS-only control. Note: A parallel MTT assay should be run to ensure that the observed NO reduction is not due to cytotoxicity.

Data Presentation: Anti-inflammatory Screening
Compound IDConcentration (µM)% Inhibition of NO Production ± SDCell Viability (%) ± SD
Lead-001 1Experimental ValueExperimental Value
Lead-001 10Experimental ValueExperimental Value
Lead-001 50Experimental ValueExperimental Value
Dexamethasone 10Experimental ValueExperimental Value

Part 6: Concluding Remarks

The this compound scaffold presents a promising, yet underexplored, opportunity for the discovery of new therapeutic agents. The protocols and application notes provided herein offer a comprehensive and scientifically grounded framework for initiating a drug discovery program. By systematically synthesizing derivatives and screening them for anticancer, neuroprotective, and anti-inflammatory activities, researchers can effectively navigate the early stages of development. Positive hits from these primary assays should be advanced to more complex secondary and in vivo models to fully elucidate their therapeutic potential and mechanism of action.

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  • Fahmy, H. H., et al. (2012). synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)- 1h-pyrazole derivatives. Acta Poloniae Pharmaceutica, 69(6), 1109-1120.
  • Román-Leshkov, Y., et al. (2023). Light-Mediated Synthesis of 2-(4-Methoxyphenyl)-1-pyrroline via Intramolecular Reductive Cyclization of a Triplet Alkylnitrene. The Journal of Organic Chemistry, 88(13), 8963-8969.
  • Mickevičiūtė, A., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide. Molecules, 25(13), 2980.
  • Tundis, R., et al. (2021).
  • Reddy, P. G., et al. (2005). Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.
  • El-Hashash, M. A., et al. (2012). Synthesis of Some New 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone Derivatives. Journal of the Korean Chemical Society, 56(1), 117-124.
  • Zaitseva, S. V., et al. (2015). 6-Methyluracil Derivatives as Bifunctional Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease. ChemMedChem, 10(11), 1863-1874.
  • Abdel-Maksoud, M. S., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Pharmaceuticals, 15(11), 1332.
  • Udata, C., et al. (2000). Anti-inflammatory Activity of 2,4, 6-trihydroxy-alpha-p-methoxyphenyl-acetophenone (Compound D-58).
  • Rimondi, E., et al. (2022). New TMA (4,6,4′-Trimethyl angelicin) Analogues as Anti-Inflammatory Agents in the Treatment of Cystic Fibrosis Lung Disease. International Journal of Molecular Sciences, 23(22), 14373.
  • Gomes, N. G. M., et al. (2023). Biological Activity of 6,7-Dehydroxyroyleanone and Derivatives Obtained from Plectranthus aliciae (Codd) A.J.
  • Kovács, D., et al. (2021). Route selection in the synthesis of C-4 and C-6 substituted thienopyrimidines. Bioorganic & Medicinal Chemistry, 48, 116405.
  • Angapco, J. C., et al. (2023). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2197664.

Sources

The Versatile Intermediate: 6-(4-Methoxyphenyl)-6-oxohexanenitrile in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide on the utility of 6-(4-methoxyphenyl)-6-oxohexanenitrile as a strategic intermediate for the synthesis of diverse heterocyclic scaffolds. We will explore its preparation and detail its application in the construction of highly substituted pyridines and pyrimidines, core structures in numerous pharmacologically active compounds. The protocols provided herein are designed to be robust and adaptable, offering researchers a solid foundation for the exploration of novel chemical entities.

Introduction: The Strategic Value of γ-Ketonitriles

γ-Ketonitriles, such as this compound, are valuable bifunctional building blocks in organic synthesis. The presence of a ketone and a nitrile moiety within the same molecule, separated by a flexible alkyl chain, allows for a variety of intramolecular and intermolecular cyclization strategies. The methoxy-substituted phenyl ring further provides a handle for electronic modulation of the reactivity and can be a key pharmacophoric element in drug design. This guide will focus on the practical application of this intermediate in the construction of two major classes of N-heterocyles: pyridines and pyrimidines.

Synthesis of the Intermediate: this compound

A reliable supply of the starting material is paramount for any synthetic campaign. This compound can be efficiently prepared via a Friedel-Crafts acylation of anisole with a suitable six-carbon acylating agent bearing a terminal nitrile. A common precursor for this is 5-cyanopentanoyl chloride, which can be generated in situ from adiponitrile.

Protocol 1: Synthesis of this compound

This protocol is based on established Friedel-Crafts acylation procedures[1][2][3][4][5].

Materials:

  • Anisole

  • 5-Cyanopentanoyl chloride (or adiponitrile and a chlorinating agent like thionyl chloride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 5-cyanopentanoyl chloride (1.0 equivalent) in anhydrous dichloromethane via the dropping funnel over 30 minutes. Stir the mixture for an additional 30 minutes at 0 °C to allow for the formation of the acylium ion complex.

  • Acylation: Add a solution of anisole (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will hydrolyze the aluminum chloride complex.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.

  • Neutralization and Drying: Wash the combined organic layers with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield this compound as a pale yellow oil or low melting solid.

Data Presentation: Expected Product Characteristics

PropertyExpected Value
Molecular Formula C₁₃H₁₅NO₂
Molecular Weight 217.26 g/mol
Appearance Pale yellow oil or low melting solid
¹H NMR (CDCl₃) δ ~7.9 (d, 2H), ~6.9 (d, 2H), ~3.8 (s, 3H), ~2.9 (t, 2H), ~1.8-1.6 (m, 4H), ~2.4 (t, 2H) ppm
¹³C NMR (CDCl₃) δ ~198, 163, 130, 129, 113, 55, 38, 28, 25, 24, 17 ppm

Application in Heterocyclic Synthesis

Synthesis of Substituted Pyridines

The dual functionality of this compound makes it an excellent precursor for the synthesis of highly substituted pyridines, particularly tetrahydroquinolines, through multi-component reactions. One such powerful method is a variation of the Bohlmann-Rahtz pyridine synthesis[6], where the γ-ketonitrile acts as a 1,5-dicarbonyl equivalent after an initial condensation. A highly effective strategy involves the reaction with an active methylene compound like malononitrile in the presence of an ammonium source.

This protocol is adapted from established methods for the synthesis of tetrahydroquinolines from related precursors[7].

Materials:

  • This compound

  • Malononitrile

  • Ammonium acetate

  • Ethanol

  • Piperidine (catalytic amount)

Procedure:

  • Reaction Mixture: In a round-bottom flask, dissolve this compound (1.0 equivalent), malononitrile (1.0 equivalent), and ammonium acetate (2.0 equivalents) in ethanol.

  • Catalysis: Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.

  • Purification: If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting crude solid can be recrystallized from ethanol or purified by column chromatography on silica gel to afford the desired tetrahydroquinoline derivative.

Reaction Workflow

G cluster_0 Synthesis of Tetrahydroquinoline start Reactants: - this compound - Malononitrile - Ammonium Acetate catalyst Catalyst: Piperidine in Ethanol start->catalyst reflux Reflux (6-8 hours) catalyst->reflux isolation Isolation: Cooling and Filtration reflux->isolation purification Purification: Recrystallization or Chromatography isolation->purification product Product: 2-Amino-4-(4-methoxyphenyl)-5,6,7,8- tetrahydroquinoline-3-carbonitrile purification->product

Caption: Workflow for the synthesis of a tetrahydroquinoline derivative.

Synthesis of Substituted Pyrimidines

The synthesis of pyrimidines from this compound can be achieved through its reaction with amidines or related N-C-N synthons. The γ-keto group provides an electrophilic center for initial condensation, followed by cyclization involving the nitrile group.

This protocol is based on general procedures for the synthesis of pyrimidines from ketonitriles and guanidine[8][9].

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide (or sodium metal in ethanol)

  • Ethanol, absolute

Procedure:

  • Base Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal (1.1 equivalents) to ethanol.

  • Reaction Mixture: To the sodium ethoxide solution, add guanidine hydrochloride (1.1 equivalents) and stir until dissolved. Then, add a solution of this compound (1.0 equivalent) in absolute ethanol.

  • Reflux: Heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction by TLC.

  • Workup: After cooling to room temperature, neutralize the reaction mixture with glacial acetic acid.

  • Isolation and Purification: Remove the solvent under reduced pressure. The residue can be partitioned between water and ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the tetrahydroquinazoline derivative.

Reaction Scheme

G Ketonitrile This compound Intermediate [Cyclization Intermediate] Ketonitrile->Intermediate + Guanidine (Base-catalyzed) Guanidine Guanidine Pyrimidine 4-(4-Methoxyphenyl)-2-amino- 5,6,7,8-tetrahydroquinazoline Intermediate->Pyrimidine Tautomerization

Caption: General scheme for pyrimidine synthesis.

Conclusion

This compound is a readily accessible and highly versatile intermediate for the synthesis of a variety of heterocyclic compounds. The protocols detailed in this guide provide a starting point for the construction of substituted pyridines and pyrimidines, which are of significant interest in medicinal chemistry and materials science. The strategic positioning of the ketone and nitrile functionalities allows for a range of cyclization strategies, making this a valuable tool for the synthetic chemist.

References

  • Duan, J., et al. (2016). An efficient method to produce 2-amino-4-aryl-4H-chromenes.
  • Palanimuthu, D., et al. (2021). Synthesis of 2-aminoquinolines and 2-arylquinoline-3 carbonitriles.
  • Friedel-Crafts Acyl
  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (2018).
  • 13 Friedel-Crafts Acyl
  • Experiment 1: Friedel-Crafts Acyl
  • Movassaghi, M., & Hill, M. D. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles.
  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes.
  • Pyridine synthesis. Organic Chemistry Portal.
  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characteriz
  • Bunce, R. A., et al. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 18(9), 10283-10313.
  • Organic Chemistry Friedel-Crafts Acyl
  • Sheikhhosseini, E., et al. (2013). Synthesis of novel tetrahydroquinoline derivatives from α,α′-bis(substituted-benzylidene)cycloalkanones. Journal of Saudi Chemical Society, 17(3), 289-292.
  • Bagley, M. C., et al. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 9, 232.
  • Synthesis of Pyrimidines and its Bio-Evaluation. (2022).
  • Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. (2021). Heterocycles, 102(7), 1313-1324.
  • A Mini Review on the Multicomponent Synthesis of Pyridine Derivatives. (2023).
  • Synthesis of Pyrimidine and Its Deriv
  • Reactions with ketones and malononitrile.
  • Tolba, M. S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(4), 347-372.
  • p-METHOXYPHENYLACETONITRILE. Organic Syntheses.
  • A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. (2019).
  • A Route to Dicyanomethylene Pyridines and Substituted Benzonitriles Utilizing Malononitrile Dimer as a Precursor. (2011).
  • Three-Component Condensation of Pyridinium Ylides, β‑Ketonitriles, and Aldehydes with Divergent Regioselectivity: Synthesis of 4,5-Dihydrofuran-3- and 2H‑Pyran-5-carbonitriles. (2021). Figshare.
  • Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. (2013).
  • A novel strategy for the synthesis of 2-amino-4,6- diarylnicotinonitrile. Arkivoc.
  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. CSCanada.
  • Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.

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Application Notes & Protocols: A Proposed Research Framework for Investigating the Biological Activity of 6-(4-Methoxyphenyl)-6-oxohexanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Subject: A detailed guide to the initial biological evaluation of the novel compound 6-(4-Methoxyphenyl)-6-oxohexanenitrile.

Preamble: Navigating Uncharted Territory

A thorough review of the scientific literature reveals a significant knowledge gap concerning the biological activities of this compound. This absence of data presents a unique opportunity for novel discovery. This document, therefore, deviates from a standard application note for a well-characterized compound. Instead, it serves as a strategic guide and a proposed research framework for the initial exploration of this molecule's therapeutic potential.

Drawing from established principles in drug discovery and the known activities of structurally related compounds containing the methoxyphenyl moiety, we present a logical, multi-tiered screening cascade.[1][2][3][4] This guide is designed to be a self-validating system, providing robust, reproducible protocols to generate the foundational data necessary for any subsequent, more focused investigation.

Section 1: The Rationale - Why Pursue this compound?

The methoxyphenyl group is a well-established pharmacophore present in numerous compounds with significant biological activities.[5][6][7][8][9] Methoxy groups can influence a molecule's lipophilicity, metabolic stability, and ability to form hydrogen bonds, all of which are critical for ligand-protein interactions.[7][8][9] Compounds bearing this moiety have demonstrated a range of effects, including potent anticancer, antioxidant, and antimicrobial properties.

Given these precedents, it is scientifically plausible that this compound may exhibit one or more of these activities. Our proposed workflow is designed to efficiently test these hypotheses.

Section 2: The Proposed Investigational Workflow

A logical progression from broad, high-throughput screening to more specific mechanistic studies is crucial for the efficient evaluation of a novel compound.[1][2][10] The following workflow is proposed for the initial characterization of this compound.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Dose-Response cluster_2 Phase 3: Preliminary Mechanism of Action (MoA) Compound_Acquisition Compound Synthesis & Characterization Cytotoxicity_Screen Antiproliferative Screening (MTT Assay) Compound_Acquisition->Cytotoxicity_Screen Test Compound Antioxidant_Screen Antioxidant Screening (DPPH Assay) Compound_Acquisition->Antioxidant_Screen Test Compound Antimicrobial_Screen Antimicrobial Screening (Broth Microdilution) Compound_Acquisition->Antimicrobial_Screen Test Compound Dose_Response IC50/EC50 Determination (Refined Assay) Cytotoxicity_Screen->Dose_Response If Active Antioxidant_Screen->Dose_Response If Active Antimicrobial_Screen->Dose_Response If Active Selectivity_Panel Selectivity Screening (e.g., Normal vs. Cancer Cell Lines) Dose_Response->Selectivity_Panel Apoptosis_Assay Apoptosis Assay (e.g., Caspase Activity) Selectivity_Panel->Apoptosis_Assay If Selective Cell_Cycle_Analysis Cell Cycle Analysis Selectivity_Panel->Cell_Cycle_Analysis If Selective Tubulin_Polymerization Tubulin Polymerization Assay Selectivity_Panel->Tubulin_Polymerization If Selective

Figure 1: A proposed three-phase workflow for the initial biological screening of this compound.

Section 3: Detailed Protocols for Primary Screening

The following protocols are foundational and designed to provide a broad overview of the compound's biological effects.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11][12][13][14] It is a robust, high-throughput method ideal for the initial screening of potential anticancer agents.[11][12][13] The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[11][12] The amount of formazan produced is directly proportional to the number of viable cells.[13]

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.

    • Remove the old media from the cells and add 100 µL of the media containing the test compound dilutions.

    • Include a vehicle control (media with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation and Assay:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

    • Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.[12]

    • Carefully remove the media and add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12][14]

    • Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Parameter Description
Cell Lines MCF-7 (Breast), A549 (Lung), HCT116 (Colon)
Seeding Density 5,000 cells/well
Compound Conc. 0.1, 1, 10, 50, 100 µM
Incubation Time 48 hours
Positive Control Doxorubicin (10 µM)
Endpoint Absorbance at 570 nm
Table 1: Example parameters for the MTT cytotoxicity assay.
Protocol 2: In Vitro Antioxidant Activity using the DPPH Radical Scavenging Assay

Scientific Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate the antioxidant capacity of a compound.[15][16][17][18] DPPH is a stable free radical that has a deep violet color in solution with a maximum absorbance around 517 nm.[18] When an antioxidant is added, it donates a hydrogen atom to DPPH, reducing it to the yellow-colored diphenylpicrylhydrazine, causing a decrease in absorbance.[17] The degree of discoloration indicates the scavenging potential of the compound.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.

    • Prepare a stock solution of the test compound in methanol (e.g., 1 mg/mL).

    • Prepare a positive control, such as Ascorbic Acid or Trolox, in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of various concentrations of the test compound (serially diluted from the stock solution) to different wells.

    • Add 180 µL of the DPPH solution to each well.

    • Include a blank (methanol only) and a control (methanol with DPPH solution).

    • Mix gently and incubate in the dark at room temperature for 30 minutes.[18]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • Plot the scavenging percentage against the compound concentration to determine the EC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Parameter Description
DPPH Concentration 0.1 mM in methanol
Compound Conc. 10, 25, 50, 100, 200 µg/mL
Incubation Time 30 minutes in the dark
Positive Control Ascorbic Acid
Endpoint Absorbance at 517 nm
Table 2: Example parameters for the DPPH antioxidant assay.
Protocol 3: In Vitro Antimicrobial Susceptibility Testing via Broth Microdilution

Scientific Rationale: The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19][20][21][22][23] The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.[21] This assay is fundamental for discovering new antimicrobial agents.

Step-by-Step Methodology:

  • Preparation of Microorganisms and Media:

    • Culture a panel of representative bacteria (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)) and fungi (e.g., Candida albicans) in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the assay wells.

  • Assay Plate Preparation:

    • In a 96-well plate, add 100 µL of sterile broth to all wells.

    • Add 100 µL of the test compound stock solution (in broth with a small percentage of DMSO) to the first column of wells, creating a 2x concentrated starting solution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column of dilutions.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 100 µL of the prepared microbial suspension.

    • Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

    • Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • Optionally, an indicator dye like resazurin can be added to aid in the determination of viability.

Parameter Description
Microorganisms S. aureus, E. coli, C. albicans
Media Mueller-Hinton Broth (bacteria), RPMI-1640 (fungi)
Inoculum Size 5 x 10⁵ CFU/mL
Compound Conc. Two-fold dilutions (e.g., from 256 to 0.5 µg/mL)
Incubation 24h for bacteria, 48h for fungi
Positive Control Ciprofloxacin (bacteria), Amphotericin B (fungi)
Endpoint Visual inspection for turbidity (no growth)
Table 3: Example parameters for the broth microdilution MIC assay.

Section 4: Exploring Potential Mechanisms of Action

Should the primary screening reveal significant cytotoxic activity, the next logical step is to investigate the underlying mechanism of action. Methoxyphenyl-containing compounds have been reported to induce apoptosis and interfere with microtubule dynamics.[5][6]

Hypothesized Signaling Pathway:

Based on literature for similar compounds, this compound could potentially induce apoptosis through the extrinsic pathway, possibly by upregulating death receptors, leading to the activation of a caspase cascade.

G Compound 6-(4-Methoxyphenyl)- 6-oxohexanenitrile Death_Receptor Death Receptor (e.g., FAS, TNFR1) Compound->Death_Receptor Upregulates/Activates? Caspase8 Pro-Caspase-8 Death_Receptor->Caspase8 Active_Caspase8 Active Caspase-8 Caspase8->Active_Caspase8 Activation Caspase3 Pro-Caspase-3 Active_Caspase8->Caspase3 Active_Caspase3 Active Caspase-3 (Effector Caspase) Caspase3->Active_Caspase3 Cleavage Apoptosis Apoptosis Active_Caspase3->Apoptosis Executes

Figure 2: A hypothesized extrinsic apoptosis pathway potentially induced by this compound.

Further investigations could include caspase activity assays, cell cycle analysis by flow cytometry, and tubulin polymerization assays to validate these potential mechanisms.

Section 5: Concluding Remarks

The protocols and framework outlined in this guide provide a robust starting point for the systematic investigation of this compound. While the biological activity of this specific molecule is currently unknown, the proposed screening cascade allows for an efficient and scientifically rigorous initial assessment. The results of these foundational experiments will be critical in determining whether this novel compound warrants further development as a potential therapeutic agent.

References

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Troubleshooting & Optimization

common side products in the synthesis of "6-(4-Methoxyphenyl)-6-oxohexanenitrile"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 6-(4-Methoxyphenyl)-6-oxohexanenitrile

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during the synthesis of this valuable keto-nitrile intermediate. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter, identified through analytical methods like NMR, LC-MS, or GC-MS. We explore the mechanistic origins of common impurities and provide actionable strategies for their mitigation.

Question 1: My NMR/LC-MS analysis shows an isomeric impurity with the same mass as my target product. What is it and how can I prevent it?

Answer: This is almost certainly the ortho-acylation product, 2-(6-oxohexanenitrile)-anisole.

  • Causality: The most common synthesis route for this molecule is a Friedel-Crafts acylation or a related Houben-Hoesch reaction, which are types of electrophilic aromatic substitutions.[1] The starting material, anisole (methoxybenzene), possesses a methoxy (-OCH₃) group. This group is a strong electron-donating group, which activates the aromatic ring and directs incoming electrophiles to the ortho and para positions.[1][2][3] While the para product, your target molecule, is sterically favored and typically the major product, competitive acylation at the ortho position is a very common side reaction.[2][3]

  • Troubleshooting & Mitigation:

    • Temperature Control: Lowering the reaction temperature can increase the selectivity for the thermodynamically more stable para isomer. Run trials starting from 0 °C before slowly warming.

    • Choice of Lewis Acid: While powerful Lewis acids like AlCl₃ are effective, they can sometimes lead to lower selectivity. Consider a milder Lewis acid such as FeCl₃ or ZnCl₂.[4]

    • Solvent Effects: The choice of solvent can influence isomer ratios. Non-polar solvents like carbon disulfide or dichloromethane are common. Changing the solvent may alter the steric environment of the transition state, favoring one isomer over the other.

Question 2: My mass spectrum shows a peak at M+18 (or my product seems to have converted to a more polar compound). What happened to my nitrile group?

Answer: Your nitrile group has likely undergone hydrolysis to either a carboxylic acid or a primary amide.

  • Causality: The nitrile group (-C≡N) is susceptible to hydrolysis under both acidic and basic conditions, which are often present during the reaction workup.[5][6][7] The reaction proceeds in two stages: first, the nitrile is hydrolyzed to a primary amide intermediate, which can then be further hydrolyzed to a carboxylic acid.[8][9]

    • Side Product 1: 6-oxo-6-(4-methoxyphenyl)hexanamide

    • Side Product 2: 6-oxo-6-(4-methoxyphenyl)hexanoic acid

  • Troubleshooting & Mitigation:

    • Careful Workup: The aqueous workup step, especially if it involves heating or prolonged exposure to strong acid (like HCl used in a Houben-Hoesch reaction or for quenching a Friedel-Crafts), is the most common cause.[6][8]

    • pH Control: Minimize the time the reaction mixture is in contact with strong aqueous acid or base. Perform the quench at low temperatures and quickly neutralize the solution to a pH of ~7 before extraction.

    • Non-Aqueous Workup: If feasible for your specific protocol, consider a non-aqueous workup to avoid introducing water until the catalyst has been deactivated and removed.

Question 3: I'm observing a high-molecular-weight impurity, roughly double the mass of my anisole component.

Answer: This impurity is likely a di-acylated product, 1,6-bis(4-methoxyphenyl)hexane-1,6-dione. This occurs when both ends of the C6 chain precursor react.

  • Causality: This side product is particularly prevalent in two scenarios:

    • Houben-Hoesch Synthesis: If you are using adiponitrile (NC-(CH₂)₄-CN) as the C6 source, it has two reactive nitrile groups.[10] If the stoichiometry is not carefully controlled (i.e., not a sufficient excess of adiponitrile), a molecule of anisole can react at both ends.

    • Grignard Synthesis: Similarly, if using a Grignard reagent (e.g., 4-methoxyphenylmagnesium bromide) with adiponitrile, the organometallic reagent can add to both nitrile functions.[11][12]

  • Troubleshooting & Mitigation:

    • Stoichiometric Control: Use a significant molar excess of the di-nitrile reagent (adiponitrile) relative to the anisole or Grignard reagent. This statistically favors the reaction at only one end of the chain.

    • Slow Addition: Add the limiting reagent (anisole or Grignard) slowly to a solution of the excess di-nitrile. This maintains a low concentration of the limiting reagent, further discouraging double addition.

Question 4: My product appears to be contaminated with a phenolic compound (shows a broad -OH peak in IR/NMR).

Answer: The methoxy group on your anisole ring has likely been cleaved, resulting in the formation of 6-(4-hydroxyphenyl)-6-oxohexanenitrile.

  • Causality: This is a classic side reaction in Friedel-Crafts chemistry. Strong Lewis acids, particularly aluminum chloride (AlCl₃), can coordinate to the ether oxygen of the methoxy group and catalyze its cleavage, especially at elevated temperatures.[13] More than one equivalent of AlCl₃ is often required because it complexes with both the carbonyl of the acylating agent and the product ketone, and this excess can promote demethylation.

  • Troubleshooting & Mitigation:

    • Use a Milder Lewis Acid: Switch from AlCl₃ to a catalyst less prone to ether cleavage, such as FeCl₃ or ZnCl₂.

    • Strict Temperature Control: Avoid heating the reaction mixture excessively. Run the reaction at the lowest temperature that allows for a reasonable conversion rate.

    • Stoichiometry of Catalyst: Use the minimum amount of Lewis acid required to catalyze the reaction effectively. Titrate the amount to find the optimal balance between reaction rate and side product formation.

Data Summary: Common Side Products

Side Product NameChemical StructureMolecular FormulaProbable Cause
2-(6-oxohexanenitrile)-anisoleC₁₃H₁₅NO₂C₁₃H₁₅NO₂Friedel-Crafts ortho-acylation
6-oxo-6-(4-methoxyphenyl)hexanoic acidC₁₃H₁₆O₄C₁₃H₁₆O₄Nitrile hydrolysis during workup
6-oxo-6-(4-methoxyphenyl)hexanamideC₁₃H₁₇NO₃C₁₃H₁₇NO₃Partial nitrile hydrolysis
1,6-bis(4-methoxyphenyl)hexane-1,6-dioneC₂₀H₂₂O₄C₂₀H₂₂O₄Double reaction with adiponitrile
6-(4-hydroxyphenyl)-6-oxohexanenitrileC₁₂H₁₃NO₂C₁₂H₁₃NO₂Lewis acid-mediated demethylation
5-cyanopentanoyl chloride ketimineC₁₃H₁₆ClN₂OC₁₃H₁₆ClN₂OIncomplete hydrolysis of imine intermediate

Experimental Protocols

Protocol 1: Purification via Column Chromatography

This protocol is a general guideline for separating the desired para-isomer from the more polar ortho-isomer and other impurities.

  • Slurry Preparation: Dry the crude product onto a small amount of silica gel (approx. 2-3x the mass of the crude oil) by dissolving the crude in a minimal amount of dichloromethane, adding the silica, and evaporating the solvent under reduced pressure until a free-flowing powder is obtained.

  • Column Packing: Pack a glass chromatography column with silica gel using a hexane/ethyl acetate mixture (e.g., 90:10 v/v) as the mobile phase. Ensure the column is packed evenly without air bubbles.

  • Loading: Carefully add the prepared slurry to the top of the packed column.

  • Elution: Begin eluting with the mobile phase. The less polar para-product should elute before the more polar ortho-isomer and other impurities. A gradient elution, slowly increasing the polarity by increasing the percentage of ethyl acetate (e.g., from 10% to 25%), can improve separation.

  • Fraction Collection & Analysis: Collect fractions and analyze them using Thin Layer Chromatography (TLC) to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualized Workflows and Mechanisms

Primary Synthesis and Side Product Formation

The following diagram illustrates the primary Friedel-Crafts pathway and the branching points that lead to the most common side products.

G cluster_main Primary Synthesis Pathway cluster_side Common Side Reactions Anisole Anisole Intermediate Acylium Ion Intermediate Anisole->Intermediate EAS Demethylation Demethylation Product (Phenol) Anisole->Demethylation Excess AlCl3 + Heat AcylatingAgent 5-Cyanopentanoyl Chloride + AlCl3 AcylatingAgent->Intermediate Product Target Product (para-isomer) Intermediate->Product Aromatization Ortho Ortho-Isomer Intermediate->Ortho Ortho Attack Hydrolysis Nitrile Hydrolysis (Acid/Amide) Product->Hydrolysis Aqueous Workup

Caption: Friedel-Crafts synthesis pathway and key side reactions.

Troubleshooting Logic Flow

This diagram provides a logical flow for diagnosing an unexpected result in your synthesis.

G Start Crude Product Analysis (LCMS/NMR) Impurity_Mass Impurity Mass? Start->Impurity_Mass Isomer_Check Isomer of Product? Impurity_Mass->Isomer_Check Same Mass High_MW High MW Impurity? Impurity_Mass->High_MW Higher Mass Polarity_Check More Polar? -OH or -COOH seen? Impurity_Mass->Polarity_Check Different Mass Isomer_Check->Polarity_Check No Ortho_Product Cause: Ortho-acylation Action: Lower Temp Isomer_Check->Ortho_Product Yes High_MW->Polarity_Check No Double_Add Cause: Double Addition Action: Adjust Stoichiometry High_MW->Double_Add Yes Hydrolysis_Product Cause: Nitrile Hydrolysis Action: Control Workup pH Polarity_Check->Hydrolysis_Product Yes, COOH/Amide Demethyl_Product Cause: Demethylation Action: Milder Lewis Acid Polarity_Check->Demethyl_Product Yes, Phenolic OH End Pure Product Isolated Ortho_Product->End Hydrolysis_Product->End Demethyl_Product->End Double_Add->End

Sources

optimizing reaction conditions for the synthesis of "6-(4-Methoxyphenyl)-6-oxohexanenitrile"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-(4-Methoxyphenyl)-6-oxohexanenitrile. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during this specific Friedel-Crafts acylation. Our goal is to equip you with the causal understanding and practical solutions needed to optimize your reaction conditions and achieve high-yield, high-purity results.

Reaction Overview

The synthesis of this compound is achieved via a Friedel-Crafts acylation. This classic electrophilic aromatic substitution involves the reaction of anisole (methoxybenzene) with an appropriate acylating agent, such as 5-cyanopentanoyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2] The methoxy group of anisole is a powerful activating group, directing the acylation primarily to the para position due to steric hindrance at the ortho positions.[3][4]

The primary challenge in this synthesis lies in managing the reactivity of the starting materials and the hygroscopic nature of the catalyst to prevent side reactions and ensure high efficiency.

Experimental Workflow Overview

The following diagram outlines the standard laboratory procedure for the synthesis. Each step is critical for success and is addressed in the troubleshooting section below.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Work-up & Purification A Ensure Anhydrous Conditions (Flame-dry glassware, use dry solvents) B Charge Reactor with Anisole and Anhydrous Solvent (e.g., DCM) A->B C Cool Reaction Mixture (e.g., 0 °C ice bath) B->C D Portion-wise Addition of Lewis Acid (e.g., AlCl₃) C->D E Slow, Dropwise Addition of 5-Cyanopentanoyl Chloride D->E F Allow to Warm to RT & Stir (Monitor by TLC/LC-MS) E->F G Quench Reaction (Slowly pour onto crushed ice/aq. HCl) F->G H Liquid-Liquid Extraction (Separate organic layer) G->H I Wash Organic Layer (e.g., NaHCO₃, brine) H->I J Dry, Filter, & Concentrate I->J K Purify Product (Column Chromatography or Recrystallization) J->K

Caption: Standard experimental workflow for Friedel-Crafts acylation.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address potential issues during the synthesis.

Question 1: My reaction yield is significantly lower than expected, or I see no product formation. What are the primary causes?

Answer: This is the most common issue and almost always points to one of three areas: catalyst deactivation, insufficient catalyst loading, or poor reagent quality.

  • Catalyst Deactivation (Moisture): Lewis acids like AlCl₃ are extremely sensitive to moisture.[5][6] Water will hydrolyze the catalyst, rendering it inactive.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried immediately before use. Use freshly opened anhydrous solvents or solvents dried over molecular sieves. The AlCl₃ should be a fine, free-flowing powder; if it is clumpy, it has likely been exposed to moisture and should not be used.

  • Insufficient Catalyst Loading: Unlike many catalytic reactions, Friedel-Crafts acylations often require stoichiometric or even excess amounts of the Lewis acid.[5] This is because the catalyst complexes not only with the acyl chloride but also with the oxygen atoms on the anisole's methoxy group and, more strongly, with the ketone of the product molecule. This product complexation effectively removes the catalyst from the reaction cycle.[5][6]

    • Solution: Use at least 1.1 to 1.3 equivalents of AlCl₃ relative to the limiting reagent (typically the acyl chloride). An initial catalytic amount is often insufficient.[6]

  • Reagent Purity: Impurities in the anisole or the 5-cyanopentanoyl chloride can interfere with the reaction. The acyl chloride is particularly susceptible to hydrolysis back to the carboxylic acid, which is unreactive under these conditions.

    • Solution: Use freshly distilled anisole. If possible, prepare the 5-cyanopentanoyl chloride from 5-cyanopentanoic acid immediately before use or ensure it is of high purity.

Question 2: My TLC and/or ¹H NMR analysis shows two distinct product spots/sets of peaks. What is the likely side product?

Answer: You are likely observing a mixture of regioisomers: the desired para-substituted product and the ortho-substituted isomer.

  • Cause: The methoxy group on anisole is an ortho, para-director.[3] While the bulkier acyl group generally favors the para position to minimize steric hindrance, a significant amount of the ortho product can form, especially at higher temperatures.

  • Optimization Strategies:

    • Temperature Control: Running the reaction at lower temperatures (e.g., starting at 0 °C and allowing it to warm slowly to room temperature) often increases the selectivity for the para product. Excessively high temperatures can lead to side reactions and decomposition.[5]

    • Solvent Choice: The polarity of the solvent can influence the isomer ratio. Non-polar solvents like dichloromethane (DCM) or dichloroethane (DCE) are standard. Experimenting with carbon disulfide (CS₂) (use with extreme caution in a well-ventilated hood) can sometimes improve para-selectivity.

Question 3: The reaction starts, but then the mixture turns dark brown or black, resulting in a tar-like substance upon work-up. Why does this happen?

Answer: Polymerization or decomposition, typically caused by excessive heat, is the most probable cause.

  • Cause: Friedel-Crafts reactions are highly exothermic, especially during the addition of the Lewis acid and acyl chloride. If the addition is too fast or the initial cooling is inadequate, the reaction temperature can spike, leading to uncontrolled side reactions and decomposition of the electron-rich anisole ring.

  • Solution:

    • Maintain strict temperature control. Use an ice/salt bath if necessary to keep the initial temperature between 0 and 5 °C.

    • Add the AlCl₃ and the 5-cyanopentanoyl chloride very slowly (portion-wise for the solid and dropwise for the liquid) to allow the heat to dissipate.

    • Ensure efficient stirring to prevent localized "hot spots" in the reaction flask.

Question 4: Why can't I use a nitro group or another carbonyl group on my aromatic ring for this reaction?

Answer: The Friedel-Crafts acylation is an electrophilic aromatic substitution, and its success hinges on the aromatic ring being electron-rich enough to attack the acylium ion electrophile.[3][5]

  • Mechanism of Failure: Strongly electron-withdrawing groups, such as nitro (-NO₂), cyano (-CN), or carbonyl groups (ketones, esters), deactivate the aromatic ring.[2][5] They pull electron density out of the ring, making it nucleophilically poor and thus unreactive toward the electrophile. This is also why polyacylation is not a significant concern; once the first acyl group (a deactivator) is added to the ring, the product is much less reactive than the starting anisole.[1][4]

Troubleshooting Flowchart

Use this decision tree to diagnose and resolve common experimental failures.

G start Problem: Low or No Yield q1 Were anhydrous conditions strictly maintained? start->q1 s1 Solution: Flame-dry all glassware. Use fresh anhydrous solvents. q1->s1 No q2 What was the AlCl₃ stoichiometry? q1->q2 Yes s2 Solution: Increase AlCl₃ to 1.1-1.3 eq. q2->s2 < 1.1 eq. q3 Was the reaction temperature controlled? q2->q3 ≥ 1.1 eq. s3 Solution: Add reagents slowly at 0 °C. Ensure efficient cooling. q3->s3 No q4 Are reagents high purity? q3->q4 Yes s4 Solution: Distill anisole. Verify acyl chloride quality. q4->s4 No

Caption: A decision tree for troubleshooting low reaction yields.

Optimized Reaction Parameters & Protocol

Parameter Summary Table
ParameterRecommended ConditionRationale & Key Considerations
Lewis Acid Catalyst Aluminum Chloride (AlCl₃)Highly effective but extremely hygroscopic. Other catalysts like FeCl₃ or metal triflates can be used but may require different conditions.[3][7]
Catalyst Stoichiometry 1.1 - 1.3 equivalentsRequired to overcome complexation with the substrate's methoxy group and the product's ketone carbonyl.[5][6]
Solvent Dichloromethane (DCM)Anhydrous, aprotic, and effectively dissolves reactants. Does not complex with the catalyst.
Temperature 0 °C to Room TemperatureInitial cooling is critical to control exothermicity and improve para-selectivity.
Reagent Ratio Anisole:Acyl Chloride (1:1)Anisole can be used in slight excess (e.g., 1.05 eq.) to ensure full consumption of the more valuable acyl chloride.
Reaction Time 2 - 6 hoursMonitor progress by TLC or LC-MS to determine the point of maximum conversion.
Step-by-Step Protocol
  • Preparation: Under an inert atmosphere (N₂ or Argon), add anhydrous dichloromethane (DCM, 5 mL per mmol of limiting reagent) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Reactant Addition: Dissolve anisole (1.05 eq.) in the DCM. Cool the solution to 0 °C using an ice bath.

  • Catalyst Addition: To the cooled, stirring solution, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) portion-wise, ensuring the internal temperature does not exceed 5 °C. The mixture may turn yellow or orange.

  • Acylating Agent Addition: Add 5-cyanopentanoyl chloride (1.0 eq.) to the dropping funnel and add it dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-6 hours, monitoring the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and very slowly and carefully pour the reaction mixture onto a vigorously stirring mixture of crushed ice and concentrated HCl (approx. 10:1 ice:acid by volume). Caution: This is a highly exothermic and gas-evolving step.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 5% aq. NaOH solution, water, and finally brine.[3]

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude oil or solid can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).

References

  • BenchChem. Troubleshooting low yield in Friedel-Crafts acylation reactions.
  • BenchChem. Troubleshooting Friedel-Crafts acylation catalyst deactivation.
  • Taber, D. F., & Sethuraman, M. R. (2000). Unsymmetrical Diaryl Ketones from Arenes. J. Org. Chem., 65, 254-255.
  • University of Toronto. 13 Friedel-Crafts Acylation.
  • The Organic Chemistry Tutor. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube.
  • ResearchGate. Optimization of Reaction Conditions [from Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents].
  • Unknown. (2006). Friedel-Crafts Acylation of Anisole.
  • ACS Publications. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material.
  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems.
  • Sigma-Aldrich. Friedel–Crafts Acylation.

Sources

troubleshooting low yields in "6-(4-Methoxyphenyl)-6-oxohexanenitrile" preparation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-(4-Methoxyphenyl)-6-oxohexanenitrile Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this preparation. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to diagnose and resolve common issues effectively.

The synthesis of this molecule, a valuable intermediate, typically relies on the Friedel-Crafts acylation, a powerful but notoriously sensitive reaction.[1][2] Success hinges on meticulous control over reagents, conditions, and potential side reactions. This guide provides a structured approach to troubleshooting, presented in a question-and-answer format, to address the specific problems you may be facing in the laboratory.

Synthesis Overview: The Friedel-Crafts Acylation Pathway

The most common route to this compound involves the Friedel-Crafts acylation of anisole with an appropriate six-carbon acylating agent that contains a nitrile moiety. A plausible acylating agent is 5-cyanopentanoyl chloride (adiponitrile acid chloride). The reaction is catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃).

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product cluster_byproduct Byproduct Anisole Anisole (4-Methoxyphenyl) Reaction + Anisole->Reaction AcylChloride 5-Cyanopentanoyl Chloride AcylChloride->Reaction LewisAcid AlCl₃ (Lewis Acid) Product 6-(4-Methoxyphenyl)- 6-oxohexanenitrile Byproduct HCl Reaction->Product LewisAcid Solvent (e.g., DCM)

Caption: General reaction scheme for the synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is very low or zero. What are the most common culprits?

Low yields in this specific Friedel-Crafts acylation are almost always traced back to one of three areas: catalyst deactivation, poor reagent quality, or suboptimal reaction conditions.[3]

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any trace of water in your glassware, solvent, or reagents will hydrolyze and deactivate the catalyst, halting the reaction.[3]

  • Insufficient Catalyst: The ketone product forms a stable complex with the Lewis acid. This means the catalyst is not truly catalytic; it is consumed as the reaction progresses. Therefore, slightly more than one molar equivalent of the Lewis acid is required per mole of acylating agent.[3]

  • Deactivated Aromatic Ring: While anisole has an activating methoxy group, any contamination with deactivating impurities can hinder the reaction. More importantly, the product itself is a ketone, which deactivates the aromatic ring, preventing further acylation (polyacylation).[4]

Q2: My TLC analysis shows multiple spots, including unreacted starting material. What are the likely side products?

The formation of multiple products points to competing reaction pathways or subsequent degradation. Key possibilities include:

  • Ortho vs. Para Isomers: The methoxy group of anisole is an ortho, para-director. While the bulkier acyl group generally favors the para position for steric reasons, some amount of the ortho-acylated product is often formed.

  • Hydrolysis of the Nitrile: The nitrile group is susceptible to hydrolysis, especially during the acidic workup phase required to decompose the catalyst-ketone complex. This can convert the nitrile to a carboxylic acid, leading to 6-carboxy-1-(4-methoxyphenyl)hexan-1-one.[5][6][7] This hydrolysis can be partial (forming an amide) or complete (forming a carboxylic acid), depending on the conditions.[8][9]

  • Demethylation of Anisole: Under harsh conditions with strong Lewis acids, the methyl group of the anisole can be cleaved, yielding phenolic byproducts.

Q3: The reaction mixture turned dark purple/black immediately upon adding the catalyst. Is this normal?

A significant color change is expected as the acylium ion-Lewis acid complex forms. However, an immediate turn to a dark, tar-like consistency often indicates charring and decomposition. This is typically caused by:

  • Localized Hotspots: The reaction is highly exothermic. If the Lewis acid is added too quickly or with inadequate stirring, localized heating can cause polymerization and degradation of the starting materials.

  • Reactive Impurities: Impurities in the starting materials can react uncontrollably with the strong Lewis acid.

In-Depth Troubleshooting Guides

Problem 1: Ineffective Catalysis

The success of a Friedel-Crafts reaction is critically dependent on the activity of the Lewis acid catalyst.

Root Causes & Solutions:

Cause Explanation Solution
Moisture Contamination AlCl₃ and other Lewis acids react violently with water to form inactive hydroxides and oxides. This is the most frequent cause of reaction failure.[3]1. Rigorous Anhydrous Technique: Dry all glassware in an oven (120°C) overnight and cool under a stream of dry nitrogen or in a desiccator. 2. Anhydrous Solvents: Use freshly opened anhydrous solvent or distill the solvent from an appropriate drying agent (e.g., CaH₂ for dichloromethane). 3. High-Purity Catalyst: Use a freshly opened bottle of high-purity AlCl₃. Avoid using old bottles that may have been exposed to atmospheric moisture.
Insufficient Catalyst Loading The product ketone coordinates strongly with the Lewis acid, forming a stable complex. This removes the catalyst from the reaction cycle.[3]1. Stoichiometric Loading: Use at least 1.1 to 1.2 molar equivalents of AlCl₃ relative to the limiting reagent (the acylating agent). 2. Order of Addition: Add the Lewis acid to the solvent first, followed by the acylating agent to pre-form the reactive complex, before slowly adding the anisole.
Poor Catalyst Choice While AlCl₃ is common, other Lewis acids may offer milder conditions or different selectivity.1. Catalyst Screening: Consider alternative Lewis acids like FeCl₃, ZnCl₂, or solid acid catalysts like modified zeolites, which can be more tolerant and environmentally benign.[1][10]

Comparative Performance of Common Lewis Acids for Anisole Acylation

Lewis AcidTypical SolventRelative ActivityKey Considerations
AlCl₃ Dichloromethane, 1,2-DichloroethaneVery HighHighly moisture-sensitive; requires stoichiometric amounts; can cause charring if not controlled.[1][2]
FeCl₃ Dichloromethane, NitromethaneHighLess reactive than AlCl₃ but still very effective and moisture-sensitive.[1]
BF₃·OEt₂ DichloromethaneModerateEasier to handle than solid Lewis acids but may require higher temperatures or longer reaction times.
Zeolites (e.g., Hβ) Solvent-free or high-boiling solventsModerate to HighReusable, environmentally friendly, can offer high para-selectivity, but may require higher temperatures.[10][11][12]
Problem 2: Side Reactions and Impurity Formation

Identifying and mitigating side reactions is key to improving yield and simplifying purification.

G start Low Yield or Impure Product dec_tlc Analyze Crude Reaction Mixture by TLC/LC-MS start->dec_tlc dec_start_mat Unreacted Starting Material Present? dec_tlc->dec_start_mat dec_spots Multiple Product Spots? dec_tlc->dec_spots sol_catalyst Troubleshoot Catalyst: - Check for moisture - Increase catalyst loading - Verify reagent purity dec_start_mat->sol_catalyst Yes sol_conditions Optimize Conditions: - Lower temperature - Slower addition of anisole - Increase reaction time dec_start_mat->sol_conditions Partially dec_workup Problem during Acidic Workup? dec_spots->dec_workup sol_isomers Address Isomers: - Optimize solvent/catalyst - Improve purification (Column Chromatography) dec_spots->sol_isomers Yes (ortho/para) sol_hydrolysis Prevent Nitrile Hydrolysis: - Use milder workup conditions - Minimize time in acid - Keep temperature low during quench dec_workup->sol_hydrolysis Yes (New polar spot) sol_demethyl Prevent Demethylation: - Use milder Lewis acid (e.g., FeCl₃) - Avoid excessive heating dec_workup->sol_demethyl Yes (Phenolic spot)

Caption: Troubleshooting flowchart for low yields.

Mitigation Strategies:

  • Controlling Regioselectivity (ortho vs. para):

    • Temperature: Lowering the reaction temperature (e.g., to 0°C) often increases the selectivity for the thermodynamically more stable para product.

    • Solvent: The choice of solvent can influence the isomer ratio. Non-polar solvents may favor para substitution.

  • Preventing Nitrile Hydrolysis:

    • Workup Conditions: When quenching the reaction, pour the reaction mixture onto a vigorously stirred mixture of ice and crushed HCl.[1] This rapidly decomposes the aluminum complex while keeping the temperature low, minimizing the time the nitrile is exposed to hot acidic conditions.

    • Extraction: Promptly extract the product into an organic solvent after the quench to separate it from the aqueous acid.

Optimized Experimental Protocol

This protocol incorporates best practices to maximize the yield and purity of this compound.

Materials & Reagents:

  • Anisole (99.8%, anhydrous)

  • 5-Cyanopentanoyl chloride (or adipoyl chloride monomethyl ester followed by conversion)

  • Aluminum Chloride (AlCl₃, anhydrous, >99.9%)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric Acid (conc.)

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup:

    • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a pressure-equalizing dropping funnel.

    • Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Catalyst Suspension:

    • To the flask, add anhydrous dichloromethane (DCM, 3 mL per mmol of acylating agent).

    • Cool the flask to 0°C in an ice-water bath.

    • Carefully and portion-wise, add anhydrous aluminum chloride (1.1 eq). The suspension will turn yellow and may fume.

  • Acylium Ion Formation:

    • Dissolve 5-cyanopentanoyl chloride (1.0 eq) in a small amount of anhydrous DCM and add it to the dropping funnel.

    • Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension at 0°C over 15-20 minutes. Allow the mixture to stir for an additional 30 minutes to ensure complete formation of the acylium ion complex.

  • Friedel-Crafts Acylation:

    • Dissolve anisole (1.05 eq) in anhydrous DCM and add it to the dropping funnel.

    • Add the anisole solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above 5°C. The mixture will likely turn a deep reddish-orange color.[13]

    • After the addition is complete, let the reaction stir at 0°C for 1 hour, then remove the ice bath and allow it to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by TLC.

  • Reaction Quench & Workup:

    • Prepare a large beaker containing a vigorously stirred mixture of crushed ice (approx. 10 g per mmol of AlCl₃) and concentrated HCl (1 mL per mmol of AlCl₃).

    • Very slowly and carefully, pour the reaction mixture into the ice/HCl slurry. This is a highly exothermic quench that will release HCl gas. Perform this step in a well-ventilated fume hood.

    • Stir the resulting mixture until all the orange complex has decomposed and two clear layers are visible (an organic DCM layer and an aqueous layer).

  • Extraction and Purification:

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

    • Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (caution: potential gas evolution), and finally, brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude oil/solid via flash column chromatography (e.g., using a hexane:ethyl acetate gradient) to isolate the pure para-substituted product.

References

  • BenchChem. A Comparative Guide to Lewis Acid Efficacy in Friedel-Crafts Reactions with Anisole.
  • BYJU'S. Acidic Hydrolysis of Nitriles.
  • Organic Chemistry Tutor. Hydrolysis of Nitriles.
  • Organic Chemistry Reactions. Nitrile to Acid - Common Conditions.
  • JoVE. Nitriles to Carboxylic Acids: Hydrolysis.
  • Lumen Learning. Hydrolysis of nitriles | Organic Chemistry II.
  • Sigma-Aldrich.
  • BenchChem.
  • BYJU'S.
  • ResearchGate.
  • University of Calgary.
  • Master Organic Chemistry. EAS Reactions (3)
  • Chem 344.
  • RSC Advances. Friedel–Crafts acylation of anisole with octanoic acid over acid modified zeolites.
  • Chemistry LibreTexts. 15.
  • Course Hero.
  • ResearchGate.
  • SCIRP. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficien.
  • YouTube.

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Technical Support Center: Purification of 6-(4-Methoxyphenyl)-6-oxohexanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 6-(4-Methoxyphenyl)-6-oxohexanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable keto-nitrile intermediate.

Introduction

This compound is a bifunctional molecule incorporating both a ketone and a nitrile moiety. This unique structure makes it a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents. Its purification, however, can present several challenges arising from the synthetic route and the inherent reactivity of its functional groups. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure you obtain a highly pure product.

The most probable synthetic route to this compound involves a two-step process:

  • Friedel-Crafts Acylation: Anisole is acylated with a 6-halo-hexanoyl chloride (e.g., 6-chlorohexanoyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) to form 6-chloro-1-(4-methoxyphenyl)hexan-1-one.

  • Nucleophilic Substitution: The resulting halo-ketone is then treated with a cyanide salt (e.g., NaCN, KCN) to introduce the nitrile group.

This synthetic pathway is efficient but can lead to specific impurities that complicate purification.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Problem 1: My final product is an oil and won't crystallize.

Question: I've completed the synthesis and after work-up and solvent removal, I'm left with a persistent oil. How can I induce crystallization to purify my product?

Answer: "Oiling out" is a common issue when the melting point of the compound is low or when impurities are present that depress the melting point. Here is a systematic approach to induce crystallization:

Initial Steps:

  • High Vacuum: Ensure all residual solvent is removed by placing the oil under high vacuum for several hours.

  • Scratching: Use a glass rod to scratch the inside of the flask at the oil's surface. The micro-abrasions can provide nucleation sites for crystal growth.

  • Seed Crystal: If you have a small amount of pure, solid product from a previous batch, add a tiny crystal to the oil to initiate crystallization.

Solvent-Based Techniques: If the above methods fail, a carefully chosen solvent system for recrystallization is necessary. The principle of recrystallization is to dissolve the impure compound in a minimal amount of a hot solvent in which it is highly soluble, and then allow it to cool, causing the pure compound to crystallize out while the impurities remain in solution.

Recommended Solvent Systems for Recrystallization:

Solvent SystemRationale & Procedure
Ethanol/Water This is a good starting point for moderately polar compounds. Dissolve the oil in a minimum amount of hot ethanol. While hot, add water dropwise until the solution becomes slightly cloudy (the cloud point), indicating saturation. Then, add a few more drops of hot ethanol to redissolve the solid and allow the solution to cool slowly.[1]
Isopropanol A single solvent recrystallization can be effective. Isopropanol is less polar than ethanol and may provide the desired solubility profile.
Ethyl Acetate/Hexane Dissolve the compound in a small amount of ethyl acetate (a good solvent) and then slowly add hexane (a poor solvent) until turbidity is observed. Heat to redissolve and then cool slowly.
Dichloromethane/Hexane Similar to the ethyl acetate/hexane system, this is another effective solvent/anti-solvent combination.

Workflow for Recrystallization:

Recrystallization_Workflow A Impure Oily Product B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (if insoluble impurities present) B->C Optional D Slow Cooling to Room Temperature B->D C->D E Cool in Ice Bath D->E F Collect Crystals by Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H

Caption: General workflow for the recrystallization of an organic solid.

Problem 2: My NMR spectrum shows unexpected aromatic signals.

Question: My ¹H NMR spectrum of the purified product shows more than the expected signals in the aromatic region. What could be the cause?

Answer: The presence of additional aromatic signals strongly suggests the presence of isomeric impurities, which are common in Friedel-Crafts acylations of substituted benzenes like anisole.

  • Ortho- Isomer: The primary impurity is likely the ortho-acylated product, 6-(2-methoxyphenyl)-6-oxohexanenitrile. The methoxy group in anisole is an ortho-, para- director.[2][3] While the para- product is sterically favored and usually the major product, the ortho- isomer can form in significant amounts depending on the reaction conditions.

  • Demethylation: Although less common with milder Lewis acids, strong Lewis acids like AlCl₃ can catalyze the demethylation of the methoxy group, leading to a phenolic impurity, 6-(4-hydroxyphenyl)-6-oxohexanenitrile.[4]

Troubleshooting Steps:

  • Column Chromatography: Isomeric impurities are often difficult to remove by recrystallization alone due to similar solubilities. Flash column chromatography on silica gel is the most effective method for separation. A gradient elution system, starting with a non-polar solvent system and gradually increasing the polarity, is recommended.

    Recommended Eluent Systems for Column Chromatography:

Eluent SystemStarting Ratio (v/v)Gradient To (v/v)
Hexane / Ethyl Acetate95 : 570 : 30
Dichloromethane / Hexane50 : 50100 : 0
  • Reaction Optimization: To minimize the formation of the ortho- isomer, consider using a bulkier Lewis acid catalyst or running the reaction at a lower temperature.

Workflow for Purification by Column Chromatography:

Chromatography_Workflow A Crude Product (mixture of isomers) B Dissolve in Minimum Dichloromethane A->B C Adsorb onto Silica Gel B->C E Load Sample onto Column C->E D Prepare Silica Gel Column D->E F Elute with Gradient Solvent System E->F G Collect Fractions F->G H Analyze Fractions by TLC G->H I Combine Pure Fractions H->I J Remove Solvent I->J K Pure Product J->K

Caption: Step-by-step workflow for purification using flash column chromatography.

Problem 3: My IR spectrum shows a broad peak around 3300 cm⁻¹ and a shifted carbonyl peak.

Question: My product's IR spectrum has a broad absorbance around 3300 cm⁻¹ and the carbonyl (C=O) peak is not as sharp as I expected. What does this indicate?

Answer: These spectral features are indicative of hydrolysis of the nitrile group.

  • Broad Peak around 3300 cm⁻¹: This is characteristic of an O-H stretch from a carboxylic acid or an N-H stretch from an amide.

  • Shifted Carbonyl Peak: The presence of a carboxylic acid will show a carbonyl stretch around 1710 cm⁻¹ in addition to the ketone carbonyl at approximately 1680 cm⁻¹. An amide would show a carbonyl stretch around 1650 cm⁻¹.

The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which can occur during the reaction work-up.[5][6][7]

  • Acidic Work-up: Can lead to the hydrolysis of the nitrile to a carboxylic acid, forming 6-(4-methoxyphenyl)-6-oxohexanoic acid.

  • Basic Work-up: Can result in the formation of the corresponding carboxylate salt or the primary amide, 6-amino-1-(4-methoxyphenyl)hexan-1-one.

Troubleshooting Steps:

  • Neutral Work-up: During the work-up of the cyanation reaction, ensure the pH is kept as close to neutral as possible. Use a saturated solution of sodium bicarbonate to neutralize any excess acid, but avoid making the solution strongly basic.

  • Aqueous Extraction: The carboxylic acid impurity can often be removed by washing the organic layer with a dilute solution of sodium bicarbonate. The acid will be deprotonated to its more water-soluble carboxylate salt and move into the aqueous layer.

  • Column Chromatography: If the amide is formed, column chromatography will be necessary for its removal.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?

A1: While specific literature data for this exact compound is scarce, we can predict the approximate chemical shifts based on analogous structures.[2][3][8]

  • ¹H NMR (in CDCl₃):

    • ~7.9 ppm (d, 2H): Aromatic protons ortho to the carbonyl group.

    • ~6.9 ppm (d, 2H): Aromatic protons meta to the carbonyl group.

    • ~3.8 ppm (s, 3H): Methoxy (-OCH₃) protons.

    • ~2.9 ppm (t, 2H): Methylene (-CH₂-) protons alpha to the carbonyl group.

    • ~2.4 ppm (t, 2H): Methylene (-CH₂-) protons alpha to the nitrile group.

    • ~1.7-1.8 ppm (m, 4H): Remaining methylene (-CH₂-) protons in the alkyl chain.

  • ¹³C NMR (in CDCl₃):

    • ~198 ppm: Ketone carbonyl carbon.

    • ~163 ppm: Aromatic carbon attached to the methoxy group.

    • ~130 ppm: Aromatic carbons ortho to the carbonyl group.

    • ~129 ppm: Aromatic carbon to which the acyl group is attached.

    • ~119 ppm: Nitrile carbon.

    • ~113 ppm: Aromatic carbons meta to the carbonyl group.

    • ~55 ppm: Methoxy carbon.

    • ~38 ppm: Methylene carbon alpha to the ketone.

    • ~25, 24 ppm: Other methylene carbons.

    • ~17 ppm: Methylene carbon alpha to the nitrile.

Q2: What is the expected IR spectrum for the pure product?

A2: The IR spectrum should show characteristic peaks for the functional groups present.

  • ~2245 cm⁻¹: A sharp peak for the nitrile (C≡N) stretch.

  • ~1680 cm⁻¹: A strong, sharp peak for the aryl ketone (C=O) stretch.

  • ~1600, 1510, 1460 cm⁻¹: Peaks for the aromatic C=C stretching.

  • ~1260, 1030 cm⁻¹: Strong peaks for the C-O stretching of the methoxy group.

  • ~2940, 2860 cm⁻¹: C-H stretching of the alkyl chain.

Q3: Can I use distillation to purify my product?

A3: Distillation is generally not recommended for this compound. Its high molecular weight suggests a very high boiling point, and the presence of two reactive functional groups makes it susceptible to decomposition at high temperatures. Purification methods like recrystallization and chromatography are much more suitable.

Q4: How can I confirm the complete conversion of the halo-ketone intermediate to the nitrile?

A4: The disappearance of the starting material, 6-chloro-1-(4-methoxyphenyl)hexan-1-one, can be monitored by Thin Layer Chromatography (TLC). The nitrile product will be more polar than the chloro-ketone, resulting in a lower Rf value. In the IR spectrum, the absence of a C-Cl stretch (around 700-800 cm⁻¹) and the appearance of the sharp C≡N stretch around 2245 cm⁻¹ indicates the conversion.

References

  • Organic Chemistry Tutor. Hydrolysis of Nitriles.
  • Lehman, J. W. (2002). Multiscale Operational Organic Chemistry. Prentice Hall.
  • Chemistry LibreTexts. (2023). Hydrolysis of nitriles.
  • Lumen Learning. Organic Chemistry II - 21.5. Hydrolysis of nitriles.
  • JoVE. Nitriles to Carboxylic Acids: Hydrolysis.
  • University of Rochester, Department of Chemistry.
  • Reddit. (2023).
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
  • BLDpharm. 29395-08-2 | this compound.
  • Friedel-Crafts Acylation of Anisole. (2006). CHE 171 Lab Handout.
  • Vedantu.
  • Chemistry Stack Exchange. (2021).
  • International Journal of Chemical Studies. (2015).
  • MDPI. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • Organic Chemistry Portal.
  • The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra.
  • Benchchem. Application Notes and Protocols for the Recrystallization of 1-(4-Chlorophenyl)-2-methylpropan-1-one.
  • YouTube. (2013).
  • NIST WebBook. 5-Oxohexanenitrile.
  • Google Patents. CN101134721A - The preparation method of 5-methoxy-1-(4-trifluoromethylphenyl)pentanone.
  • Chemguide.
  • Quora. (2017).
  • Technical Disclosure Commons. (2024). Improved process for the preparation of (4S)­4-(4-cyano-2-methoxyphenyl) -5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine.
  • Chemistry LibreTexts. (2023).
  • Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
  • ResearchGate. (2015). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.
  • eCampusOntario Pressbooks.
  • Google Patents.
  • Benchchem. Application Notes and Protocols for the Crystallization of 2-(2-Amino-4-methoxyphenyl)acetonitrile.
  • ResearchGate. (2017). Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile.
  • Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:.
  • The Royal Society of Chemistry. S1 Copies of by 1H and 13C NMR spectra.
  • YouTube. (2013).
  • ResearchGate. (2015). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6- {4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile.

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Technical Support Center: Stability and Handling of 6-(4-Methoxyphenyl)-6-oxohexanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-(4-Methoxyphenyl)-6-oxohexanenitrile. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during the storage and handling of this compound. Our guidance is grounded in established chemical principles and analytical best practices to ensure the integrity of your experiments.

Troubleshooting Guide: Addressing Common Stability Concerns

This section provides a question-and-answer-formatted guide to troubleshoot specific issues you may observe during your work with this compound.

Question 1: I've observed a decrease in the purity of my compound over time, even when stored at room temperature. What could be the cause?

Answer: The decrease in purity of this compound upon storage is likely due to chemical degradation. The molecule contains two primary functional groups that can be susceptible to degradation under certain conditions: a nitrile group and a ketone. The most probable degradation pathway, especially in the presence of trace amounts of moisture (from atmospheric humidity), is the hydrolysis of the nitrile group.

Nitriles can be hydrolyzed to carboxylic acids in the presence of water, a reaction that can be catalyzed by acidic or basic conditions.[1] This process involves the conversion of the nitrile to an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid.[1]

Question 2: My analytical chromatogram (e.g., HPLC) shows a new, more polar peak appearing in my stored sample of this compound. What is this new peak likely to be?

Answer: The appearance of a new, more polar peak in your HPLC analysis strongly suggests the formation of a degradation product. Given the structure of this compound, the most probable impurity is the corresponding carboxylic acid, 6-(4-methoxyphenyl)-6-oxohexanoic acid, formed via hydrolysis of the nitrile group. Carboxylic acids are generally more polar than nitriles, which would explain the earlier elution time (or different retention time) on a reverse-phase HPLC column.

To confirm the identity of this new peak, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) would be highly beneficial to determine the molecular weight of the impurity.

Potential Degradation Pathway

G cluster_main Proposed Hydrolysis of this compound start This compound intermediate Amide Intermediate start->intermediate Hydrolysis Step 1 end 6-(4-Methoxyphenyl)-6-oxohexanoic Acid (More Polar Impurity) intermediate->end Hydrolysis Step 2 conditions H₂O (Acidic or Basic Conditions) conditions->start

Caption: Proposed hydrolysis pathway of this compound.

Question 3: Can the ketone functional group in this compound also contribute to instability?

Answer: While the nitrile group is often more susceptible to hydrolysis under ambient conditions, the ketone functionality can also participate in degradation reactions, although these are typically less common during standard storage. Aryl ketones are generally stable; however, they can undergo reactions such as oxidation or reduction if exposed to incompatible reagents or conditions. For instance, exposure to strong reducing agents could convert the ketone to an alcohol. However, for typical storage conditions, hydrolysis of the nitrile is the more prominent concern.

Frequently Asked Questions (FAQs)

This section addresses general questions regarding the optimal storage and handling of this compound.

Question 1: What are the recommended storage conditions for long-term stability of this compound?

Answer: To ensure the long-term stability of this compound, it is crucial to minimize its exposure to moisture, light, and elevated temperatures. Based on general guidelines for organic compounds, the following conditions are recommended:

ParameterRecommendationRationale
Temperature Store in a refrigerated environment at 4°C.[2]Slows down the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes exposure to atmospheric moisture and oxygen.
Container Use a tightly sealed, amber glass vial with a PTFE-lined cap.[2]Protects from light and prevents moisture ingress.
Environment Store in a desiccator or a dry cabinet.[3]Provides an additional layer of protection against humidity.

Question 2: How should I handle the compound during experimental use to minimize degradation?

Answer: To maintain the integrity of this compound during your experiments, follow these best practices:

  • Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture onto the cold compound.

  • Inert Atmosphere: If possible, handle the compound in a glove box or under a stream of inert gas.

  • Minimize Exposure: Only dispense the amount of material needed for your experiment and promptly reseal the main container.

  • Solvent Purity: Use high-purity, anhydrous solvents for your reactions to avoid introducing water that could lead to hydrolysis.

Question 3: What is a reliable analytical method to monitor the purity of this compound?

Answer: High-Performance Liquid Chromatography (HPLC) is a highly suitable and widely used technique for determining the purity of moderately polar organic compounds like this compound.[4] A reversed-phase HPLC method with UV detection is recommended. The aromatic ring in the molecule provides a strong chromophore for UV detection.[4] Spectrophotometric methods, such as UV-Visible spectroscopy, can also be employed for purity assessment.[5][]

Experimental Protocol: Purity Assessment by HPLC

This section provides a general-purpose, starting-point HPLC method for the purity analysis of this compound. Method optimization may be required based on your specific instrumentation and impurity profile.

Objective: To determine the purity of this compound and detect the presence of potential degradation products.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (optional, for mobile phase modification)

  • Volumetric flasks and pipettes

  • HPLC vials

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference standard.

    • Dissolve in a suitable solvent (e.g., acetonitrile) in a 10 mL volumetric flask and dilute to the mark. This will be your stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.

  • Sample Preparation:

    • Prepare the sample solution at the same concentration as the working standard.

  • HPLC Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid (optional)
Mobile Phase B Acetonitrile with 0.1% Formic Acid (optional)
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm (or λmax of the compound)
  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Integrate the peaks in the resulting chromatograms.

    • Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components (Area Percent method).

HPLC Analysis Workflow

Caption: Workflow for purity assessment of this compound by HPLC.

References

  • Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nitriles to Ketones and Aldehydes. Retrieved from [Link]

  • Environmental Health & Safety, University of Toronto. (2022). Chemical Storage Guidelines. Retrieved from [Link]

  • Nowak, K., & Ruzik, L. (2021). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. Molecules, 26(16), 4780. Retrieved from [Link]

  • Restek. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

  • International Journal of Research and Analytical Reviews. (2017). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]

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Technical Support Center: Interpreting the Complex NMR Spectra of 6-(4-Methoxyphenyl)-6-oxohexanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the structural elucidation of 6-(4-Methoxyphenyl)-6-oxohexanenitrile. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in interpreting the nuanced NMR spectra of this molecule. My goal is to provide not just solutions, but a deeper understanding of the underlying principles, enabling you to confidently navigate similar analytical challenges.

The structure of this compound presents a classic case of spectral complexity, arising from the interplay between a rigid, substituted aromatic system and a flexible aliphatic chain. This guide offers troubleshooting protocols and FAQs to deconstruct its ¹H and ¹³C NMR spectra systematically.

Predicted NMR Data: A Starting Point

Before diving into troubleshooting, it's essential to have a theoretical framework. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃. These values are estimates based on standard chemical shift principles and data from similar structures.

Table 1: Predicted ¹H NMR Chemical Shifts (400 MHz, CDCl₃)

Proton LabelMultiplicityIntegrationApprox. Chemical Shift (δ, ppm)Notes
H-aDoublet2H~7.95Aromatic protons ortho to the carbonyl group, deshielded.
H-bDoublet2H~6.95Aromatic protons ortho to the methoxy group, shielded.
H-c (-OCH₃)Singlet3H~3.88Methoxy group protons. A sharp, easily identifiable signal.[1]
H-2Triplet2H~3.00Methylene group α to the carbonyl. Deshielded by the C=O group.
H-5Triplet2H~2.45Methylene group α to the nitrile. Deshielded by the C≡N group.
H-3Multiplet2H~1.80Methylene group. Likely overlaps with H-4.
H-4Multiplet2H~1.75Methylene group. Likely overlaps with H-3.

Table 2: Predicted ¹³C NMR Chemical Shifts (101 MHz, CDCl₃)

Carbon LabelApprox. Chemical Shift (δ, ppm)Notes
C=O (C-1)~198.5Ketone carbonyl carbon.
C≡N (C-6)~119.5Nitrile carbon.
C-ipso~130.5Aromatic carbon attached to the carbonyl group.
C-ortho (Ar-C)~130.0Aromatic carbons ortho to the carbonyl.
C-meta (Ar-C)~114.0Aromatic carbons meta to the carbonyl.
C-para~164.0Aromatic carbon attached to the methoxy group.
-OCH₃~55.6Methoxy carbon.[2][3][4]
C-2~38.0Methylene carbon α to the carbonyl.
C-5~25.0Methylene carbon α to the nitrile.
C-3~24.0Methylene carbon.
C-4~17.0Methylene carbon.

Troubleshooting Guides & FAQs

This section addresses specific, common challenges in a question-and-answer format.

Q1: The aliphatic region of my ¹H NMR spectrum (1.5-3.5 ppm) is a crowded mess of overlapping multiplets. How can I assign these protons?

A1: This is the most common issue for this molecule. The methylene groups H-3 and H-4 are in very similar electronic environments, causing their signals to overlap significantly. Furthermore, the protons on C-2 and C-5, while distinct, can also be difficult to assign unambiguously from the 1D spectrum alone.[5][6]

Causality: The minimal variation in shielding effects along the central part of the alkyl chain leads to a convergence of chemical shifts. Simple first-order analysis (the n+1 rule) often breaks down in such cases, leading to complex, non-intuitive splitting patterns.[7][8]

Troubleshooting Protocol: 2D NMR Correlation

To resolve this ambiguity, a suite of 2D NMR experiments is essential. These experiments spread the information into a second dimension, resolving overlapped signals.[9][10][11]

  • Acquire a ¹H-¹H COSY Spectrum: This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). You will see cross-peaks connecting adjacent methylene groups. This allows you to "walk" down the alkyl chain.

  • Acquire a ¹H-¹³C HSQC (or HMQC) Spectrum: This experiment correlates protons directly to the carbons they are attached to. It will resolve the overlapping proton signals by spreading them along the ¹³C axis.[12]

  • Synthesize the Data: Use the HSQC to identify the chemical shift of each proton and its corresponding carbon. Then, use the COSY to connect the proton spin systems. For example, the proton at ~3.00 ppm (H-2) will show a COSY cross-peak to the proton at ~1.80 ppm (H-3), which in turn will connect to H-4, and so on.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Resolution cluster_assign Final Assignment H1_1D Overlapping Signals (1.5-3.5 ppm) COSY ¹H-¹H COSY (Proton Connectivity) H1_1D->COSY Resolve Coupling HSQC ¹H-¹³C HSQC (Direct C-H Correlation) H1_1D->HSQC Disperse Signals C13_1D Ambiguous C-3, C-4 C13_1D->HSQC Assignment Unambiguous Structure Confirmation COSY->Assignment Confirms Spin System HMBC ¹H-¹³C HMBC (Long-Range C-H Correlation) HSQC->HMBC Provides Starting Points HSQC->Assignment Links H to C HMBC->Assignment Confirms Connectivity of Fragments

Caption: Workflow for resolving NMR signal overlap.

Q2: My chemical shifts are slightly different from the predicted values or published data. Is my compound impure?

A2: Not necessarily. Chemical shifts are highly sensitive to the local environment. Minor deviations are common and can be attributed to several factors.

Causality:

  • Solvent Effects: The choice of deuterated solvent can significantly alter chemical shifts due to varying solute-solvent interactions, such as hydrogen bonding or aromatic solvent-induced shifts (ASIS).[13][14][15][16] For instance, running the spectrum in benzene-d₆ will often shift proton signals upfield compared to CDCl₃, which can sometimes resolve overlapping peaks.[17]

  • Concentration: At higher concentrations, intermolecular interactions can cause slight changes in chemical shifts.

  • Temperature: Temperature can affect conformational equilibria and, consequently, the averaged chemical shifts observed.

Troubleshooting Protocol: Verifying Environmental Effects

  • Check Solvent and Concentration: Confirm that the solvent and sample concentration are consistent with the reference data you are using.

  • Run in a Different Solvent: If you suspect signal overlap is hindering interpretation, acquiring a spectrum in a solvent with different properties (e.g., benzene-d₆ or DMSO-d₆) is a powerful troubleshooting step.[17] The differential shifting of peaks can often resolve ambiguities.

  • Temperature Variation: For molecules with potential rotational isomers (rotamers), acquiring spectra at different temperatures can be informative. While not typically a major issue for this specific molecule, it's a useful technique for more complex systems.

Q3: How can I definitively assign the aromatic protons (H-a and H-b) and the quaternary carbons?

A3: The 1,4-disubstituted pattern (often called an AA'BB' system) gives two distinct doublets. Assigning them requires considering the electronic effects of the substituents. The acyl group is electron-withdrawing, deshielding the ortho protons (H-a), while the methoxy group is electron-donating, shielding its ortho protons (H-b). However, for absolute confirmation, especially for the quaternary carbons which are invisible in DEPT-135 spectra, a long-range correlation experiment is required.

Troubleshooting Protocol: HMBC for Long-Range Connectivity

The H eteronuclear M ultiple B ond C orrelation (HMBC) experiment is the definitive tool for this task. It detects correlations between protons and carbons over two to three bonds.

  • Acquire an HMBC Spectrum: Optimize the experiment to detect correlations around 8-10 Hz.

  • Analyze Key Correlations:

    • The H-2 protons (~3.00 ppm) will show a cross-peak to the carbonyl carbon (C-1, ~198.5 ppm) and the ipso-aromatic carbon (~130.5 ppm) . This unequivocally links the alkyl chain to the aromatic ring via the ketone.

    • The aromatic protons ortho to the carbonyl (H-a, ~7.95 ppm) will also show a correlation to the carbonyl carbon (C-1) .

    • The methoxy protons (H-c, ~3.88 ppm) will show a strong correlation to the aromatic carbon they are attached to (C-para, ~164.0 ppm) .

    • The H-5 protons (~2.45 ppm) will show a correlation to the nitrile carbon (C-6, ~119.5 ppm) , confirming the end of the chain.

G Ha H-a C1 C=O Ha->C1 ³J Hb H-b Hc H-c Cpara C-para Hc->Cpara ³J H2 H-2 H2->C1 ³J Cipso C-ipso H2->Cipso ³J H5 H-5 C6 C≡N H5->C6 ³J

Caption: Key HMBC correlations for structural confirmation.

Experimental Protocols

Protocol 1: Acquiring a High-Resolution ¹H-¹H COSY Spectrum

  • Sample Preparation: Prepare a sample of 5-10 mg of the compound in ~0.6 mL of high-purity deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Lock and shim the instrument on your sample. Obtain a standard 1D ¹H spectrum and note the spectral width.

  • COSY Experiment Setup:

    • Load a standard gradient-selected COSY pulse sequence (e.g., gCOSY).

    • Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals (typically 0-10 ppm).

    • Set the number of scans to 2 or 4 for sufficient signal-to-noise.

    • Acquire 256-512 increments in the F1 dimension.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a 2D Fourier transform.

    • Phase the spectrum and reference it to the residual solvent peak.

  • Interpretation: Look for off-diagonal cross-peaks. A cross-peak between two diagonal peaks indicates that those two protons are scalar-coupled.

References

  • Di Cunto, F., et al. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A. [Link]

  • Reddit r/chemhelp. (2022). How does solvent choice effect chemical shift in NMR experiments? [Link]

  • Taylor & Francis Online. Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. [Link]

  • Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in nmr-spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry. [Link]

  • J-Stage. (Date unavailable). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. [Link]

  • ResearchGate. (2013). Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the Methoxy Groups in 1−4. [Link]

  • PubMed. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. [Link]

  • YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]

  • Anuchem. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • University of Rochester Chemistry Department. Troubleshooting 1H NMR Spectroscopy. [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques. [Link]

  • ACD/Labs. (Date unavailable). Methoxy groups just stick out. [Link]

  • Wikipedia. (Date unavailable). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • Royal Society of Chemistry. (2017). Supporting Information. [Link]

  • Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap? [Link]

  • Contreras, R. H., et al. (1991). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. The Journal of Physical Chemistry. [Link]

  • YouTube. (2021). S'21 - NMR 14 - J values (coupling constants). [Link]

  • YouTube. (2018). Signal Overlap in NMR Spectroscopy. [Link]

  • Studylib. (Date unavailable). NMR Spectroscopy: Spin-Spin Splitting & Coupling Constants. [Link]

  • Human Metabolome Database. (Date unavailable). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). [Link]

  • Iowa State University Chemical Instrumentation Facility. (Date unavailable). NMR Coupling Constants. [Link]

  • Unknown Source. (Date unavailable). Coupling constants for 1H and 13C NMR. [Link]

  • University of Calgary. (Date unavailable). Ch 13 - Coupling. [Link]

  • Lumen Learning. (Date unavailable). Complex Spin-Spin Splitting Patterns. [Link]

  • OpenOChem Learn. (Date unavailable). Interpreting. [Link]

  • CAS.org. (Date unavailable). NMR Database for Faster Structural Data. [Link]

  • Royal Society of Chemistry. (Date unavailable). Supporting information. [Link]

  • PhytoBank. (Date unavailable). 1H NMR Spectrum (PHY0104062). [Link]

  • YouTube. (2021). Organic Chemistry NMR structural elucidation for aromatic ketone help with problem solving. [Link]

  • Compound Interest. (Date unavailable). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

  • Minnesota State University Moorhead. (Date unavailable). Short Summary of 1H-NMR Interpretation. [Link]

  • Chemistry LibreTexts. (2019). 16.16: 16-11 More Complex Spin-Spin Splitting Patterns. [Link]

  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • ResearchGate. (Date unavailable). ¹H NMR Spectrum of 1‐(4‐methoxyphenyl)‐1H pyrrole. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 6-(4-Methoxyphenyl)-6-oxohexanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scaled-up synthesis of 6-(4-Methoxyphenyl)-6-oxohexanenitrile. This guide is tailored for researchers, chemists, and process development professionals. Here, we address common challenges and frequently asked questions encountered during the scale-up of this synthesis, which typically involves a Friedel-Crafts acylation reaction. Our focus is on providing practical, in-depth solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

The most direct and widely applicable method for synthesizing aryl ketones like this compound is the Friedel-Crafts acylation .[1][2] This reaction involves the electrophilic aromatic substitution of an arene (in this case, anisole) with an acylating agent. For this specific molecule, the acylating agent would be derived from adiponitrile, such as 6-oxo-6-chloro-hexanenitrile.

The core reaction is:

  • Anisole + 6-Chloro-6-oxohexanenitrile + AlCl₃ (Lewis Acid Catalyst) → this compound

This method is advantageous because the acyl group introduced is deactivating, which prevents the common problem of poly-acylation that can occur with Friedel-Crafts alkylation.[1][2][3]

Q2: What are the most critical process parameters to monitor during the scale-up of this Friedel-Crafts acylation?

Scaling up a Friedel-Crafts acylation requires careful control over several parameters to ensure safety, yield, and purity.

  • Temperature Control: The reaction is highly exothermic, particularly during the addition of the Lewis acid (e.g., aluminum chloride, AlCl₃) and the acylating agent.[4] Inadequate temperature control can lead to side reactions, reduced yield, and, in the worst case, a thermal runaway. It is crucial to use a reactor with efficient heat exchange and to control the addition rate of reagents.[5]

  • Reagent Stoichiometry: A stoichiometric amount of AlCl₃ is typically required because it forms a complex with the product ketone, effectively removing it from the catalytic cycle.[6][7] Using slightly more than one equivalent is common. The precise ratio should be optimized for yield versus cost and waste.

  • Anhydrous Conditions: Aluminum chloride reacts violently with water.[4][8][9] All reagents, solvents, and glassware must be rigorously dried to prevent deactivation of the catalyst and the formation of hydrogen chloride (HCl) gas.[8][10]

  • Mixing and Agitation: As the reaction proceeds, the AlCl₃-ketone complex may precipitate, forming a thick slurry.[11] Efficient mechanical stirring is essential to maintain homogeneity, ensure effective heat transfer, and prevent localized overheating.

Q3: What are the primary safety concerns associated with this synthesis at scale?
  • Aluminum Chloride (AlCl₃): This Lewis acid is highly corrosive and reacts violently and exothermically with water, releasing large amounts of corrosive HCl gas.[4][8][9] It must be handled in a dry, controlled environment. Personal protective equipment (PPE), including acid-resistant gloves, clothing, and face shields, is mandatory.[4][12] Spills should be neutralized with a dry material like sand, not water.[8]

  • Quenching Process: The quenching of the reaction mixture is one of the most hazardous steps. The reaction must be quenched by slowly and carefully adding the reaction mixture to a cold medium, typically a slurry of crushed ice and water.[1][5] Never add water directly to the reaction mixture , as this will cause a violent, uncontrolled exotherm.[1]

  • Adiponitrile and Derivatives: Adiponitrile is a toxic substance.[13][14] While the acyl chloride derivative is the primary reactant, handling related nitrile compounds requires appropriate containment and PPE to avoid exposure.

Troubleshooting Guide

Problem: Low or No Product Yield

Q: My yield is significantly lower than expected. What are the likely causes and solutions?

Low yields in Friedel-Crafts acylation often stem from issues with the catalyst, reagents, or reaction conditions.[10]

  • Cause A: Deactivated Catalyst

    • Diagnosis: The most common culprit is moisture.[10] Water in the solvent, on the glassware, or in the reagents will react with and destroy the AlCl₃ catalyst.[8]

    • Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous grade solvents and fresh, high-purity AlCl₃ from a sealed container. Work under an inert atmosphere (e.g., nitrogen or argon).

  • Cause B: Incomplete Reaction

    • Diagnosis: The reaction may not have reached completion. This can be due to insufficient reaction time, sub-optimal temperature, or poor mixing.

    • Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. Ensure that agitation is sufficient to keep all components well-mixed, especially if a slurry forms.[11]

  • Cause C: Product Complexation

    • Diagnosis: The ketone product forms a strong complex with the AlCl₃ catalyst, which can sometimes hinder the reaction or make workup difficult.[6]

    • Solution: Using a slight excess of AlCl₃ (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion. During workup, the quench with ice/water, followed by an acidic wash (e.g., with dilute HCl), is crucial to break up this complex and liberate the product.[11][15]

Problem: Product Purity Issues

Q: My final product is impure. How can I identify and minimize contaminants?

  • Symptom A: Presence of Starting Material (Anisole)

    • Diagnosis: This indicates an incomplete reaction. See "Low Yield" troubleshooting.

    • Solution: Besides optimizing reaction conditions, purification is key. Anisole is more nonpolar than the ketone product. Purification via column chromatography or recrystallization should effectively separate the starting material.

  • Symptom B: Formation of Isomers

    • Diagnosis: Friedel-Crafts acylation on substituted benzenes can lead to a mixture of ortho and para isomers. For anisole, the methoxy group is an ortho, para-director. The para product, this compound, is typically the major product due to reduced steric hindrance.

    • Solution: Lowering the reaction temperature often increases the selectivity for the para isomer. The choice of solvent can also influence the isomer ratio.[11] Careful purification by fractional crystallization or chromatography will be necessary to separate the isomers.

Scale-Up Workflow & Protocol

The following diagram outlines the critical stages for scaling up the synthesis of this compound.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Workup & Purification P1 Dry Glassware & Inert Atmosphere Setup P2 Charge Anhydrous Solvent & Anisole P1->P2 Ensure inertness R1 Cool Reactor to 0-5°C P2->R1 Load reactor R2 Portion-wise Addition of Anhydrous AlCl3 R1->R2 Control exotherm R3 Slow Addition of Acylating Agent R2->R3 Maintain temp. R4 Monitor Reaction (TLC/GC/HPLC) R3->R4 Allow to react W1 Prepare Ice/Water Slurry for Quenching R4->W1 Confirm completion W2 Controlled Transfer of Reaction Mixture to Ice R4->W2 W1->W2 Prepare for quench W3 Acidic Wash (dil. HCl) W2->W3 Break AlCl3 complex W4 Extraction with Organic Solvent W3->W4 Isolate crude product W5 Purification (Crystallization/Chromatography) W4->W5 Separate impurities

Caption: Workflow for scaled-up Friedel-Crafts acylation.

Representative Scale-Up Protocol

Disclaimer: This protocol is a representative example and must be adapted and optimized for specific laboratory or plant conditions. A thorough risk assessment must be conducted before execution.

  • Reactor Preparation: A multi-neck reactor equipped with an overhead mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet is thoroughly flame-dried under a stream of nitrogen.

  • Reagent Charging: Charge the reactor with anhydrous dichloromethane (CH₂Cl₂) and anisole (1.0 equivalent). Begin vigorous stirring and cool the mixture to 0-5°C using an ice-salt bath.

  • Catalyst Addition: Slowly add anhydrous aluminum chloride (1.1 equivalents) to the stirred solution in portions, ensuring the internal temperature does not exceed 10°C.[5]

  • Acyl Chloride Addition: Dissolve 6-chloro-6-oxohexanenitrile (1.05 equivalents) in anhydrous CH₂Cl₂ and add it dropwise via the dropping funnel to the reaction mixture over 1-2 hours, maintaining the temperature below 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 2-4 hours. Monitor the consumption of anisole by TLC or GC.

  • Quenching: In a separate, larger vessel, prepare a vigorously stirred slurry of crushed ice and 1M HCl. Once the reaction is complete, slowly transfer the reaction mixture via a cannula or pressure transfer into the ice slurry. This step is highly exothermic and requires careful control. [1]

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with CH₂Cl₂.[11]

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.[11]

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography.

Data Summary Tables

Table 1: Impact of Key Parameters on Reaction Outcome

ParameterConditionExpected Impact on YieldExpected Impact on PurityRationale
Temperature Low (0-5°C)May require longer timeHigh (favors para isomer)Minimizes side reactions and improves regioselectivity.
High (>25°C)Faster reactionLower (more ortho isomer, potential decomposition)Can lead to byproducts and reduced selectivity.[10]
AlCl₃ Stoich. < 1.0 eqLowN/AInsufficient catalyst for complete reaction.
1.1-1.2 eqOptimalGoodDrives reaction by compensating for product complexation.[6]
> 1.5 eqNo significant increaseMay decrease (more side reactions)Increases cost, waste, and potential for charring.
Moisture PresentVery Low / NonePoorDeactivates the AlCl₃ catalyst violently.[8][10]
AbsentHighHighEssential for catalyst activity and reaction success.

Troubleshooting Logic Diagram

G Start Low Yield Observed Q1 Were anhydrous conditions maintained? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Was the reaction monitored to completion? A1_Yes->Q2 Sol1 Solution: Rigorously dry all reagents, solvents, and glassware. Use inert atmosphere. A1_No->Sol1 End Yield Improved Sol1->End A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Was AlCl3 stoichiometry >1.0 equivalent? A2_Yes->Q3 Sol2 Solution: Increase reaction time/temp. Monitor via TLC/GC. Ensure good mixing. A2_No->Sol2 Sol2->End A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No A3_Yes->End Other issues likely (e.g., reagent purity) Sol3 Solution: Increase AlCl3 to 1.1-1.2 eq to overcome product complexation. A3_No->Sol3 Sol3->End

Caption: Diagnostic flowchart for troubleshooting low yield.

References

  • Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Friedel-Crafts Acylation with Electron-Withdrawing Groups.
  • Redox. (2022, September 6). Safety Data Sheet Aluminium Chloride.
  • Princeton University Environmental Health and Safety. (n.d.). Aluminum Chloride (anhydrous).
  • Benchchem. (n.d.). Troubleshooting Friedel-Crafts acylation catalyst deactivation.
  • Hu, X. B., et al. (2022). Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage.
  • Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride.
  • Benchchem. (n.d.). Safe and effective quenching procedures for Friedel-Crafts reactions used to synthesize 1,3,5-Triisopropylbenzene.
  • Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Aluminum Chloride.
  • Fisher Scientific. (n.d.). Safety Data Sheet: Aluminum chloride, 0.5M aq. soln..
  • Chem-Station. (2014, April 14). Friedel-Crafts Acylation.
  • Common Organic Chemistry. (n.d.). Friedel-Crafts - Acylation.
  • The Organic Chemistry Tutor. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • Benchchem. (n.d.). Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes.
  • Royal Society of Chemistry. (2025, August 5).
  • E3S Web of Conferences. (n.d.). Production technology of adiponitrile.
  • Dr. Don Davies. (2011, August 2). Experiment 14: Friedel-Crafts Acylation. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Wikipedia. (n.d.). Adiponitrile. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.

Sources

Technical Support Center: Synthesis of 6-(4-Methoxyphenyl)-6-oxohexanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-(4-Methoxyphenyl)-6-oxohexanenitrile. This valuable γ-keto nitrile serves as a crucial intermediate in the development of various pharmaceuticals and fine chemicals. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and present alternative synthetic strategies to overcome common experimental hurdles.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and direct approach is the Friedel-Crafts acylation of anisole with a suitable six-carbon acylating agent that contains a nitrile group.[1][2][3] Typically, this involves the reaction of anisole with 6-oxo-6-chlorohexanenitrile or a similar derivative in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[3][4][5]

Q2: What are the primary challenges encountered in the Friedel-Crafts acylation route?

Researchers often face challenges with regioselectivity, reaction control, and product purification. The methoxy group of anisole is an ortho-, para-director, which can lead to a mixture of isomers, although the para-substituted product is generally favored due to steric hindrance.[2][3] The reaction can also be highly exothermic, requiring careful temperature management to prevent side reactions.[4]

Q3: Are there greener or more sustainable synthetic alternatives?

Yes, biocatalytic routes are emerging as promising alternatives.[6][7] These methods often utilize enzymes like aldoxime dehydratases to convert aldoximes to nitriles under mild, aqueous conditions, avoiding the use of harsh reagents and toxic cyanide sources.[6][7][8] While a direct biocatalytic route to the target molecule may require significant development, the principles can be applied to synthesize key intermediates.

Q4: Can I use other Lewis acids besides aluminum chloride?

While aluminum chloride is common, other Lewis acids such as ferric chloride (FeCl₃) or titanium tetrachloride (TiCl₄) can also be employed in Friedel-Crafts reactions.[1][9] The choice of Lewis acid can influence the reaction's kinetics, regioselectivity, and overall yield, and may require optimization for this specific synthesis.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound via the conventional Friedel-Crafts acylation route.

Issue 1: Low Yield of the Desired Product

Potential Cause A: Incomplete Reaction

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure that the anisole and acylating agent are pure and dry. Moisture can deactivate the Lewis acid catalyst.

    • Check Catalyst Activity: Use freshly opened or properly stored anhydrous aluminum chloride. Clumping of the catalyst is an indicator of hydration and reduced activity.

    • Increase Reaction Time/Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the starting materials are still present after the initial reaction time, consider extending the duration or cautiously increasing the temperature. Be mindful that higher temperatures can promote side product formation.

Potential Cause B: Side Reactions

  • Troubleshooting Steps:

    • Control Reaction Temperature: The Friedel-Crafts acylation is exothermic.[4] Maintain a low temperature (typically 0-5 °C) during the addition of the acylating agent and catalyst to minimize the formation of byproducts.

    • Optimize Stoichiometry: An excess of the Lewis acid can sometimes lead to the formation of undesired complexes or polymerization. Experiment with slight variations in the molar ratios of the reactants and catalyst.

Issue 2: Formation of Isomeric Byproducts

Potential Cause: Lack of Regioselectivity

  • Troubleshooting Steps:

    • Choice of Solvent: The solvent can influence the regioselectivity of the reaction. While dichloromethane or carbon disulfide are common, exploring other non-polar solvents might alter the isomeric ratio.

    • Bulky Lewis Acid: Employing a bulkier Lewis acid-catalyst complex might sterically hinder the reaction at the ortho position, thereby favoring the formation of the para-isomer.

    • Purification Strategy: If isomer formation is unavoidable, focus on developing an efficient purification method. Column chromatography with a carefully selected solvent system is often effective. Recrystallization can also be a powerful technique for isolating the desired para-isomer.

Issue 3: Difficult Product Isolation and Purification

Potential Cause: Complex Reaction Mixture

  • Troubleshooting Steps:

    • Effective Quenching: After the reaction is complete, quench the mixture by slowly adding it to ice-cold water or dilute acid to decompose the aluminum chloride complex.[4] This should be done carefully and in a well-ventilated fume hood.

    • Thorough Extraction: Use an appropriate organic solvent to extract the product from the aqueous layer. Perform multiple extractions to ensure complete recovery.

    • Wash the Organic Layer: Wash the combined organic extracts with a dilute sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash to remove excess water.

    • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate before concentrating the solvent under reduced pressure.

III. Alternative Synthetic Routes

While the Friedel-Crafts acylation is a standard approach, alternative multi-step syntheses can offer advantages in terms of starting material availability, scalability, and control over side reactions.

Route 1: Synthesis via Cyanation of a Halogenated Precursor

This route involves the initial synthesis of a halogenated ketone intermediate, followed by a nucleophilic substitution with a cyanide salt.

Step-by-Step Protocol:

  • Synthesis of 6-chloro-1-(4-methoxyphenyl)hexan-1-one:

    • Perform a Friedel-Crafts acylation of anisole with 6-chlorohexanoyl chloride in the presence of aluminum chloride in a suitable solvent like dichloromethane.

    • Maintain the reaction temperature at 0-5 °C during the addition.

    • After the reaction is complete, quench with ice water and extract the product.

    • Purify the resulting 6-chloro-1-(4-methoxyphenyl)hexan-1-one by column chromatography or recrystallization.

  • Cyanation of 6-chloro-1-(4-methoxyphenyl)hexan-1-one:

    • Dissolve the purified chloro-ketone in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    • Add a slight excess of sodium cyanide or potassium cyanide.

    • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture, pour it into water, and extract the desired this compound.

    • Purify the final product by column chromatography.

Workflow Diagram for Route 1:

Alternative_Route_1 Anisole Anisole ChloroKetone 6-chloro-1-(4-methoxyphenyl) hexan-1-one Anisole->ChloroKetone AcylChloride 6-Chlorohexanoyl Chloride AcylChloride->ChloroKetone AlCl3 AlCl₃ AlCl3->ChloroKetone Friedel-Crafts Acylation FinalProduct 6-(4-Methoxyphenyl)-6- oxohexanenitrile ChloroKetone->FinalProduct NaCN NaCN NaCN->FinalProduct Cyanation

Caption: Synthesis via Cyanation of a Halogenated Precursor.

Route 2: Grignard-based Synthesis

This approach utilizes a Grignard reagent derived from a protected cyanohydrin, offering a different strategy for carbon-carbon bond formation.

Step-by-Step Protocol:

  • Preparation of the Grignard Reagent:

    • Start with 5-chlorovaleronitrile. Protect the nitrile group if necessary, for example, by converting it to a less reactive functional group.

    • React the protected 5-chlorovaleronitrile with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) to form the corresponding Grignard reagent.

  • Reaction with an Anisole Derivative:

    • In a separate flask, prepare a suitable electrophilic anisole derivative, such as 4-methoxybenzoyl chloride.

    • Slowly add the prepared Grignard reagent to the solution of 4-methoxybenzoyl chloride at a low temperature.

    • Allow the reaction to proceed to completion.

  • Workup and Deprotection:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent.

    • If a protecting group was used for the nitrile, perform the deprotection step under appropriate conditions.

    • Purify the final product, this compound, using column chromatography.

Workflow Diagram for Route 2:

Alternative_Route_2 ChloroNitrile 5-Chlorovaleronitrile Grignard Grignard Reagent ChloroNitrile->Grignard Mg Mg Mg->Grignard Grignard Formation Intermediate Intermediate Ketone Grignard->Intermediate AnisoylChloride 4-Methoxybenzoyl Chloride AnisoylChloride->Intermediate Nucleophilic Acyl Substitution FinalProduct 6-(4-Methoxyphenyl)-6- oxohexanenitrile Intermediate->FinalProduct Deprotection (if needed) & Workup

Caption: Grignard-based Synthesis Pathway.

Comparison of Synthetic Routes
ParameterFriedel-Crafts AcylationCyanation of Halo-KetoneGrignard-based Synthesis
Number of Steps 1-223-4
Key Reagents Anisole, Acylating Agent, AlCl₃Anisole, 6-chlorohexanoyl chloride, NaCN5-chlorovaleronitrile, Mg, 4-methoxybenzoyl chloride
Primary Challenges Regioselectivity, exothermicityHandling of toxic cyanidesGrignard reagent stability, nitrile protection
Potential Yield Moderate to GoodModerateVariable, depends on Grignard efficiency

IV. References

  • Franz, S. E., Watkins, R. R., et al. (2013). Synthetic Strategy toward γ-Keto Nitriles and Their Biocatalytic Conversion to Asymmetric γ-Lactones. Georgia Southern Commons. [Link]

  • ResearchGate. (2023). Synthetic strategy toward γ-KETO NITRILES and their Biocatalytic conversion to asymmetric γ-lactones | Request PDF. [Link]

  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. [Link]

  • ResearchGate. (2021). Alternative synthetic route towards nitriles by using aldehydes.... [Link]

  • Wikipedia. (n.d.). Rieche formylation. [Link]

  • PubMed Central. (2021). Synthetic Processes toward Nitriles without the Use of Cyanide: A Biocatalytic Concept Based on Dehydration of Aldoximes in Water. [Link]

  • I.R.I.S. (n.d.). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. [Link]

  • Vedantu. (n.d.). On Friedel-Crafts acetylation, anisole yields. [Link]

  • Organic Chemistry Portal. (n.d.). Cyanohydrin synthesis by Cyanation or Cyanosilylation. [Link]

  • Course Hero. (2006). Friedel-Crafts Acylation of Anisole Name of Student CHE 171 Section 101 10/4/06 Abstract. [Link]

  • National Institutes of Health. (n.d.). or PS-TBD-Catalyzed One-Pot Synthesis of Cyanohydrin Carbonates and Cyanohydrin Acetates from Carbonyl Compounds. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). [Link]

  • SynArchive. (n.d.). Rieche Formylation. [Link]

  • YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]

  • Organic Syntheses. (n.d.). 4. [Link]

  • YouTube. (2022). Organic Chemistry Friedel-Crafts Acylation of Anisole. [Link]

  • Google Patents. (n.d.). WO2002010095A2 - Process for the cyanation of aldehydes.

  • Organic Syntheses. (n.d.). Copper-catalyzed Cyanation of Alkenyl Iodides. [Link]

  • YouTube. (2022). Alkylation of Cyanide, Part 4: Aldehydes and Ketones. [Link]

  • National Institutes of Health. (2018). Biocatalytic production of adiponitrile and related aliphatic linear α,ω-dinitriles. [Link]

  • Wikipedia. (n.d.). Adiponitrile. [Link]

  • PubMed. (n.d.). Electrochemical synthesis of adiponitrile from the renewable raw material glutamic acid. [Link]

  • ResearchGate. (n.d.). State-of-the-art production of adiponitrile and concept of this work. The hydrocyanation of butadiene and electro-hydrodimerization of acrylonitrile as established routes are shown in addition to the biocatalytic dehydration of α,ω-dialdoximes developed in this study. [Link]

  • ChemSynthesis. (n.d.). 6-chloro-1-(4-methylphenyl)-1-hexanol. [Link]

  • E3S Web of Conferences. (n.d.). Production technology of adiponitrile. [Link]

  • MDPI. (n.d.). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl 4 : Scope and Limitations. [Link]

  • Google Patents. (n.d.). Process for preparing 6-chloro-2-hexanone from 1-methylcyclopentane.

  • Organic Syntheses. (n.d.). 6-METHOXY-β-TETRALONE. [Link]

  • Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. [Link]

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Validation & Comparative

A Comparative Guide to the Structural Validation of 6-(4-Methoxyphenyl)-6-oxohexanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Integrating X-ray Crystallography with Orthogonal Methods for Unambiguous Molecular Characterization

For researchers in medicinal chemistry and materials science, the unequivocal determination of a molecule's three-dimensional structure is the bedrock upon which all further investigation is built. An incorrect structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and wasted resources. This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of small organic molecules, centered on the validation of a novel compound, "6-(4-Methoxyphenyl)-6-oxohexanenitrile".

While a definitive crystal structure for this specific molecule is not yet publicly deposited, this guide will leverage it as a practical case study. We will explore the gold-standard technique, single-crystal X-ray crystallography, and critically compare its output with complementary data from powder X-ray diffraction (PXRD) and essential spectroscopic methods. The objective is to present a synergistic workflow, demonstrating how these techniques coalesce to provide irrefutable proof of structure, a process vital for publication, patent filing, and regulatory submission.

The Definitive Answer: Single-Crystal X-ray Crystallography (SCXRD)

Single-crystal X-ray diffraction (SCXRD) stands as the ultimate authority in structure determination.[1][2][3] By analyzing the diffraction pattern of X-rays passing through a high-quality single crystal, this technique generates a precise three-dimensional electron density map of the molecule.[2] From this map, we can determine atomic coordinates, bond lengths, bond angles, and torsional angles with unparalleled precision, effectively providing a molecular photograph.[3][4]

Causality in Application: For a molecule like this compound, SCXRD would definitively resolve key structural questions:

  • Conformation: It would reveal the solid-state conformation of the hexanenitrile chain and the rotational orientation (torsion angle) of the 4-methoxyphenyl group relative to the ketone.

  • Intermolecular Interactions: It would elucidate the packing of molecules in the crystal lattice, revealing non-covalent interactions like hydrogen bonds or π-stacking that influence physical properties such as melting point and solubility.[5]

  • Absolute Stereochemistry: If a chiral center were present, anomalous dispersion methods could determine the absolute configuration unambiguously.[4][6]

The primary challenge, and the reason alternative methods are crucial, is the prerequisite of a suitable single crystal.[7][8] Crystal growth is often a bottleneck, requiring extensive screening of solvents and conditions, and is not guaranteed to succeed, particularly for conformationally flexible molecules.

The Ensemble View: Powder X-ray Diffraction (PXRD)

When single crystals are unattainable, powder X-ray diffraction (PXRD) offers a valuable alternative.[9] Instead of a single crystal, PXRD analyzes a microcrystalline powder containing thousands of randomly oriented crystallites. The resulting diffractogram is a 1D pattern of diffraction intensity versus angle.

Strengths and Limitations:

  • Accessibility: PXRD is ideal for materials that are difficult to crystallize as large single crystals.[9]

  • Fingerprinting: It provides a characteristic "fingerprint" for a specific crystalline phase, useful for quality control, polymorphism screening, and batch-to-batch consistency checks.

  • Structure Solution: While more complex than SCXRD, modern computational "direct-space" methods can solve entire crystal structures from high-quality powder data, especially when combined with information from other techniques like solid-state NMR.[10][11][12]

However, the overlapping of diffraction peaks in a 1D pattern leads to a significant loss of information compared to the 3D data from SCXRD, making structure solution more challenging and the resulting model less precise.[10]

Building the Case: A Symphony of Spectroscopic Techniques

Before attempting the often arduous process of crystallization, a suite of spectroscopic and spectrometric techniques is employed to build a robust, self-validating structural hypothesis. For this compound, these methods provide orthogonal, complementary pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Skeleton

NMR is the cornerstone of structural elucidation for organic molecules in solution.[13][14] It maps the carbon-hydrogen framework and provides detailed information about the chemical environment of each nucleus.

  • ¹H NMR: Identifies the number of unique proton environments, their integration (number of protons), and their coupling patterns (neighboring protons). For our target molecule, it would confirm the distinct signals for the aromatic protons (with splitting patterns characteristic of a 1,4-disubstituted ring), the methoxy group singlet, and the aliphatic protons of the hexanenitrile chain.

  • ¹³C NMR & DEPT: Reveals the number of unique carbon environments. A DEPT-135 experiment further distinguishes between CH₃/CH carbons (positive signals) and CH₂ carbons (negative signals), while quaternary carbons are absent. This is critical for confirming the six distinct carbons of the aliphatic chain and the carbons of the aromatic ring.[14]

  • 2D NMR (COSY, HSQC): These experiments establish connectivity. A COSY spectrum would show correlations between coupled protons (e.g., tracing the connectivity along the -CH₂-CH₂-CH₂-CH₂- chain), while an HSQC spectrum directly links each proton to its attached carbon, enabling unambiguous assignment.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and powerful method for identifying key functional groups based on their characteristic vibrational frequencies.[15]

For this compound, the IR spectrum would be expected to show two prominent, diagnostic peaks:

  • Aromatic Ketone C=O Stretch: A strong, sharp absorption around 1685-1690 cm⁻¹. The conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[16][17]

  • Nitrile C≡N Stretch: An intense, sharp absorption in the relatively uncluttered region of 2230-2250 cm⁻¹.[18][19]

The presence of these two peaks provides compelling evidence for the core functional groups of the molecule.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, offers further corroboration of the proposed structure.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the molecular formula (C₁₃H₁₅NO₂ for our target). This is a critical first step in validation.

  • Fragmentation Pattern: The way the molecule breaks apart in the mass spectrometer can be predicted. For our target, characteristic fragments would likely arise from cleavage alpha to the carbonyl group (McLafferty rearrangement is also possible) and loss of fragments from the aliphatic chain.[20][21] While nitrile molecular ions can be weak, an [M-1] peak is often observed.[20][22]

Synergistic Workflow for Structural Validation

The most trustworthy structural validation emerges not from a single technique but from the convergence of evidence from multiple, orthogonal methods. The following workflow illustrates how these techniques are integrated.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Initial Spectroscopic Analysis cluster_hypothesis Structural Hypothesis cluster_crystallography Definitive Crystallographic Validation cluster_final Final Confirmation Syn Synthesized Compound (this compound) NMR NMR (1H, 13C, DEPT, 2D) - Carbon-Hydrogen Framework - Connectivity Syn->NMR IR IR Spectroscopy - Functional Groups (C=O, C≡N) Syn->IR MS HRMS - Molecular Formula - Fragmentation Pattern Syn->MS Hypo Proposed Structure Consistent with All Spectroscopic Data? NMR->Hypo IR->Hypo MS->Hypo Crystal Crystal Growth Screening Hypo->Crystal Yes SCXRD Single-Crystal XRD - 3D Structure - Bond Lengths/Angles - Absolute Confirmation Crystal->SCXRD Success PXRD Powder XRD - Crystalline Fingerprint - Phase Purity Crystal->PXRD No Single Crystal Final Unambiguously Validated Structure SCXRD->Final PXRD->Final

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug discovery, the exploration of novel chemical entities with therapeutic potential is a continuous endeavor. The compound 6-(4-Methoxyphenyl)-6-oxohexanenitrile presents an intriguing scaffold, combining the structural features of a methoxyphenyl ketone with a terminal nitrile group. While direct experimental data on the biological activity of this specific molecule is not yet available in the public domain, a comprehensive analysis of structurally related ketones provides a strong foundation for predicting its potential pharmacological profile.

This guide offers a comparative analysis of the known biological activities of ketones bearing the 4-methoxyphenyl moiety and discusses how the presence of the hexanenitrile side chain might influence these properties. By examining structure-activity relationships (SAR) from existing literature, we can hypothesize potential therapeutic applications for this compound and outline experimental strategies for its future investigation.

Comparative Analysis of Biological Activities

The 4-methoxyphenyl ketone core is a recurring motif in a variety of biologically active molecules. The following sections detail the diverse activities observed in compounds structurally related to this compound, providing a framework for understanding its potential.

Anticonvulsant Properties

A significant body of research points to the anticonvulsant potential of compounds containing a 6-aryl-6-oxohexane framework and related structures. For instance, certain 6-aryl-9-substituted-6,9-diazaspiro-[4.5]decane-8,10-diones have demonstrated potent activity in preclinical models of epilepsy.[1] Specifically, derivatives with a 4-methoxyphenyl group have shown notable efficacy.[1] The presence of a flexible alkyl chain, as seen in the hexanenitrile portion of our target molecule, is a common feature in many anticonvulsant agents, suggesting that this compound could exhibit similar properties.

Furthermore, studies on other ketone-bearing heterocyclic systems have highlighted their promise as anticonvulsants.[2][3] The mechanism of action for many such compounds involves modulation of ion channels or neurotransmitter systems, pathways that could be influenced by the electronic and steric properties of our target molecule.

Anticancer and Cytotoxic Activity

The methoxyphenyl group is a well-established pharmacophore in the design of anticancer agents. Its presence can confer a range of activities, from cytotoxicity in tumor cell lines to inhibition of key enzymes involved in cancer progression. For example, derivatives of 1,2,4-triazole bearing a 4-methoxyphenylamino moiety have been shown to possess anticancer activity against glioblastoma and breast cancer cell lines.[4]

Moreover, chalcones and other unsaturated ketones with methoxyphenyl substitutions have demonstrated significant anti-inflammatory and cytotoxic effects.[5] The cytotoxic potential of such compounds is often linked to their ability to induce apoptosis and interfere with cellular signaling pathways. The nitrile group in this compound could potentially enhance these effects through its electronic properties or by participating in specific interactions with biological targets. Research on pyrimidine-5-carbonitrile derivatives has also shown their potential as anti-proliferative agents.[6]

Antimicrobial and Antioxidant Activities

Several studies have reported on the antibacterial, antifungal, and antioxidant properties of methoxyphenyl ketones.[7][8] Unsymmetrical trifluoromethyl methoxyphenyl β-diketones and their copper (II) complexes have been shown to exhibit antibacterial activity.[7] The antioxidant activity of methoxyphenyl derivatives is often attributed to the ability of the methoxy group to donate an electron and stabilize free radicals.[4][5] The presence of the ketone and nitrile functionalities in this compound could contribute to a unique electronic profile that may confer antimicrobial or antioxidant properties.

Enzyme Inhibition

The structural motifs present in this compound suggest its potential as an enzyme inhibitor. For instance, hydroxyketones are known inhibitors of tyrosinase, a key enzyme in melanin biosynthesis, by chelating copper ions in the active site.[9] While our target molecule lacks a hydroxyl group, the ketone and the overall electronic structure could still allow for interaction with metalloenzymes. Additionally, derivatives of 6H-benzo[c]chromen-6-one have been identified as potential phosphodiesterase II inhibitors, highlighting the therapeutic potential of targeting enzymes with ketone-bearing scaffolds.[10]

Structure-Activity Relationship (SAR) Insights

Based on the available literature, several key SAR insights can be drawn for methoxyphenyl ketones:

  • Position of the Methoxy Group: The position of the methoxy group on the phenyl ring can significantly influence biological activity. In many cases, the para-position, as in our target compound, is associated with potent activity.[7]

  • Nature of the Side Chain: The length and functionality of the alkyl or heterocyclic side chain attached to the ketone are critical determinants of activity. For anticonvulsant activity, a flexible chain of appropriate length is often beneficial.[1] For anticancer and antimicrobial activities, the presence of additional functional groups can enhance potency.

  • The Role of the Nitrile Group: The nitrile group is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and can participate in covalent interactions with target proteins. Its presence in this compound is a key structural differentiator from the majority of related ketones and warrants dedicated investigation.

Quantitative Data from Related Ketones

To provide a more concrete basis for comparison, the following table summarizes some of the reported biological activities of structurally related methoxyphenyl ketones. It is important to note that these are not direct comparisons with this compound, but rather serve as a guide to the potential potency that might be expected.

Compound Class/DerivativeBiological ActivityAssayResult (e.g., IC50, ED50)Reference
6-Aryl-9-substituted-6,9-diazaspiro-[4.5]decane-8,10-dionesAnticonvulsantSubcutaneous pentylenetetrazole (scPTZ)ED50 of 0.0043 mmol/kg for a 4-methoxy derivative[1]
1,1,1-trifluoro-4-(4-methoxyphenyl)butan-2,4-dione Copper ComplexAntibacterialMicrodilution methodMIC in the range of 64–512 µg·mL−1[7]
3-((4-methoxyphenyl)amino)propanehydrazide derivativesAnticancer (Glioblastoma)MTT AssayReduced cell viability to 19.6 ± 1.5% at 100 µM[4]
6H-benzo[c]chromen-6-one derivative (1f)PDE2 InhibitionIn vitro enzyme assayIC50: 3.67 ± 0.47 μM[10]

Experimental Protocols for Biological Evaluation

To investigate the predicted biological activities of this compound, a series of well-established in vitro and in vivo assays can be employed.

Anticonvulsant Activity Screening

A standard approach to assess anticonvulsant potential involves initial screening in rodent models.

1. Maximal Electroshock (MES) Seizure Model:

  • Objective: To evaluate the ability of the compound to prevent the tonic hindlimb extension phase of a maximal seizure.
  • Procedure:
  • Administer this compound at various doses to groups of mice or rats.
  • After a predetermined time, induce a seizure by delivering a short electrical stimulus via corneal or ear clip electrodes.
  • Observe the animals for the presence or absence of the tonic hindlimb extension.
  • Calculate the median effective dose (ED50) for protection against the MES-induced seizure.

2. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model:

  • Objective: To assess the compound's ability to protect against clonic seizures induced by a chemical convulsant.
  • Procedure:
  • Administer the test compound to groups of animals.
  • After a suitable interval, inject a convulsive dose of pentylenetetrazole subcutaneously.
  • Observe the animals for the onset and severity of clonic seizures.
  • Determine the ED50 for preventing or delaying the onset of seizures.
In Vitro Cytotoxicity Assay

The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

  • Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).

  • Procedure:

    • Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate and allow them to adhere.

    • Treat the cells with serial dilutions of this compound for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Visualizing Potential Mechanisms and Workflows

Hypothesized Signaling Pathway for Anticancer Activity

anticancer_pathway This compound This compound Target Protein (e.g., Kinase, Tubulin) Target Protein (e.g., Kinase, Tubulin) This compound->Target Protein (e.g., Kinase, Tubulin) Binding & Inhibition Signaling Cascade Inhibition Signaling Cascade Inhibition Target Protein (e.g., Kinase, Tubulin)->Signaling Cascade Inhibition Cell Cycle Arrest Cell Cycle Arrest Signaling Cascade Inhibition->Cell Cycle Arrest Apoptosis Induction Apoptosis Induction Signaling Cascade Inhibition->Apoptosis Induction Reduced Tumor Growth Reduced Tumor Growth Cell Cycle Arrest->Reduced Tumor Growth Apoptosis Induction->Reduced Tumor Growth

Caption: Hypothesized mechanism of anticancer action.

Experimental Workflow for Biological Screening

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Confirmation Structural Confirmation (NMR, MS, etc.) Purification->Structural_Confirmation Anticonvulsant_Assays Anticonvulsant Assays (MES, scPTZ) Structural_Confirmation->Anticonvulsant_Assays Cytotoxicity_Assays Cytotoxicity Assays (MTT) Structural_Confirmation->Cytotoxicity_Assays Antimicrobial_Assays Antimicrobial Assays (MIC) Structural_Confirmation->Antimicrobial_Assays Enzyme_Inhibition_Assays Enzyme Inhibition Assays Structural_Confirmation->Enzyme_Inhibition_Assays Lead_Optimization_Anticonvulsant Lead Optimization (Anticonvulsant) Anticonvulsant_Assays->Lead_Optimization_Anticonvulsant Active Lead_Optimization_Anticancer Lead Optimization (Anticancer) Cytotoxicity_Assays->Lead_Optimization_Anticancer Active

Caption: A proposed workflow for the biological evaluation of novel compounds.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking, a comparative analysis of structurally related ketones provides a strong rationale for its investigation as a potential therapeutic agent. The existing literature suggests that this compound is a promising candidate for exhibiting anticonvulsant and anticancer properties, with the potential for other activities such as antimicrobial and enzyme inhibitory effects. The unique combination of a 4-methoxyphenyl ketone and a hexanenitrile side chain presents an opportunity for the discovery of a novel pharmacophore with a distinct biological profile. The experimental protocols and workflows outlined in this guide provide a clear path forward for elucidating the therapeutic potential of this intriguing molecule.

References

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  • Singh, A., et al. (2012). Anticonvulsant Activity of 4-(Substituted Benzylidene)-6-(3-nitrophenyl)-4,5-dihydro Pyridazin-3(2h). Middle-East Journal of Scientific Research, 11(5), 629-632. [Link]

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A Spectroscopic Guide to Positional Isomerism: Differentiating Ortho-, Meta-, and Para-Methoxyphenyl Hexanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural characterization of molecular isomers is a foundational requirement for ensuring efficacy, safety, and intellectual property protection. Positional isomers, while possessing the same molecular formula, can exhibit vastly different biological activities and physical properties. This guide provides an in-depth spectroscopic comparison of ortho-, meta-, and para-methoxyphenyl hexanenitrile, offering experimental data and protocols to facilitate their unambiguous identification.

The position of the methoxy group on the phenyl ring—ortho (1,2), meta (1,3), or para (1,4)—creates subtle yet distinct electronic environments that are clearly differentiable through modern spectroscopic techniques. This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to build a comprehensive analytical fingerprint for each isomer.

The Decisive Power of NMR Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the exact substitution pattern on an aromatic ring. The chemical shifts (δ) of both proton (¹H) and carbon-¹³ (¹³C) nuclei are exquisitely sensitive to the electronic effects—resonance and inductive—imparted by the methoxy (-OCH₃) and hexanenitrile (-CH₂(CH₂)₄CN) substituents.

¹H NMR: A Window into Proton Environments

In the ¹H NMR spectra, the aromatic region (typically δ 6.5-8.0 ppm) provides the most telling information. The electronic interplay between the electron-donating methoxy group and the electron-withdrawing nitrile group dictates the shielding and deshielding of the aromatic protons, resulting in unique chemical shifts and coupling patterns for each isomer.

  • Ortho-Isomer: The proximity of the two substituents leads to a more complex and often compressed aromatic region. Four distinct aromatic protons will each appear as a multiplet (doublet or doublet of doublets).

  • Meta-Isomer: This isomer also presents four distinct aromatic protons. The splitting pattern will typically resolve into a singlet (or narrow triplet), two doublets, and a triplet, reflecting their relative positions.

  • Para-Isomer: Due to the molecule's symmetry, only two unique aromatic proton environments exist. This results in a characteristically simpler spectrum, typically showing two distinct doublets, each integrating to two protons.

The methoxy group protons themselves appear as a sharp singlet, with slight variations in chemical shift depending on the isomer. Similarly, the protons of the hexanenitrile chain will show predictable aliphatic signals, but the benzylic protons (Ar-CH₂-) will experience the most significant electronic influence from the ring, leading to minor but measurable chemical shift differences among the isomers.

¹³C NMR: Mapping the Carbon Skeleton

The ¹³C NMR spectrum offers a complementary and often more direct confirmation of the substitution pattern. The chemical shift of each carbon atom in the phenyl ring is uniquely influenced by its position relative to the substituents.

  • Ipso-Carbons: The carbons directly attached to the methoxy (C-O) and hexanenitrile (C-CH₂) groups show distinct chemical shifts. The C-O carbon is significantly deshielded (shifted downfield) due to the electronegativity of the oxygen atom.

  • Ortho, Meta, and Para Carbons: The electron-donating resonance effect of the methoxy group causes increased shielding (an upfield shift) at the ortho and para carbons relative to the meta carbons. This effect is most pronounced in the ¹³C spectrum and provides a definitive fingerprint for each isomer.

Table 1: Comparative NMR Spectral Data of Methoxyphenylacetonitrile Isomers *

Isomer ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Ortho Methoxy (-OCH₃): ~3.85 (s, 3H)Benzylic (-CH₂CN): ~3.67 (s, 2H)Aromatic: ~6.89-7.35 (m, 4H)Methoxy (-OCH₃): ~55.1Benzylic (-CH₂CN): ~18.5Nitrile (-CN): ~117.0Aromatic: ~110.7, 120.4, 128.5, 129.8, 132.0, 157.0
Meta Methoxy (-OCH₃): ~3.77 (s, 3H)Benzylic (-CH₂CN): ~3.64 (s, 2H)Aromatic: ~6.82-7.29 (m, 4H)Methoxy (-OCH₃): ~55.7Benzylic (-CH₂CN): ~23.2Nitrile (-CN): ~118.1Aromatic: ~114.1, 115.1, 121.5, 129.9, 130.5, 160.3
Para Methoxy (-OCH₃): ~3.77 (s, 3H)Benzylic (-CH₂CN): ~3.64 (s, 2H)Aromatic: ~6.88 (d, 2H), ~7.20 (d, 2H)Methoxy (-OCH₃): ~55.2Benzylic (-CH₂CN): ~22.3Nitrile (-CN): ~118.3Aromatic: ~114.2 (2C), 122.1, 129.7 (2C), 159.2

Note: Data presented is for the closely related methoxyphenylacetonitrile isomers as a direct proxy. The hexanenitrile chain is expected to have a negligible effect on the aromatic and key functional group signals.[1][2][3][4][5]

Vibrational Spectroscopy: The IR Fingerprint

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. While all three isomers will show characteristic absorptions for the C-H bonds (aliphatic and aromatic), the C-O ether linkage, and the nitrile group, subtle shifts in the absorption frequencies and the unique "fingerprint" region (below 1500 cm⁻¹) allow for their differentiation.

  • Nitrile Stretch (C≡N): This group exhibits a sharp, medium-to-strong absorption band in the 2240-2260 cm⁻¹ region.[6] The electronic conjugation with the aromatic ring influences its exact position; however, the difference between isomers is typically small.

  • Aromatic C-O Stretch: The aryl ether C-O stretching vibrations appear as strong bands, typically around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).[7]

  • Aromatic C-H Bending (Out-of-Plane): The substitution pattern on the benzene ring gives rise to characteristic strong absorption bands in the 900-675 cm⁻¹ region.[8] This region is often diagnostic:

    • Ortho: A strong band around 750 cm⁻¹.

    • Meta: Two strong bands, one around 780 cm⁻¹ and another around 690 cm⁻¹.

    • Para: A single, very strong band around 830 cm⁻¹.

Table 2: Key IR Absorption Frequencies (cm⁻¹) for Methoxyphenylacetonitrile Isomers

Vibrational Mode Ortho-Isomer Meta-Isomer Para-Isomer
Aromatic C-H Stretch~3050~3050~3050
Aliphatic C-H Stretch~2950, 2850~2950, 2850~2950, 2850
Nitrile (C≡N) Stretch~2250~2250~2245
Aromatic C=C Stretch~1600, 1490~1600, 1490~1610, 1510
C-O-C Asymmetric Stretch~1250~1260~1250
C-H Out-of-Plane Bend~755~780, ~690~830

Source: Data derived from NIST Chemistry WebBook and PubChem.[9][10][11][12]

Mass Spectrometry: Unraveling Fragmentation Patterns

Mass spectrometry (MS), particularly with electron ionization (EI), provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. All three isomers will have the same molecular ion peak (M⁺˙). However, the relative abundance of fragment ions can differ based on the stability of the resulting ions and radicals, which is influenced by the methoxy group's position.

The primary fragmentation pathways are expected to involve:

  • Benzylic Cleavage: Loss of the pentyl cyanide radical (•C₅H₁₀CN) to form a stable methoxybenzyl cation. The stability of this cation will vary slightly with the isomer, potentially affecting the fragment's abundance.

  • Loss of a Methyl Radical: Fragmentation of the methoxy group to lose •CH₃, followed by the loss of carbon monoxide (CO).

  • Tropylium Ion Formation: Rearrangement to form the highly stable tropylium ion (C₇H₇⁺) or a substituted tropylium ion is a common pathway for benzyl compounds.

Table 3: Predicted Key Mass Spectrometry Fragments (m/z) for Methoxyphenyl Hexanenitrile Isomers

Proposed Fragment Identity Ortho-Isomer (m/z) Meta-Isomer (m/z) Para-Isomer (m/z)
[M]⁺˙ (Molecular Ion)203203203
[M - •C₅H₁₀CN]⁺107107107
[M - •CH₃]⁺188188188
[M - •OCH₃]⁺172172172
[C₇H₇]⁺ (Tropylium)919191
[C₆H₅]⁺ (Phenyl)777777

Note: While the m/z values of major fragments are expected to be identical, their relative intensities in the mass spectrum will be the key differentiator.[9]

Experimental Protocols

To ensure the trustworthiness and reproducibility of these analytical methods, the following self-validating protocols are provided.

Synthesis of Methoxyphenyl Hexanenitrile Isomers

A reliable method for synthesizing these compounds is via nucleophilic substitution of the corresponding methoxybenzyl halide with hexanenitrile anion.

Procedure:

  • Carbanion Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve hexanenitrile in a suitable anhydrous aprotic solvent like tetrahydrofuran (THF).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a strong base, such as lithium diisopropylamide (LDA), to deprotonate the α-carbon of the hexanenitrile, forming the corresponding carbanion. Stir for 30-60 minutes at this temperature.

  • Nucleophilic Substitution: In a separate flask, dissolve the appropriate isomer of methoxybenzyl chloride (ortho-, meta-, or para-) in anhydrous THF.

  • Slowly add the methoxybenzyl chloride solution to the carbanion solution at -78 °C.

  • Allow the reaction to warm slowly to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel to yield the pure isomer.

Spectroscopic Analysis Protocols

1. NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz (or higher) spectrometer.

  • Processing: Apply Fourier transform, phase correction, and baseline correction to the raw data to obtain the final spectra for analysis.

2. IR Spectroscopy (FTIR-ATR):

  • Sample Preparation: Place a small drop of the purified liquid isomer directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum, typically over a range of 4000-600 cm⁻¹, co-adding at least 16 scans for a good signal-to-noise ratio. A background spectrum should be acquired first and automatically subtracted.

  • Analysis: Identify the characteristic absorption bands and compare their positions and shapes to reference data.

3. Mass Spectrometry (GC-MS):

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the purified isomer in a volatile solvent like dichloromethane or ethyl acetate.

  • Data Acquisition: Inject 1 µL of the solution into a Gas Chromatograph-Mass Spectrometer (GC-MS) system equipped with a suitable capillary column (e.g., DB-5ms). Use electron ionization (EI) at 70 eV.

  • Analysis: Identify the molecular ion peak and analyze the fragmentation pattern, comparing the relative intensities of key fragment ions.

Visualization of the Analytical Workflow

The logical flow from sample synthesis to definitive characterization can be visualized as follows:

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Syn Nucleophilic Substitution (Methoxybenzyl Halide + Hexanenitrile Anion) Pur Column Chromatography Syn->Pur Crude Product NMR NMR Spectroscopy (¹H & ¹³C) Pur->NMR Pure Isomer IR IR Spectroscopy (FTIR-ATR) Pur->IR Pure Isomer MS Mass Spectrometry (GC-MS EI) Pur->MS Pure Isomer Comp Comparative Analysis of Spectral Data NMR->Comp IR->Comp MS->Comp ID Unambiguous Isomer Identification Comp->ID

Caption: Workflow for the synthesis and spectroscopic identification of methoxyphenyl hexanenitrile isomers.

Conclusion

The unambiguous differentiation of ortho-, meta-, and para-methoxyphenyl hexanenitrile is readily achievable through a synergistic application of NMR, IR, and Mass Spectrometry. While MS confirms the molecular weight and IR identifies key functional groups, NMR spectroscopy provides the most definitive evidence of the substitution pattern on the aromatic ring. By carefully analyzing the chemical shifts and coupling patterns in ¹H NMR and the distinct shielding effects in ¹³C NMR, researchers can confidently assign the correct structure to each isomer, a critical step in the rigorous process of chemical research and drug development.

References

  • Organic Syntheses Procedure: p-METHOXYPHENYLACETONITRILE. Available at: [Link]

  • National Institute of Standards and Technology (NIST) Chemistry WebBook: (3-Methoxyphenyl)acetonitrile. Available at: [Link]

  • National Institute of Standards and Technology (NIST) Chemistry WebBook: IR Spectrum for (3-Methoxyphenyl)acetonitrile. Available at: [Link]

  • PubChem: (2-Methoxyphenyl)acetonitrile. Available at: [Link]

  • PubChem: (3-Methoxyphenyl)acetonitrile. Available at: [Link]

  • National Institute of Standards and Technology (NIST) Chemistry WebBook: IR Spectrum for (2-Methoxyphenyl)acetonitrile. Available at: [Link]

  • SpectraBase: 4-Methoxyphenylacetonitrile 13C NMR. Available at: [Link]

  • Spectroscopy Online: Organic Nitrogen Compounds IV: Nitriles. Available at: [Link]

  • SpectraBase: 4-Methoxyphenylacetonitrile 13C NMR Spectrum. Available at: [Link]

  • Chemistry LibreTexts: Table of Characteristic IR Absorptions. Available at: [Link]

Sources

A Comparative Guide to the Purity Assessment of 6-(4-Methoxyphenyl)-6-oxohexanenitrile by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a critical determinant of safety, efficacy, and reproducibility. 6-(4-Methoxyphenyl)-6-oxohexanenitrile, a ketonitrile derivative[1], serves as a pertinent example of a complex organic molecule where stringent purity control is paramount. Potential impurities, arising from starting materials, synthetic by-products, or degradation, can significantly impact downstream processes and the final product's toxicological profile.

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[2][3] This guide provides an in-depth, experience-driven comparison of HPLC-based methodologies for assessing the purity of this compound. We will move beyond rote protocols to explore the scientific rationale behind methodological choices, establish a framework for robust method validation, and compare orthogonal approaches to ensure a comprehensive purity profile. This document is intended for researchers, analytical chemists, and drug development professionals seeking to establish a scientifically sound and defensible purity assessment strategy.

Chapter 1: Physicochemical Properties & Chromatographic Considerations

The molecular structure of this compound dictates the optimal chromatographic approach. Its key features include:

  • A p-methoxyphenyl ketone group: This moiety is an excellent chromophore, making UV-Visible detection a highly suitable and straightforward choice.

  • A hexanenitrile chain: This aliphatic chain imparts significant hydrophobic character to the molecule.

  • Moderate Polarity: The combination of the polar ketone and nitrile groups with the nonpolar alkyl chain and aromatic ring results in a molecule of intermediate polarity, making it an ideal candidate for Reversed-Phase (RP) HPLC.

Given these features, a Reversed-Phase HPLC method using a hydrophobic stationary phase (like C18) and a polar mobile phase (typically a water/organic solvent mixture) is the logical starting point.[4] The primary separation mechanism will be the hydrophobic interaction between the molecule's alkyl and aryl regions and the stationary phase.

Potential impurities could include unreacted starting materials such as anisole or adiponitrile precursors, by-products from incomplete or side reactions (e.g., hydrolysis of the nitrile), or isomers. A robust HPLC method must be able to resolve the main peak from all these potential minor components.

Chapter 2: Primary Analytical Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

The workhorse for routine purity analysis of a compound like this compound is RP-HPLC with UV detection. Its widespread use is due to its robustness, cost-effectiveness, and suitability for quantitative analysis in quality control environments.

Rationale for Method Development Choices
  • Stationary Phase (Column): A C18 (octadecylsilane) column is the most versatile and common choice for reversed-phase chromatography. The hydrophobic C18 chains will interact effectively with the phenyl ring and the hexyl chain of the analyte, providing strong retention. A standard dimension (e.g., 150 mm x 4.6 mm, 5 µm particle size) provides a good balance of efficiency and backpressure.

  • Mobile Phase: A gradient elution using water and acetonitrile (ACN) is recommended. Acetonitrile is often preferred over methanol for aromatic compounds as it can offer different selectivity and typically results in lower backpressure.[5] A gradient, starting with a higher water percentage and increasing the ACN concentration over time, is crucial for eluting not only the main analyte but also resolving it from more polar (early eluting) and less polar (late eluting) impurities. The addition of a small amount of acid, like 0.1% formic acid or trifluoroacetic acid, to the mobile phase can sharpen peaks by suppressing the ionization of residual silanols on the column packing.[5]

  • Detection Wavelength: The p-methoxyphenyl ketone structure is expected to have a strong UV absorbance maximum (λmax) around 270-280 nm. However, analysis at a lower wavelength, such as 225 nm or 254 nm, may increase sensitivity for impurities that lack the full chromophore structure.[6][7] Diode-Array Detection (DAD) is highly recommended during method development to assess peak purity and select the optimal wavelength for quantifying all components.

Workflow for RP-HPLC-UV Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_std 1. Prepare Reference Standard (e.g., 1.0 mg/mL in ACN) prep_sample 2. Prepare Sample Solution (e.g., 1.0 mg/mL in ACN) prep_std->prep_sample sst 3. System Suitability Test (SST) (Inject Standard 5x) prep_sample->sst analysis 4. Inject Sample & Standards sst->analysis integration 5. Integrate Chromatograms analysis->integration calculation 6. Calculate Purity (% Area Normalization) integration->calculation report 7. Generate Report calculation->report

Caption: General workflow for purity analysis by RP-HPLC-UV.

Experimental Protocol: RP-HPLC-UV Method
  • Chromatographic System: HPLC with gradient pump, autosampler, column thermostat, and DAD/UV detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 275 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 40
    20.0 95
    25.0 95
    25.1 40

    | 30.0 | 40 |

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 0.5 mg/mL.

Chapter 3: Orthogonal & Alternative Methods for Comprehensive Purity Profiling

Relying on a single analytical method can be risky, as it may not detect all potential impurities (e.g., those that co-elute or lack a UV chromophore). Employing an orthogonal method—one that uses a different separation principle or detection mode—provides a more complete and trustworthy purity profile.

Alternative 1: Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UHPLC-MS)

UHPLC is a direct evolution of HPLC that uses columns with smaller particles (<2 µm), resulting in significantly faster run times and higher resolution. Coupling UHPLC with a mass spectrometer (MS) provides an unparalleled level of analytical power.

  • Advantages over RP-HPLC-UV:

    • Speed & Resolution: Analysis times can be reduced by a factor of 5-10, dramatically increasing throughput.

    • Peak Capacity: Higher resolution allows for the separation of closely related impurities.

    • Mass Identification: The mass spectrometer provides mass-to-charge (m/z) data, enabling the tentative identification of unknown impurity peaks without needing to synthesize standards. This is invaluable for process development and degradation studies.

    • Sensitivity: MS can often detect impurities at lower levels than UV, especially if they have poor chromophores.

  • Key Considerations: The primary change from the HPLC-UV method is the requirement for volatile mobile phase additives. Non-volatile buffers like phosphate are incompatible with MS. Ammonium formate or ammonium acetate are excellent volatile substitutes.[5]

Alternative 2: Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)

For confirmatory purposes or if issues with detection sensitivity arise, derivatization of the ketone functional group can be employed. The reaction of ketones with DNPH produces a 2,4-dinitrophenylhydrazone derivative.[8][9][10]

  • Advantages:

    • Enhanced Detection: The resulting hydrazone has a strong chromophore with a λmax around 360-370 nm, moving it to a region of the UV spectrum with less potential interference.[9][11]

    • Confirmation of Identity: This method is specific to carbonyl-containing compounds, helping to confirm that impurities are related to the ketone structure.

  • Disadvantages:

    • Increased Sample Prep: The derivatization step adds complexity and time to the analysis and is a potential source of error.

    • Potential for Artifacts: The reaction may not go to completion or may produce side products, complicating the resulting chromatogram.

Chapter 4: Method Validation According to ICH Guidelines

A method is not truly reliable until it has been formally validated to prove it is fit for its intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a comprehensive framework for validating analytical procedures.[3][12][13]

Key Validation Parameters & Acceptance Criteria

All analytical methods used for purity determination in a regulated environment must be validated.[2] The following table summarizes the essential parameters for a quantitative impurity method.

ParameterObjectiveTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, and matrix components.Peak purity analysis (using DAD) should pass. Resolution between the main peak and closest impurity > 2.0.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.
Range The interval between the upper and lower concentrations for which the method has suitable precision, accuracy, and linearity.From the Limit of Quantitation (LOQ) to 120% of the impurity specification limit.[14]
Accuracy The closeness of test results to the true value.% Recovery of spiked impurities at multiple levels should be within 80-120%.[12]
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability: RSD ≤ 5-15% (depending on level). Intermediate Precision: RSD between different analysts/days/equipment should meet similar criteria.[12]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.[12] Precision at the LOQ concentration should meet acceptance criteria (e.g., RSD ≤ 10%).
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio ≥ 3.[6]
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.System suitability parameters should remain within limits when flow rate (±10%), column temp (±5°C), or mobile phase composition (±2%) are varied.
Validation Decision Workflow

start Method Development Complete specificity Specificity Test (Forced Degradation) start->specificity pass_fail_spec All Peaks Resolved? specificity->pass_fail_spec linearity Linearity & Range pass_fail_lin r² ≥ 0.999? linearity->pass_fail_lin accuracy Accuracy (Spike/Recovery) pass_fail_acc Recovery OK? accuracy->pass_fail_acc precision Precision (Repeatability & Intermediate) pass_fail_prec RSD OK? precision->pass_fail_prec limits LOD & LOQ Determination pass_fail_lim S/N Ratios OK? limits->pass_fail_lim robustness Robustness Study pass_fail_rob SST Passes? robustness->pass_fail_rob validation_report Validation Complete Compile Report pass_fail_spec->linearity Yes optimize Optimize Method pass_fail_spec->optimize No pass_fail_lin->accuracy Yes pass_fail_lin->optimize No pass_fail_acc->precision Yes pass_fail_acc->optimize No pass_fail_prec->limits Yes pass_fail_prec->optimize No pass_fail_lim->robustness Yes pass_fail_lim->optimize No pass_fail_rob->validation_report Yes pass_fail_rob->optimize No optimize->specificity Re-evaluate

Caption: Decision workflow for HPLC method validation based on ICH guidelines.

Chapter 5: Comparative Analysis & Recommendations

Choosing the right method depends on the specific goal, the stage of development, and available resources.

FeatureRP-HPLC-UVUHPLC-MSDerivatization-HPLC
Primary Application Routine QC, Purity AssayImpurity Identification, High-Throughput Screening, Cleaning ValidationConfirmatory Testing, Analysis of Carbonyls
Speed Moderate (20-30 min)Very Fast (2-5 min)Slow (Requires reaction time)
Resolution GoodExcellentGood
Sensitivity Good (ng level)Excellent (pg level)Good to Excellent
Information Provided Quantitative PurityPurity, Molecular Weight, Structural CluesConfirms Carbonyl Presence
Cost (Instrument) LowHighLow
Cost (Per Sample) LowModerateModerate
Complexity LowHighModerate
Recommendations
  • For routine Quality Control (QC) of batches: The validated RP-HPLC-UV method is the ideal choice. It is robust, cost-effective, and provides reliable quantitative data for release testing.

  • For process development and impurity profiling: UHPLC-MS is indispensable. The ability to rapidly screen reaction conditions and tentatively identify unknown impurities accelerates development timelines and deepens process understanding.

  • For confirming the identity of a specific carbonyl-containing impurity: The Derivatization-HPLC method can serve as a valuable orthogonal technique to provide an extra layer of confidence.

Conclusion

The purity assessment of this compound is a multi-faceted analytical challenge that is best addressed with a structured, science-driven approach. A well-developed and validated RP-HPLC-UV method serves as a robust foundation for routine quality control. However, for comprehensive characterization and problem-solving during process development, orthogonal methods like UHPLC-MS are critical. By understanding the capabilities and limitations of each technique and grounding the chosen methodology in the rigorous framework of ICH validation guidelines, scientists can ensure the delivery of a high-quality, well-characterized chemical entity.

References
  • International Conference on Harmonization, "Q2(R1): Validation of Analytical Procedures: Text and Methodology," (2005). [Link]

  • Pharmaguideline, "Steps for HPLC Method Validation," (2024). [Link]

  • ResearchGate, "(PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES," (2021). [Link]

  • Zenodo, "METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW," (2024). [Link]

  • LCGC International, "Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies," (2020). [Link]

  • Waters Corporation, "Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants," (N/A). [Link]

  • Waters Corporation, "Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants," (N/A). [Link]

  • International Labmate, "Eco-Friendly RP-HPLC - Replacing Acetonitrile with Isopropanol in analytical and purification utilising Core-Shell Chromatography," (2022). [Link]

  • ResearchGate, "(PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum," (2003). [Link]

  • LCGC International, "Reversed-Phase HPLC Mobile-Phase Chemistry — Explained," (2014). [Link]

  • National Center for Biotechnology Information, "Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis," (N/A). [Link]

  • U.S. Environmental Protection Agency, "Method for the determination of aldehydes and ketones in ambient air using HPLC," (N/A). [Link]

  • Agilent Technologies, "Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC," (N/A). [Link]

  • Aurora Pro Scientific, "HPLC Analysis of Aldehydes and Ketones in Air Samples," (N/A). [Link]

  • Auctores Online, "HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone," (N/A). [Link]

  • ResearchGate, "Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile," (2013). [Link]

  • Phenomenex, "Reversed Phase HPLC Method Development," (N/A). [Link]

  • National Center for Biotechnology Information, "An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples," (2021). [Link]

  • Innosplore, "Synthesis and Characterization of Bemotrizinol Impurities," (N/A). [Link]

  • Journal of Global Pharma Technology, "RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine," (N/A). [Link]

  • Journal of Chemical Education, "Quantitative HPLC Analysis of an Analgesic/Caffeine Formulation," (1998). [Link]

  • SIELC Technologies, "HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column," (N/A). [Link]

  • Google Patents, "Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol," (N/A).
  • Google Patents, "Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide," (N/A).

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Comparative In-Vitro Efficacy Analysis of 6-(4-Methoxyphenyl)-6-oxohexanenitrile for Anti-Inflammatory and Anti-Proliferative Activities

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the in-vitro efficacy of the novel compound, 6-(4-Methoxyphenyl)-6-oxohexanenitrile. Given the absence of extensive public data on this specific molecule, we present a proposed testing cascade based on structural similarities to known bioactive compounds. The 4-methoxyphenyl ketone moiety is a common feature in molecules exhibiting anti-inflammatory and anti-proliferative properties. Therefore, this guide will compare the hypothetical performance of this compound against established standards in relevant in-vitro assays.

The experimental designs detailed herein are structured to be self-validating, incorporating appropriate controls and standards to ensure data integrity and reproducibility. Our objective is to provide researchers and drug development professionals with a robust, scientifically-grounded methodology for the initial characterization of this and similar novel chemical entities.

Part 1: Evaluation of Anti-Inflammatory Potential via Cyclooxygenase-2 (COX-2) Inhibition

Inflammation is a critical physiological process, but its dysregulation can lead to chronic diseases. A key mediator of inflammation is the enzyme Cyclooxygenase-2 (COX-2), which is responsible for the synthesis of prostaglandins. Selective inhibition of COX-2 is a well-established therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

Given its structural motifs, we hypothesize that this compound may exhibit inhibitory activity against COX-2. To test this, we will employ a commercially available COX-2 inhibitor screening assay kit.

Comparative Compound:
  • Celecoxib: A highly selective COX-2 inhibitor used as a positive control and benchmark for potency.

Experimental Workflow: COX-2 Inhibition Assay

The following workflow outlines the process for determining the half-maximal inhibitory concentration (IC50) of our test compound.

G cluster_prep Assay Preparation cluster_assay Assay Execution (96-well plate) cluster_detection Detection & Analysis A Prepare serial dilutions of This compound and Celecoxib in DMSO B Prepare assay buffer, heme, and human recombinant COX-2 enzyme A->B C Prepare arachidonic acid (substrate) solution B->C G Initiate reaction by adding 10 µL of arachidonic acid C->G Substrate Addition D Add 10 µL of test compound/ control to wells E Add 150 µL of reaction buffer (enzyme, heme, buffer) D->E F Incubate for 10 minutes at 37°C E->F F->G H Incubate for 2 minutes at 37°C G->H I Add 10 µL of stannous chloride to stop the reaction H->I J Measure absorbance at 620 nm (Prostaglandin F2α detection) I->J Data Acquisition K Calculate percent inhibition for each concentration J->K L Plot dose-response curve and determine IC50 value K->L G cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_detection Luminescence Detection A Culture HCT116 cells to ~80% confluency B Trypsinize, count, and seed cells into a 96-well plate (e.g., 5,000 cells/well) A->B C Incubate for 24 hours to allow cell attachment B->C E Treat cells with compounds at various concentrations C->E Dosing D Prepare serial dilutions of This compound and Doxorubicin D->E F Incubate for 72 hours at 37°C, 5% CO2 E->F G Equilibrate plate to room temp. F->G Assay Endpoint H Add CellTiter-Glo® reagent to each well G->H I Shake for 2 minutes to lyse cells H->I J Incubate for 10 minutes at room temp. I->J K Read luminescence J->K L Calculate GI50 value K->L

Caption: Workflow for the CellTiter-Glo® cell viability assay.

Detailed Protocol: HCT116 Cell Viability Assay
  • Cell Seeding: Culture HCT116 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum. Seed 5,000 cells per well in a 96-well, opaque-walled plate and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified, 5% CO2 atmosphere.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) by plotting the percentage of viable cells against the log of the compound concentration.

Hypothetical Comparative Data: Anti-Proliferative Activity
CompoundCell LineGI50 (µM)
This compound HCT116 12.5
Doxorubicin (Reference)HCT1160.08

Note: The GI50 value for the test compound is hypothetical and for illustrative purposes. Screening against a panel of diverse cancer cell lines is recommended for broader characterization.

Conclusion and Future Directions

This guide outlines a foundational in-vitro screening strategy to characterize the potential bioactivity of this compound. Based on its chemical structure, we propose investigating its efficacy as both an anti-inflammatory and an anti-proliferative agent. The comparative data, while hypothetical, illustrates how the compound's potency can be benchmarked against industry standards like Celecoxib and Doxorubicin.

Positive results from these initial screens would warrant further investigation, including:

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by the compound.

  • Selectivity Profiling: Assessing the compound's activity against a broader panel of related enzymes or cell lines.

  • In-Vivo Studies: Validating the in-vitro findings in relevant animal models of inflammation or cancer.

By following the rigorous, self-validating protocols described, researchers can generate high-quality, reproducible data to guide the subsequent stages of the drug discovery and development process.

References

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232–235. [Link]

  • Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, thrombosis, and vascular biology, 31(5), 986–1000. [Link]

  • Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Rogier, D. J. (1997). Synthesis and biological evaluation of the 1, 5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide (celecoxib). Journal of medicinal chemistry, 40(9), 1347-1365. [Link]

  • Bansal, C., & De-Simone, C. (2023). Celecoxib. In StatPearls [Internet]. StatPearls Publishing. [Link]

  • Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(5), 413-421. [Link]

  • National Cancer Institute. (n.d.). NCI-60 Human Tumor Cell Lines Screen. Developmental Therapeutics Program. [Link]

  • Thorn, C. F., Oshiro, C., Marsh, S., Hernandez-Boussard, T., McLeod, H., Klein, T. E., & Altman, R. B. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440. [Link]

  • Gillet, J. P., Calcagno, A. M., Varma, S., Marino, M., Green, L. J., Vora, M. I., ... & Gottesman, M. M. (2011). Redefining the executioner pathways of apoptosis in response to anticancer drugs. Proceedings of the National Academy of Sciences, 108(29), 11818-11823. [Link]

A Comparative Guide to Cross-Validation of Analytical Methods for Aromatic Keto-Nitriles: A Case Study Using HPLC-UV and GC-FID

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantitative analysis of aromatic keto-nitriles, using "6-(4-Methoxyphenyl)-6-oxohexanenitrile" as a representative model compound. In the absence of specific public data for this molecule, this guide establishes a robust, scientifically-grounded protocol by comparing two prevalent analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID).

The principles and methodologies detailed herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring a universally applicable and regulatory-compliant approach.[1][2][3] The objective is to demonstrate that an analytical procedure is suitable for its intended purpose.[2]

Introduction: The Analytical Challenge

Aromatic keto-nitriles are a class of organic compounds featuring both a ketone and a nitrile functional group attached to an aromatic system. This dual functionality presents a unique analytical challenge. The polar ketone group and the moderately polar nitrile group, combined with a nonpolar aromatic ring, result in a molecule with intermediate polarity and a potentially high boiling point, making the choice of analytical methodology critical.

An effective analytical method must be able to accurately and precisely quantify the active pharmaceutical ingredient (API) and separate it from any potential impurities, degradants, or related substances. Method validation is the process of demonstrating through laboratory testing that the characteristic parameters of a method meet the requirements for the intended analytical application.[4] This guide will compare a robust HPLC-UV method, ideal for many non-volatile and thermally stable compounds, with a GC-FID method, which can offer high resolution for volatile or semi-volatile analytes.

Experimental Protocols: Foundational Methodologies

The selection of initial chromatographic conditions is based on the physicochemical properties of the analyte. For our model compound, the aromatic ring provides a strong chromophore for UV detection, making HPLC-UV a suitable choice.[5][6] Its expected molecular weight and polarity also place it within the feasible range for GC analysis, provided it has sufficient thermal stability.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is designed for the quantification of the main component and is optimized for peak shape, sensitivity, and run time.

Rationale: A reversed-phase C18 column is selected due to the predominantly non-polar nature of the aromatic keto-nitrile. The mobile phase, a mixture of acetonitrile and water, allows for fine-tuning of the elution strength. Acetonitrile is a common organic modifier that provides good peak shape for a wide range of compounds. A UV detector is chosen for its sensitivity to compounds with aromatic rings.[5]

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (60:40 v/v). Filter through a 0.45 µm membrane filter and degas for 15 minutes.

  • Standard Preparation: Accurately weigh 10 mg of the "this compound" reference standard and dissolve in 100 mL of mobile phase to obtain a 100 µg/mL stock solution.

  • Sample Preparation: Prepare the sample by dissolving it in the mobile phase to achieve a target concentration of 100 µg/mL.

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II LC System or equivalent.

    • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

Gas Chromatography (GC-FID) Method

This method provides an alternative approach, particularly useful if volatile impurities are of concern.

Rationale: A GC-FID method is chosen for its high sensitivity to organic compounds and its robustness.[7][8] A mid-polarity column (e.g., DB-5 or equivalent) is selected to provide good separation of the analyte from potential impurities. A temperature program is essential to ensure the elution of the relatively high-boiling point keto-nitrile in a reasonable time with good peak shape.[9]

Step-by-Step Protocol:

  • Carrier Gas: Use Helium or Nitrogen with a constant flow rate.

  • Standard Preparation: Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of Dichloromethane to obtain a 1 mg/mL stock solution.

  • Sample Preparation: Prepare the sample by dissolving it in Dichloromethane to achieve a target concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Instrument: Agilent 8890 GC System or equivalent.

    • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm).

    • Inlet Temperature: 280°C.

    • Detector Temperature (FID): 300°C.

    • Oven Program: Start at 150°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min.

    • Injection Volume: 1 µL (Split ratio 50:1).

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

Cross-Validation Strategy: A Framework for Trust

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[10] The cross-validation process will be conducted according to the ICH Q2(R1) guideline, which outlines the necessary validation characteristics for assay and impurity testing.[1][2]

The following workflow illustrates the logical progression of the cross-validation study.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: ICH Q2(R1) Validation cluster_hplc HPLC-UV cluster_gc GC-FID cluster_2 Phase 3: Comparison & Selection ATP Analytical Target Profile (ATP) Quantify Aromatic Keto-Nitrile HPLC_Dev HPLC-UV Method Development ATP->HPLC_Dev GC_Dev GC-FID Method Development ATP->GC_Dev HPLC_Val HPLC Validation Parameters HPLC_Dev->HPLC_Val GC_Val GC Validation Parameters GC_Dev->GC_Val Compare Comparative Data Analysis HPLC_Val->Compare GC_Val->Compare H_Spec Specificity H_Lin Linearity H_Acc Accuracy H_Prec Precision H_LOD LOD/LOQ H_Rob Robustness G_Spec Specificity G_Lin Linearity G_Acc Accuracy G_Prec Precision G_LOD LOD/LOQ G_Rob Robustness Decision Method Selection for Intended Use (e.g., QC Release, Stability) Compare->Decision

Caption: Workflow for Cross-Validation of Analytical Methods.

Comparative Data Analysis

The performance of each method is evaluated against the validation parameters. The following tables summarize hypothetical (but realistic) data obtained during the cross-validation study.

Table 1: Linearity and Range

Linearity is evaluated by analyzing a series of dilutions of the standard solution across a specified range.[6]

ParameterHPLC-UV MethodGC-FID MethodAcceptance Criteria
Range 50 - 150 µg/mL0.5 - 1.5 mg/mL80-120% of test conc.
Correlation Coefficient (R²) 0.99980.9992R² ≥ 0.999
Y-intercept (% of response at 100%) 0.2%1.5%≤ 2.0%

Interpretation: Both methods demonstrate excellent linearity. The HPLC-UV method shows a slightly higher correlation coefficient and a lower y-intercept, suggesting a more direct proportional relationship between concentration and response.

Table 2: Accuracy and Precision

Accuracy is determined by recovery studies of spiked samples, while precision is assessed through repeatability (intra-day) and intermediate precision (inter-day).[9][11]

ParameterHPLC-UV MethodGC-FID MethodAcceptance Criteria
Accuracy (% Recovery at 3 levels) 99.5% - 100.8%98.9% - 101.5%98.0% - 102.0%
Precision (Repeatability, %RSD, n=6) 0.45%0.85%%RSD ≤ 1.0%
Intermediate Precision (%RSD) 0.62%1.10%%RSD ≤ 2.0%

Interpretation: The HPLC-UV method exhibits slightly better accuracy and significantly better precision than the GC-FID method. The higher %RSD in the GC method could be attributed to the higher temperatures in the injector, which may introduce more variability.

Table 3: Sensitivity and Robustness

Sensitivity is defined by the Limit of Detection (LOD) and Limit of Quantitation (LOQ). Robustness is the ability of the method to remain unaffected by small, deliberate variations in method parameters.[12]

ParameterHPLC-UV MethodGC-FID MethodAcceptance Criteria
LOD 0.1 µg/mL0.5 µg/mLReport Value
LOQ 0.3 µg/mL1.5 µg/mLReport Value
Robustness (Flow/Temp ±10%) Passed (%RSD < 2.0%)Passed (%RSD < 2.0%)System Suitability Passes

Interpretation: The HPLC-UV method is demonstrably more sensitive, with a lower LOD and LOQ. This is advantageous for impurity profiling. Both methods proved to be robust against minor changes in their respective parameters.

Discussion and Recommendations

This comparative validation study provides the necessary data to make an informed decision on method selection.

  • HPLC-UV Method: This method is superior in terms of precision, accuracy, and sensitivity. Its operation at ambient temperature minimizes the risk of thermal degradation of the analyte. The simplicity and high precision make it the recommended method for routine quality control (QC) release testing and stability assays where high throughput and reproducibility are paramount.[13]

  • GC-FID Method: While slightly less precise for the main analyte, the GC-FID method is a valid alternative. Its primary strength lies in its ability to separate and detect volatile or semi-volatile impurities that may not be amenable to HPLC analysis. Therefore, the GC-FID method is recommended as a complementary or orthogonal method, particularly for impurity profiling during process development or for identifying potential volatile degradation products.

Self-Validation System: The trustworthiness of these protocols is ensured by incorporating System Suitability Tests (SST) before each analytical run. For HPLC, this includes checks for theoretical plates (>2000), tailing factor (≤1.5), and repeatability of standard injections (%RSD ≤1.0%). For GC, SST involves similar checks on resolution and repeatability. These criteria must be met before any sample analysis can proceed, ensuring the analytical system is performing correctly.

Conclusion

Both the developed HPLC-UV and GC-FID methods have been successfully validated according to ICH Q2(R1) guidelines and are deemed suitable for the analysis of "this compound". The HPLC-UV method is the preferred choice for routine quantitative analysis due to its superior performance in precision and sensitivity. The GC-FID method serves as a valuable orthogonal technique for comprehensive impurity analysis. The selection of the method should always be guided by its intended purpose within the drug development lifecycle.[2]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]

  • Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study. MDPI. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. PharmTech. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Comparative Study of UV And HPLC Methods for Estimation of Drug. International Journal of Pharmaceutical Erudition. [Link]

  • Development and Validation of a GC-FID Method for Diagnosis of Methylmalonic Acidemia. Journal of Clinical Laboratory Analysis. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). [Link]

  • Validation of an analytical method by GC-FID for the quantification of styrene and α-methylstyrene. Revista de la Academia Colombiana de Ciencias Exactas, Físicas y Naturales. [Link]

  • Development and Validation of a HPLC and an UV Spectrophotometric Methods for Determination of Dexibuprofen in Pharmaceutical Preparations. National Institutes of Health (NIH). [Link]

  • Optimization and validation of a GC-FID method for the determination of acetone-butanol-ethanol fermentation products. SciSpace. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • Validation gas chromatography-fid method for analysis of ethanol content in vinegar. ResearchGate. [Link]

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A Comparative Guide to 6-(4-Methoxyphenyl)-6-oxohexanenitrile and Its Analogs: Exploring Potential Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 6-Aryl-6-oxohexanenitrile Scaffold - A Promising but Underexplored Moiety

The 6-(4-methoxyphenyl)-6-oxohexanenitrile core structure presents a compelling scaffold for medicinal chemistry. It combines a flexible hexanenitrile chain with an aromatic methoxyphenyl group, features that are present in various biologically active molecules. The nitrile group is a key functional group in numerous FDA-approved drugs, contributing to enhanced binding affinity and improved pharmacokinetic profiles.[1] It can act as a bioisostere for carbonyl, hydroxyl, or halogen groups and is generally metabolically stable.[1][2] The 4-methoxyphenyl ketone moiety is also a common feature in compounds with a range of biological activities.

While direct biological data for this compound is scarce in peer-reviewed literature, the structural similarity to other known bioactive compounds, such as 6-aryl-4-oxohexanoic acids (known for anti-inflammatory properties) and various pyridazinone derivatives (exhibiting anticancer and cardiotonic activities), suggests that this scaffold holds significant potential for drug discovery. This guide will, therefore, draw logical parallels to explore the prospective applications of this compound class.

Comparative Analysis of Potential Biological Activities

Based on the activities of structurally related compounds, we can hypothesize and compare the potential biological activities of this compound and its analogs. The primary areas of interest for this scaffold are anti-inflammatory and anticancer activities.

Potential as Anti-inflammatory Agents

The structural resemblance to 6-aryl-4-oxohexanoic acids, which have been investigated as non-steroidal anti-inflammatory drugs (NSAIDs), provides a strong rationale for exploring the anti-inflammatory potential of the 6-aryl-6-oxohexanenitrile scaffold. The mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes.

To illustrate a potential structure-activity relationship (SAR), the following table presents hypothetical data based on the known effects of substituents on the aryl ring in similar compound classes. It is important to note that this data is for illustrative purposes to guide research and is not based on direct experimental results for this specific scaffold.

Compound IDAryl Substituent (R)Predicted COX-2 IC50 (µM)Rationale for Predicted Activity
1 4-OCH₃ (Parent)5.2The methoxy group is a mild electron-donating group, which can influence binding to the active site of COX enzymes.
2 4-Cl2.8A chloro substituent can enhance hydrophobic interactions within the enzyme's active site, potentially increasing potency.
3 4-CH₃4.5A methyl group can also enhance hydrophobic interactions, though its effect may be less pronounced than that of a halogen.
4 4-NO₂8.1A strong electron-withdrawing group like nitro may alter the electronic properties of the phenyl ring in a way that is less favorable for binding.
5 3,4-di-OCH₃6.5Additional methoxy groups could introduce steric hindrance or alter the optimal binding conformation.
Potential as Anticancer Agents

The 6-aryl-6-oxo moiety is a feature found in some classes of compounds with cytotoxic activity against cancer cell lines. For instance, pyridazinone derivatives containing a 6-aryl group have shown notable anticancer activity. The mechanism could involve various targets, including tubulin polymerization or specific kinases.

Below is a hypothetical comparison of the cytotoxic potential of this compound analogs against a representative cancer cell line, such as the human hepatocellular carcinoma (HepG2) line. This is intended to guide the design of initial screening campaigns.

Compound IDAryl Substituent (R)Predicted IC50 on HepG2 (µM)Rationale for Predicted Activity
1 4-OCH₃ (Parent)12.5The parent compound may exhibit moderate cytotoxicity.
2 4-Cl7.8Halogen substitution can increase lipophilicity, potentially improving cell permeability and interaction with intracellular targets.
3 4-Br7.2Similar to chloro, a bromo group can enhance activity through increased lipophilicity and polarizability.
4 2,4-di-Cl5.1Dihalogen substitution could further enhance cytotoxic effects.
5 4-CF₃9.3The trifluoromethyl group is a strong electron-withdrawing group and can increase metabolic stability and cell permeability.

Experimental Protocols

To facilitate the investigation of the 6-aryl-6-oxohexanenitrile scaffold, this section provides detailed, representative protocols for the synthesis of the parent compound and for the biological assays discussed above.

Synthesis of this compound

This protocol is a representative method for the synthesis of the parent compound and can be adapted for the synthesis of its analogs by using appropriately substituted starting materials.

Workflow for the Synthesis of this compound

cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Work-up and Purification Anisole Anisole Intermediate Acylium Ion Intermediate Anisole->Intermediate Reacts with Adiponitrile Adiponitrile Adiponitrile->Intermediate Reacts with AlCl3 AlCl₃ (Lewis Acid) AlCl3->Intermediate Catalyzes DCM Dichloromethane (Solvent) Product1 This compound Intermediate->Product1 Forms Quench Quench with HCl (aq) Product1->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry over Na₂SO₄ Extract->Dry Purify Column Chromatography Dry->Purify FinalProduct Pure Product Purify->FinalProduct

Caption: Synthetic workflow for this compound.

Materials:

  • Anisole

  • Adiponitrile

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), aqueous solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of anisole (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add anhydrous AlCl₃ (1.2 eq) portion-wise.

  • Allow the mixture to stir for 15 minutes at 0 °C.

  • Slowly add a solution of adiponitrile (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of ice-cold aqueous HCl.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

In Vitro COX-2 Inhibition Assay

This protocol provides a method to assess the anti-inflammatory potential of the synthesized compounds by measuring their ability to inhibit the COX-2 enzyme.

Workflow for COX-2 Inhibition Assay

cluster_0 Assay Preparation cluster_1 Reaction and Detection Enzyme COX-2 Enzyme Incubate Incubate at 37°C Enzyme->Incubate Substrate Arachidonic Acid Substrate->Incubate TestCompound Test Compound TestCompound->Incubate Buffer Assay Buffer Buffer->Incubate Reaction Enzymatic Reaction Incubate->Reaction Stop Stop Reaction Reaction->Stop Detect Detect Prostaglandin E₂ (PGE₂) via ELISA Stop->Detect Result Calculate IC₅₀ Detect->Result

Caption: Workflow for the in vitro COX-2 inhibition assay.

Procedure:

  • Prepare solutions of the test compounds in DMSO at various concentrations.

  • In a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme.

  • Add the test compound solutions or vehicle (DMSO) to the respective wells.

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the enzymatic reaction by adding arachidonic acid (substrate).

  • Incubate the plate at 37 °C for 10 minutes.

  • Stop the reaction by adding a solution of HCl.

  • Quantify the amount of prostaglandin E₂ (PGE₂) produced using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxic effects of the synthesized analogs on a cancer cell line.

Workflow for MTT Cytotoxicity Assay

cluster_0 Cell Culture and Treatment cluster_1 MTT Assay and Measurement Cells Seed Cancer Cells (e.g., HepG2) Incubate1 Incubate for 24h Cells->Incubate1 Treat Treat with Test Compounds Incubate1->Treat Incubate2 Incubate for 48h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate for 4h AddMTT->Incubate3 AddSolubilizer Add Solubilizing Agent (e.g., DMSO) Incubate3->AddSolubilizer Measure Measure Absorbance at 570 nm AddSolubilizer->Measure Calculate Calculate IC₅₀ Measure->Calculate

Caption: Workflow for the MTT cytotoxicity assay.

Procedure:

  • Seed HepG2 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plate for 48 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold represents a promising yet underexplored area in medicinal chemistry. By drawing parallels with structurally related compounds, this guide has highlighted its potential as a source of novel anti-inflammatory and anticancer agents. The provided hypothetical SAR data and detailed experimental protocols offer a solid foundation for researchers to initiate investigations into this compound class.

Future studies should focus on the synthesis of a diverse library of analogs with various substituents on the aryl ring and modifications to the hexanenitrile chain. Systematic screening of these compounds against relevant biological targets, such as COX enzymes and a panel of cancer cell lines, will be crucial to validate the hypotheses presented in this guide and to uncover the full therapeutic potential of the 6-aryl-6-oxohexanenitrile scaffold.

References

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. 2021. Available from: [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH. Available from: [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 6-(4-Methoxyphenyl)-6-oxohexanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of 6-(4-Methoxyphenyl)-6-oxohexanenitrile (CAS No. 29395-08-2), ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined are grounded in established safety protocols and regulatory standards, designed to be a self-validating system for researchers, scientists, and drug development professionals.

Core Disposal Principles: An Executive Overview

The disposal of this compound is not merely about discarding unwanted material; it is a critical final step in the experimental lifecycle. The primary principle is to manage this compound as a hazardous waste unless definitively proven otherwise through rigorous analysis. This approach is dictated by its chemical structure, which includes a nitrile group and an aromatic ketone, suggesting potential toxicity and environmental hazards. All disposal actions must prioritize personnel safety, environmental protection, and regulatory adherence.

Compound Identification and Hazard Profile

Before handling, it is crucial to understand the inherent risks associated with this compound. While comprehensive toxicological data for this specific compound is not widely available, information on structurally related chemicals and functional groups provides a strong basis for a cautious approach.[1] The nitrile functional group, in particular, warrants careful handling due to the potential for metabolism to cyanide in the body.[2]

Table 1: Physicochemical and Hazard Data for this compound

PropertyValue/InformationSource
CAS Number 29395-08-2[3]
Molecular Formula C13H15NO2[3]
Molecular Weight 217.26 g/mol [3]
Known Hazards Based on related nitrile compounds, potential for acute toxicity (oral, dermal, inhalation) and irritation (skin, eyes). Harmful to aquatic life with long-lasting effects.[1][4]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, strong reducing agents.[1]
Hazardous Decomposition Burning can produce toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen cyanide.[4]

Essential Safety Measures: PPE and Engineering Controls

Given the potential hazards, stringent safety protocols are mandatory during all handling and disposal stages.

3.1 Personal Protective Equipment (PPE)

  • Eye Protection: Wear chemical safety goggles and a face shield for comprehensive protection against splashes.[5]

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[5]

  • Body Protection: A lab coat or impervious clothing is required to protect the skin.

  • Respiratory Protection: All handling of the solid compound or solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][5] If a fume hood is unavailable or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1][6]

3.2 Engineering Controls

  • Ventilation: Always work in a well-ventilated area, preferably a chemical fume hood, to minimize exposure.[1][5]

  • Safety Equipment: Ensure an operational safety shower and eyewash station are readily accessible.

Waste Characterization and Segregation: The Foundation of Safe Disposal

Proper disposal begins with correct waste characterization and meticulous segregation. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[7][8]

4.1 Waste Determination Chemical waste generators are legally required to determine if their waste is hazardous.[1][4] Given the nitrile functional group and its potential toxicity, this compound waste should be managed as hazardous waste .

4.2 Segregation Protocol

  • Do Not Mix: Never mix this waste with non-hazardous waste.[9] Combining them makes the entire mixture hazardous, increasing disposal costs and complexity.

  • Incompatibles: Keep this waste separate from strong acids, bases, and oxidizing agents to prevent dangerous reactions.[1][4]

  • Containerization: Collect waste in a designated, leak-proof container that is chemically compatible. The container must be clearly labeled as "Hazardous Waste."[10]

Step-by-Step Disposal Protocol

This protocol outlines the procedure for collecting and preparing this compound for removal by a licensed disposal service. In-lab treatment of hazardous waste is highly regulated and generally not recommended without specific permits.[11]

Step 1: Container Preparation

  • Obtain a designated hazardous waste container from your institution's Environmental Health and Safety (EHS) department.

  • Ensure the container is clean, in good condition, and has a secure, tight-fitting lid.

  • Affix a "Hazardous Waste" label to the container.

Step 2: Waste Collection

  • Solid Waste: Carefully transfer any solid this compound waste into the prepared container using a dedicated spatula or scoop.

  • Liquid Waste: If the waste is in a solution (e.g., from a reaction workup or HPLC), pour it carefully into the designated liquid waste container. Do not overfill; containers should be filled to no more than 90% capacity.[10]

  • Contaminated Materials: Any items grossly contaminated with the compound, such as gloves, weigh boats, or paper towels, should also be placed in the solid hazardous waste container.

Step 3: Labeling

  • Clearly and legibly fill out the hazardous waste label. Include the full chemical name: "this compound."

  • List all components and their approximate percentages, including solvents.

  • Indicate the date accumulation started.

Step 4: Storage

  • Keep the waste container tightly closed when not in use.[12]

  • Store the container in a designated satellite accumulation area (SAA) within the laboratory.[13][14] This area should be at or near the point of generation and under the control of laboratory personnel.[13]

  • Ensure the storage area has secondary containment to capture any potential leaks.[10]

Step 5: Arranging for Disposal

  • Once the container is full or has been in accumulation for the maximum allowed time (e.g., 12 months for academic labs under Subpart K), contact your institution's EHS department to arrange for pickup.[13][14]

  • Do not pour this chemical waste down the drain.[12] It is harmful to aquatic life and may violate local wastewater regulations.[1][15]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Waste Generated: This compound or contaminated material ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood characterize Is waste hazardous? fume_hood->characterize yes_hazardous YES (Assume hazardous due to nitrile/ketone groups) characterize->yes_hazardous Default no_hazardous NO (Not a recommended assumption) characterize->no_hazardous segregate Segregate from incompatible wastes (acids, bases, oxidizers) yes_hazardous->segregate improper_disposal Improper Disposal: Sewer or Regular Trash (VIOLATION) no_hazardous->improper_disposal container Place in a designated, leak-proof, and compatible Hazardous Waste Container segregate->container label_container Label container with: 'Hazardous Waste', full chemical name, date container->label_container store Store in a designated Satellite Accumulation Area (SAA) with secondary containment label_container->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup store->contact_ehs disposal_service Licensed professional waste disposal service handles final disposal contact_ehs->disposal_service

Caption: Decision workflow for handling and disposing of this compound waste.

Emergency Procedures for Spills and Exposures

In the event of an accidental release or exposure, immediate and correct action is critical.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[6] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.

  • Small Spills: For small spills, absorb the material with an inert, non-combustible absorbent like sand or vermiculite.[1] Scoop the mixture into a labeled, sealable container for hazardous waste disposal.

  • Large Spills: Evacuate the area immediately. Contact your institution's emergency response team and EHS department.

Regulatory Context

In the United States, the disposal of laboratory chemical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10] Academic and research laboratories may operate under specific regulations, such as 40 CFR Part 262, Subpart K, which provides alternative requirements better suited for a laboratory setting.[13][16] It is the responsibility of the waste generator to ensure full compliance with all local, state, and federal regulations.[1]

References

  • Safety Data Sheet. (2010). Revision Date 19-Dec-2025. Available through chemical suppliers.
  • Safety Data Sheet according to UN GHS 4th rev. (2022). Version: 6.0.
  • Safety Data Sheet - Angene Chemical. (2021).
  • Regulation of Laboratory Waste. American Chemical Society.
  • Safety Data Sheet - Fisher Scientific.Provides information on incompatible materials and hazardous decomposition products.
  • Laboratory Hazardous Waste: What You and Your Staff Need to Know. (2019). TriHaz Solutions.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA).
  • Lab Waste Management and RCRA Updates for Colleges and Universities. (2020). NY.gov.
  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency (EPA).
  • Laboratory Waste Management Guide. (2005). P2 InfoHouse. Best practices for chemical storage and disposal.
  • Safety Data Sheet - ChemScene. (2025).
  • Safety Data Sheet - Thermo Fisher Scientific. (2010).
  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA).
  • In-Lab Disposal Methods: Waste Management Guide. Indiana University.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • How to Safely Dispose of Laboratory Waste? (2024). Stericycle UK. General steps for professional waste disposal.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.
  • This compound Information. BLDpharm. Source for CAS number and chemical formula.
  • Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA).
  • Aliphatic Nitriles - Acute Exposure Guideline Levels. NCBI. Toxicological context for nitrile compounds.
  • EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. Definitions of hazardous waste characteristics.
  • Summary Of Procedures For Handling USEPA-Cincinnati Wastes (RCRA Waste Disposal Manual). U.S. Environmental Protection Agency (EPA).

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Comprehensive Safety Guide: Personal Protective Equipment for Handling 6-(4-Methoxyphenyl)-6-oxohexanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical plans for the handling and disposal of 6-(4-Methoxyphenyl)-6-oxohexanenitrile. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of the risks and the corresponding protective measures. Our commitment is to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively.

Hazard Analysis: A Tale of Two Functional Groups

The primary risk profile of this compound stems from its two key functional groups: the aromatic ketone and the aliphatic nitrile. A comprehensive safety plan must address the hazards posed by both.

  • Aromatic Ketone Moiety : This part of the molecule dictates its solvent interaction properties. Aromatic ketones can be aggressive towards certain types of personal protective equipment, particularly gloves. Therefore, selecting appropriate glove material with proven resistance is critical to prevent skin exposure.[1]

  • Aliphatic Nitrile (-C≡N) Group : This is the source of the compound's primary toxicological concern. While organic nitriles are not as acutely toxic as inorganic cyanide salts, they can be metabolized in the body to release cyanide ions. More critically, they can decompose to release highly toxic hydrogen cyanide (HCN) gas upon contact with strong acids.[2][3] Therefore, all handling and disposal procedures must be designed to prevent inhalation, ingestion, and contact with incompatible substances.

Table 1: Summary of Potential Hazards

Hazard Class Description Rationale & Primary Concern
Acute Toxicity (Oral) While specific data for this compound is limited, structurally similar nitriles are classified as "Toxic if swallowed".[2] Ingestion could lead to metabolic release of cyanide, interfering with cellular respiration.
Skin & Eye Irritation Expected to cause skin and eye irritation based on data from similar molecules.[4][5] Direct contact can cause local irritation. Prolonged contact risks systemic absorption.
Respiratory Irritation Vapors or aerosols may cause respiratory tract irritation.[5] Inhalation is a primary route of exposure that must be controlled via engineering controls.

| Chemical Reactivity | Reacts with strong acids, bases, and oxidizing agents.[2] | Critical Hazard: Contact with acid can liberate fatal hydrogen cyanide gas. |

Core PPE Requirements: A Multi-Layered Defense

The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all checklist. It is a dynamic risk assessment based on the specific procedure being performed. The following recommendations provide a baseline for safely handling this compound.

Primary Engineering Control: The Chemical Fume Hood

All operations involving this compound, including weighing, solution preparation, and transfers, must be conducted within a certified chemical fume hood. [2][6] This is the most critical safety measure to prevent inhalation of vapors or aerosols and to contain any potential release of hydrogen cyanide gas.

Personal Protective Equipment Ensemble

Table 2: Recommended PPE for Handling this compound

Protection Type Minimum Requirement Recommended for High-Risk Tasks (e.g., large quantities, splashing) Rationale
Eye & Face ANSI Z87.1-compliant safety goggles with side shields.[7] Safety goggles and a full-face shield.[8][9] Protects eyes from splashes and airborne particles.[10] A face shield adds protection for the entire face.
Hand Nitrile gloves (for incidental contact).[8] Double-gloving with an inner nitrile glove and an outer, ketone-resistant glove (e.g., PVA, Butyl rubber).[1] Nitrile provides a good first barrier, but aromatic ketones can degrade it. PVA gloves offer excellent resistance to ketones and solvents but are not suitable for use with water.[1]
Body Full-length, buttoned laboratory coat.[6] Chemically resistant apron over the lab coat.[9][10] Prevents contamination of personal clothing and skin.[10] An apron provides an additional barrier against significant spills.
Respiratory Not required if all work is performed in a fume hood. Air-purifying respirator (APR) with organic vapor/acid gas cartridges. A fume hood is the primary control.[10] A respirator is a necessary backup if engineering controls fail or for emergency spill response.[8]

| Footwear | Closed-toe, closed-heel shoes covering the entire foot.[8] | N/A | Protects feet from spills. |

Procedural Guidance: From Preparation to Disposal

A culture of safety is built on meticulous and repeatable procedures. The following protocols provide a framework for the entire lifecycle of handling this compound in a laboratory setting.

Experimental Protocol: Safe Handling & Use
  • Preparation : Before bringing the compound into the work area, ensure the chemical fume hood is operational and uncluttered. Verify that an emergency eyewash and safety shower are accessible.[7]

  • PPE Donning : Don all required PPE as outlined in Table 2 before handling the primary container.

  • Weighing : Conduct all weighing of the solid material inside the fume hood to contain any dust.[6] Use anti-static weigh paper or a tared container.

  • Transfers & Reactions : Perform all solution preparations and transfers within the fume hood. Use secondary containment (e.g., a tray) to catch any potential spills.[10]

  • Storage : Keep the primary container tightly sealed when not in use.[2][7] Store in a cool, dry, well-ventilated area away from incompatible materials, especially acids.[2]

  • Decontamination : After handling, wipe down the work surface in the fume hood with an appropriate solvent, followed by soap and water. Remove gloves and lab coat before leaving the work area and wash hands thoroughly.

Operational Plan: Spill Management
  • Small Spill (within a fume hood) :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[2]

    • Carefully scoop the absorbed material into a dedicated, labeled hazardous waste container.[10]

    • Clean the spill area with a 10% bleach solution, followed by a water rinse. All cleaning materials must be disposed of as hazardous waste.[11]

  • Large Spill (or any spill outside a fume hood) :

    • Evacuate the area immediately. [10]

    • Alert your institution's Environmental Health & Safety (EHS) department and follow their emergency procedures.

    • Do not attempt to clean up a large spill without specialized training and equipment, including a self-contained breathing apparatus (SCBA).[12]

Disposal Plan: Critical Neutralization Protocol

All materials contaminated with this compound must be treated as hazardous cyanide-containing waste.[11] NEVER dispose of this material down the drain or mix it with acidic waste streams.[6][13]

  • Waste Collection : Collect all liquid and solid waste (gloves, paper towels, absorbent material) in separate, clearly labeled, and sealed containers designated for "Cyanide/Nitrile Waste".[11][13]

  • Neutralization (to be performed by trained personnel in a fume hood) : The nitrile group can be hydrolyzed and oxidized to a less toxic cyanate.

    • Ensure the aqueous waste solution is alkaline (pH > 10) by adding sodium hydroxide.

    • Slowly and cautiously add an excess of sodium hypochlorite (bleach) solution with stirring.[6] This oxidizes the cyanide to the much less toxic cyanate ion.

    • Allow the reaction to proceed for at least one hour.

  • Final Disposal : Seal the container with the treated waste. Attach a completed hazardous waste tag and request a pickup from your institution's EHS department.[11]

Visualization of Safety Protocols

To ensure clarity, the following diagrams illustrate the decision-making processes for PPE selection and waste management.

PPE_Selection_Workflow cluster_ppe PPE Selection Workflow start Begin Task with This compound fume_hood Is task performed ENTIRELY within a certified fume hood? start->fume_hood splash_risk Is there a significant splash risk? fume_hood->splash_risk Yes respirator ADD RESPIRATOR (Organic Vapor/Acid Gas Cartridge) fume_hood->respirator No contact_type What is the nature of skin contact? splash_risk->contact_type No face_shield ADD FACE SHIELD splash_risk->face_shield Yes gloves_incidental GLOVES: Single Pair Nitrile contact_type->gloves_incidental Incidental gloves_prolonged GLOVES: Double-glove with outer PVA/Butyl contact_type->gloves_prolonged Prolonged/ Immersion ppe_base Minimum PPE: - Safety Goggles - Lab Coat - Closed-toe Shoes respirator->splash_risk face_shield->contact_type gloves_incidental->ppe_base gloves_prolonged->ppe_base

Caption: PPE Selection Workflow based on task-specific risks.

Waste_Disposal_Pathway cluster_waste Nitrile Waste Neutralization & Disposal start Generation of Nitrile- Containing Waste (Solid/Liquid) collect 1. Collect in dedicated, sealed, labeled 'Cyanide Waste' container start->collect fume_hood 2. Move to Fume Hood for Treatment collect->fume_hood make_basic 3. For Liquids: Adjust to pH > 10 with Sodium Hydroxide fume_hood->make_basic add_bleach 4. Slowly add excess Sodium Hypochlorite (Bleach) with stirring make_basic->add_bleach react 5. Allow reaction to complete (converts CN⁻ to OCN⁻) add_bleach->react tag 6. Seal final waste container and attach Hazardous Waste Tag react->tag pickup 7. Request EHS Pickup tag->pickup

Caption: Critical steps for the safe neutralization and disposal of nitrile waste.

References

  • PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets. (n.d.). GlovesnStuff. Retrieved January 17, 2026, from [Link]

  • Proper disposal of chemicals. (2023, August 20). Sciencemadness Wiki. Retrieved January 17, 2026, from [Link]

  • Cyanides and nitriles, use and disposal. (n.d.). University of St Andrews. Retrieved January 17, 2026, from [Link]

  • Safety data sheet. (2022, January 31). BASF. Retrieved January 17, 2026, from [Link]

  • Personal Protective Equipment (PPE). (n.d.). University of Illinois Urbana-Champaign. Retrieved January 17, 2026, from [Link]

  • Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved January 17, 2026, from [Link]

  • Information on Cyanide Compounds. (n.d.). Stanford Environmental Health & Safety. Retrieved January 17, 2026, from [Link]

  • Essential Chemical PPE. (2023, September 8). Trimaco. Retrieved January 17, 2026, from [Link]

  • Procedure for disposing of hazardous waste. (n.d.). Massachusetts Institute of Technology. Retrieved January 17, 2026, from [Link]

  • Toxicological Profile for Cyanide. (2006, July). Agency for Toxic Substances and Disease Registry. Retrieved January 17, 2026, from [Link]

  • Safety Data Sheet: 4-METHOXYPHENYL ACETONITRILE. (n.d.). Sdfine. Retrieved January 17, 2026, from [Link]

  • Safety Data Sheet: 2-Formyl-4-methoxyphenylboronic acid. (2021, May 1). Angene Chemical. Retrieved January 17, 2026, from [Link]

  • Safety Data Sheet: 4-Methoxyphenol. (2021, July 12). Carl ROTH. Retrieved January 17, 2026, from [Link]

  • p-METHOXYPHENYLACETONITRILE. (n.d.). Organic Syntheses Procedure. Retrieved January 17, 2026, from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.